Bismuth tripotassium dicitrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10BiK3O14-3 |
|---|---|
Molecular Weight |
704.47 g/mol |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;;3*+1/p-6 |
InChI Key |
GDRYJAICUZOBKX-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Bismuth Tripotassium Dicitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate, also known commercially as colloidal bismuth subcitrate (CBS), is an active pharmaceutical ingredient renowned for its efficacy in the treatment of peptic ulcers and gastritis, primarily through its action against Helicobacter pylori.[1][2] This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, presenting detailed experimental protocols and quantitative data to support research, development, and manufacturing activities in the pharmaceutical sciences.
Chemical Synthesis of this compound
The synthesis of this compound is primarily achieved through the reaction of a bismuth salt with citric acid and a potassium source, typically potassium hydroxide (B78521), in an aqueous medium. The general principle involves the formation of a complex between the bismuth ion (Bi³⁺) and citrate (B86180) ions, followed by the introduction of potassium ions to form the final salt.
Two main synthetic routes are prevalent: a one-step process and a two-step process. The one-step method involves the direct reaction of bismuth citrate, citric acid, and potassium hydroxide.[3] A variation of this involves the use of bismuth oxide as the starting bismuth salt. The two-step process first involves the synthesis of potassium citrate, which is then reacted with bismuth citrate in the presence of ammonia (B1221849).[4]
General Reaction Scheme
The overall reaction can be simplified as follows:
Bi³⁺ + 2 C₆H₈O₇ + 3 K⁺ → BiK₃(C₆H₅O₇)₂ + 3 H⁺
This equation represents the core reaction but does not fully capture the complexity of the colloidal structure of the final product.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is based on a method that offers high yield and purity.[3][4]
Step 1: Preparation of Potassium Citrate Solution
-
In a suitable reaction vessel, dissolve potassium hydroxide in water to achieve a molar concentration of 11-13 mol/L.[4]
-
Gradually add citric acid to the potassium hydroxide solution while stirring. The recommended molar ratio of citric acid to potassium hydroxide is 1:(2-4).[4]
-
Maintain the reaction temperature between 20-30°C.[4]
-
Continue stirring for 0.5 to 1 hour to ensure the complete formation of potassium citrate.[4]
Step 2: Synthesis of this compound
-
To the freshly prepared potassium citrate solution, add bismuth citrate and ammonia water.
-
The reaction mixture is then stirred to facilitate the formation of this compound.
-
The resulting solution contains the desired product.
Purification of this compound
Purification is a critical step to ensure the final product meets pharmacopeial standards. The most common method for purifying this compound is crystallization.
Detailed Experimental Protocol: Purification by Crystallization
This protocol outlines the steps for purifying the crude this compound obtained from the synthesis phase.[3][4]
-
Take the aqueous solution of this compound from the synthesis step and transfer it to an evaporation apparatus.
-
Concentrate the solution by heating it to 120°C for approximately 1 hour.[4]
-
After concentration, add absolute ethanol (B145695) to the solution with vigorous stirring. A typical ratio is 90 mL of absolute ethanol for a reaction scale that yields approximately 68g of product.[4] The addition of ethanol, a less polar solvent, reduces the solubility of the ionic this compound, causing it to precipitate out of the solution as a white solid.
-
Allow the recrystallization process to proceed for 0.5 to 2 hours.[4]
-
Collect the precipitated solid by filtration.
-
Wash the solid product multiple times with ethanol to remove any remaining impurities.[4]
-
Dry the purified white solid product under vacuum at a temperature of 65°C.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and purification of this compound as described in the referenced literature.
| Parameter | Value | Reference |
| Synthesis | ||
| Potassium Hydroxide Concentration | 11 - 13 mol/L | [4] |
| Citric Acid to KOH Molar Ratio | 1:(2-4) | [4] |
| Reaction Temperature (Potassium Citrate) | 20 - 30 °C | [4] |
| Reaction Time (Potassium Citrate) | 0.5 - 1 hour | [4] |
| Purification | ||
| Evaporation Temperature | 120 °C | [4] |
| Evaporation Time | 1 hour | [4] |
| Recrystallization Time | 0.5 - 2 hours | [4] |
| Drying Temperature (Vacuum) | 65 °C | [4] |
| Product Quality | ||
| Yield | 80 - 90% | [3][4] |
| Purity | 99.95 - 99.99% | [3][4] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis and purification process for this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. sibran.ru [sibran.ru]
- 2. CN104586783A - Colloidal bismuth subcitrate composition freeze-dried tablet and preparation method thereof - Google Patents [patents.google.com]
- 3. This compound (Tripotassium Bismuth Dicitrate) BP EP USP CAS 57644-54-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. CN106278870A - A kind of preparation method of bismuth potassium citrate - Google Patents [patents.google.com]
Physicochemical properties of Bismuth tripotassium dicitrate for research
An In-depth Technical Guide to the Physicochemical Properties of Bismuth Tripotassium Dicitrate
Introduction
This compound (BTD), also known commercially as Colloidal Bismuth Subcitrate (CBS), is a complex bismuth salt of citric acid.[1] It is a cornerstone in the treatment of gastrointestinal disorders, particularly peptic ulcer disease and gastritis associated with Helicobacter pylori infection.[2][3] Its therapeutic efficacy stems from a unique combination of physicochemical properties that enable a dual mechanism of action: direct antimicrobial effects against H. pylori and potent gastroprotective functions.[4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound for researchers, scientists, and drug development professionals. It details quantitative data, experimental protocols for its characterization, and visual representations of its mechanisms of action and analytical workflows.
Core Physicochemical Properties
The fundamental properties of this compound dictate its behavior in pharmaceutical formulations and biological systems. These characteristics are summarized below.
Identity and Structure
-
Chemical Name: this compound; tripotassium dicitratobismuthate.[6]
-
CAS Number: 57644-54-9.[7]
-
Molecular Weight: Approximately 704.47 g/mol .[6]
-
Appearance: A white to off-white, hygroscopic powder which may also be in crystalline or granular form.[3][7]
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of this compound. It is important to note that some values, such as melting point and solubility, may vary between sources, likely due to differences in experimental conditions or the specific complex/hydrate form being analyzed.
| Property | Value | Reference(s) |
| Melting Point | 160 - 180 °C | [7] |
| >265°C (decomposition) | [9][10] | |
| Solubility | Easily soluble in water; partially soluble in ethanol. | [7] |
| Slightly soluble in water. | [9] | |
| Density | ~2.58 g/cm³ | [7] |
| Topological Polar Surface Area | 240 - 281 Ų (Computed) | [6] |
| Hydrogen Bond Donor Count | 2 | [6][11] |
| Hydrogen Bond Acceptor Count | 14 | [6][11] |
| Bismuth Content (Assay) | 30.0% to 38.5% | [3][12] |
Mechanism of Action
BTD's therapeutic effects are multifaceted, combining local gastroprotective actions with targeted bactericidal activity against Helicobacter pylori.
Gastroprotective Effects
In the acidic environment of the stomach (pH < 5), BTD undergoes precipitation to form insoluble bismuth salts, primarily bismuth oxychloride and bismuth citrate. These precipitates adhere selectively to the protein-rich exudate in the base of ulcer craters.[4] This forms a stable, impermeable protective layer that shields the ulcer from aggressive factors like gastric acid, pepsin, and bile, thereby facilitating mucosal healing.[13][14]
Furthermore, BTD stimulates local mucosal defense mechanisms. It has been shown to increase the synthesis and secretion of prostaglandins (B1171923) and prostaglandin-dependent bicarbonate, which enhances the regenerative capacity of the mucosa.[2][4][13]
Anti-Helicobacter pylori Activity
BTD exerts potent bactericidal effects on H. pylori through several simultaneous actions.[5] It inhibits multiple key bacterial enzymes, including urease, catalase, and lipase, which are critical for the pathogen's survival and virulence.[4] The bismuth ions also interfere with bacterial protein and cell wall synthesis, disrupt membrane function, and inhibit ATP synthesis, ultimately leading to bacterial lysis.[5] Additionally, BTD prevents H. pylori from adhering to gastric epithelial cells, a crucial step in establishing infection.[4] A significant advantage of bismuth is that H. pylori does not appear to develop resistance to it.[15]
Experimental Protocols
Accurate characterization of BTD is essential for quality control and drug development. The following sections detail methodologies for key analytical experiments.
Determination of Bismuth Content by Complexometric Titration
This method quantifies the bismuth content in a sample by titration with ethylenediaminetetraacetic acid (EDTA) using xylenol orange as an indicator.[16]
Materials:
-
This compound sample
-
0.5 M Nitric Acid (HNO₃)
-
Deionized water
-
Xylenol Orange indicator solution
-
Standardized 0.05 M EDTA solution
-
pH meter or pH indicator strips
-
250 mL Erlenmeyer flasks, burette, analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.15 g of the powdered BTD sample and transfer it to a 250 mL Erlenmeyer flask.[16]
-
Digestion: Add 10.0 mL of 0.5 M nitric acid to the flask. Swirl to dissolve the sample.[16]
-
Dilution: Add approximately 40 mL of deionized water.
-
pH Adjustment: Gently heat the solution if necessary to ensure complete dissolution. Cool to room temperature and adjust the pH to approximately 1.5 - 2.0 using nitric acid or sodium hydroxide (B78521) as needed.
-
Indication: Add 2-3 drops of xylenol orange indicator. The solution should turn a distinct red-violet color.
-
Titration: Titrate the sample solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the solution color changes sharply from red-violet to a clear yellow.[16]
-
Calculation: Record the volume of EDTA used and calculate the percentage of bismuth in the original sample using the stoichiometry of the Bi³⁺-EDTA reaction (1:1).
Tablet Disintegration Test
This protocol assesses the time required for a solid dosage form (tablet) to disintegrate into particles under simulated gastric conditions.[4]
Materials:
-
BTD tablets
-
Disintegration testing apparatus (USP standard)
-
0.1 N Hydrochloric Acid (HCl), pH 1.2
-
37 ± 2 °C water bath
Procedure:
-
Apparatus Setup: Calibrate the disintegration apparatus and pre-heat the immersion fluid (0.1 N HCl) to 37 °C.
-
Test Initiation: Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operation: Operate the apparatus, repeatedly immersing the basket in the 0.1 N HCl at a constant frequency.
-
Observation: Observe the tablets continuously. Disintegration is complete when no residue of the tablet remains on the screen of the apparatus, or if residue remains, it consists of a soft mass with no palpable, firm core.
-
Result: Record the time required for the complete disintegration of all six tablets. The time should comply with the specifications set by the relevant pharmacopeia.
Solubility Determination (Flask Method)
This method determines the equilibrium solubility of BTD in a specific solvent.
Materials:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol)
-
Thermostatically controlled shaker or water bath (e.g., at 25 °C)
-
Analytical balance
-
Centrifuge and/or syringe filters (e.g., 0.45 µm)
-
Suitable analytical method for bismuth quantification (e.g., AAS, ICP-MS, or the titration method described above)
Procedure:
-
Sample Preparation: Add an excess amount of BTD powder to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the flask in the thermostatically controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Remove a clear aliquot of the supernatant, taking care not to disturb the solid phase. Clarify the aliquot further by centrifugation or filtration to remove all undissolved particles.
-
Quantification: Accurately dilute the clear, saturated solution and analyze the concentration of bismuth using a validated analytical method.
-
Calculation: Calculate the solubility of BTD in the solvent, typically expressed in mg/mL or mol/L.
Stability and Storage
-
Stability: this compound is stable under normal ambient conditions.[7] However, it is hygroscopic and will absorb moisture from the air.
-
Storage: To maintain its integrity, BTD should be stored in well-sealed, airtight containers to protect it from moisture.[7] Recommended storage temperatures vary, with some sources suggesting refrigerated conditions (2-8 °C) while others indicate room temperature in a cool, dark place is sufficient.[3][9][12]
Conclusion
The physicochemical properties of this compound are intrinsically linked to its clinical success. Its ability to precipitate in acidic conditions to form a protective barrier, coupled with its multifaceted antimicrobial actions against H. pylori, makes it a highly effective agent for treating peptic ulcer disease. A thorough understanding and characterization of its properties, using standardized experimental protocols, are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.
References
- 1. Tri-potassium di-citrato bismuthate: a report of its pharmacological properties and therapeutic efficacy in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripotassium Dicitrato Bismuthate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. chemimpex.com [chemimpex.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound (Tripotassium Bismuth Dicitrate) BP EP USP CAS 57644-54-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. This compound;Bismuth subcitrate | C12H10BiK3O14 | CID 118855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 57644-54-9 CAS MSDS (BISMUTH POTASSIUM CITRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. BISMUTH POTASSIUM CITRATE | 57644-54-9 [chemicalbook.com]
- 11. a2bchem.com [a2bchem.com]
- 12. This compound | 57644-54-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 14. Interaction of tripotassium dicitrato bismuthate with macrophages in the rat and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Does a previous course of tripotassium dicitrato bismuthate affect the subsequent chances of successful Helicobacter pylori eradication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
The Molecular Gauntlet: Unraveling the Anti-Helicobacter pylori Mechanism of Bismuth Tripotassium Dicitrate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, bismuth tripotassium dicitrate (BPT), a cornerstone in Helicobacter pylori eradication therapies, has demonstrated enduring efficacy with a notable absence of significant microbial resistance. This resilience stems from its multifaceted molecular assault on the bacterium, a stark contrast to the single-target approach of many conventional antibiotics. This technical guide synthesizes current research to provide an in-depth examination of the core molecular mechanisms through which BPT exerts its bactericidal effects. We will dissect its role in enzymatic inhibition, structural sabotage of the cell envelope, disruption of energy metabolism, and prevention of gastric colonization. This document provides structured quantitative data, detailed experimental protocols for key validation assays, and visual representations of the intricate pathways involved, offering a comprehensive resource for researchers in microbiology, gastroenterology, and antimicrobial drug development.
Introduction
Helicobacter pylori infection remains a global health challenge, being the primary etiological agent in peptic ulcer disease, chronic gastritis, and a definitive class I carcinogen for gastric adenocarcinoma. The rise of antibiotic-resistant H. pylori strains has compromised the efficacy of standard triple therapies, necessitating a deeper understanding of alternative and synergistic agents. Bismuth compounds, particularly this compound (De-Nol®), have been pivotal in quadruple therapy regimens, demonstrating high eradication rates even against antibiotic-resistant strains.[1][2] The sustained success of bismuth is attributed to its complex and simultaneous disruption of multiple, essential physiological pathways in H. pylori. This guide elucidates these molecular interactions to provide a foundational understanding for future research and development.
Core Molecular Mechanisms of Action
Bismuth's efficacy is not derived from a single mechanism but from a coordinated attack on several vital bacterial functions. Upon exposure to the acidic gastric environment, BPT precipitates into fine, insoluble bismuth salts, such as bismuth oxychloride and bismuth citrate, which then act locally on the bacterium.[3]
Broad-Spectrum Enzyme Inhibition
Bismuth ions (Bi³⁺) are potent, non-specific inhibitors of numerous critical H. pylori enzymes, primarily through irreversible binding to sulfhydryl groups (-SH) in cysteine residues or by displacing essential metal cofactors like Ni²⁺ and Zn²⁺.[4] This enzymatic disruption cripples key metabolic and survival pathways.
-
Urease Inhibition: Urease is paramount for H. pylori survival, neutralizing gastric acid by hydrolyzing urea (B33335) into ammonia. Bismuth directly inhibits this nickel-dependent enzyme, compromising the bacterium's ability to maintain a neutral pH microenvironment.[4]
-
TCA Cycle and Energy Metabolism Enzymes: Bismuth targets key enzymes in the central carbon metabolism. It has been shown to bind and inactivate fumarase, a critical enzyme in the tricarboxylic acid (TCA) cycle, on a near 1:1 stoichiometric basis.[5] It also potently inhibits alcohol dehydrogenase (ADH), which is involved in acetaldehyde (B116499) production and mucosal injury.[6][7]
-
Other Key Enzymes: The inhibitory action extends to catalase and various phospholipases, further impairing the bacterium's defense against oxidative stress and its ability to degrade the gastric mucus layer.[3][4]
Disruption of Cell Wall and Membrane Integrity
Bismuth compounds physically disrupt the bacterial cell envelope. Electron microscopy studies reveal that bismuth accumulates in the periplasmic space and cell wall, forming electron-dense complexes. This leads to structural deformities, including cell swelling, distortion, membrane blebbing, and eventual lysis. This mechanism is believed to be a physiochemical process, making it exceedingly difficult for the bacterium to develop resistance.
Inhibition of Energy Metabolism (ATP Synthesis)
Beyond direct enzyme inhibition in the TCA cycle, bismuth cripples the bacterium's energy production by disrupting the proton motive force and inhibiting F₁F₀-ATPase, the enzyme complex responsible for ATP synthesis. It has been shown that bismuth impedes the entry of protons into the bacterial cytoplasm, which, while seemingly protective at acidic pH, disrupts the delicate electrochemical gradient essential for ATP generation. This leads to a significant depletion of intracellular ATP levels, effectively starving the bacterium of energy.[8]
Inhibition of Bacterial Adherence
The colonization of the gastric mucosa is initiated by the adherence of H. pylori to gastric epithelial cells, a step mediated by bacterial adhesins. Bismuth has been demonstrated to inhibit this crucial first step.[9][10] By altering the bacterial surface or blocking adhesin function, bismuth prevents the bacterium from establishing a foothold in the stomach, rendering it susceptible to clearance by natural gastric motility.
Quantitative Data Summary
The following tables summarize key quantitative data on the inhibitory effects of bismuth compounds against H. pylori.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds
| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | 4 | 8 | [11] |
| Bismuth Subsalicylate (BSS) | 4 - 32 | - | - | [11] |
| this compound | 2 - 16 | - | - |[11][12] |
Table 2: Inhibition of Key H. pylori Enzymes by Bismuth Compounds
| Enzyme Target | Bismuth Compound | Inhibition Data | Mechanism | Reference |
|---|---|---|---|---|
| Urease | Ranitidine Bismuth Citrate | Kᵢ = 1.17 ± 0.09 mM | Non-competitive | - |
| Fumarase | Bismuth (Bi³⁺) | ~1:1 Bi³⁺:monomer binding | Non-competitive | [5] |
| Alcohol Dehydrogenase | Colloidal Bismuth Subcitrate | 93% inhibition at 0.01 mM | Non-competitive |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bismuth's anti-H. pylori activity. The following protocols are synthesized from established methodologies.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This method determines the lowest concentration of BPT that inhibits the visible growth of H. pylori.
-
Preparation of Bismuth Stock: Prepare a high-concentration stock solution of BPT in sterile deionized water and filter-sterilize.
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 5-10% sterile horse or fetal calf serum. Autoclave and cool to 48-50°C in a water bath.
-
Serial Dilution: Create a series of agar plates containing twofold serial dilutions of the BPT stock solution to achieve the desired final concentration range (e.g., 0.25 to 64 µg/mL). Also prepare a drug-free control plate.
-
Inoculum Preparation: Culture H. pylori on a non-selective agar plate under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Harvest bacterial colonies and suspend in Brucella broth to a turbidity equivalent to a 2.0 McFarland standard (~6 x 10⁸ CFU/mL).
-
Inoculation: Spot-inoculate 5 µL of the prepared bacterial suspension onto the surface of the BPT-containing plates and the control plate.
-
Incubation: Incubate the plates at 37°C under microaerophilic conditions for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of BPT that completely inhibits visible bacterial growth on the agar surface.[11][13][14]
Protocol: H. pylori Adhesion to Gastric Epithelial Cells Assay
This assay quantifies the ability of BPT to inhibit bacterial attachment to host cells.
-
Cell Culture: Seed human gastric adenocarcinoma cells (e.g., AGS line) into a 96-well microtiter plate and culture until a confluent monolayer is formed.
-
Bacterial Preparation: Prepare an H. pylori suspension as described in the MIC protocol.
-
Treatment and Infection: Pre-incubate the H. pylori suspension with various concentrations of BPT (and a no-drug control) for 1 hour. Remove the culture medium from the AGS cells and add the treated bacterial suspensions to the wells (MOI of ~100).
-
Adhesion Incubation: Incubate the plate for 2 hours at 37°C to allow for bacterial adhesion.
-
Washing: Gently wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent bacteria.
-
Quantification:
-
Lysis & Viable Count: Lyse the AGS cells with a 1% saponin (B1150181) solution (which does not affect bacterial viability). Serially dilute the lysate and plate on agar for colony counting to determine the number of adherent bacteria.
-
Urease Activity: Alternatively, quantify adherent bacteria by measuring the urease activity in the wells. Add a urea-containing buffer with a phenol (B47542) red pH indicator. The rate of color change (yellow to red) is proportional to the number of adherent bacteria.[6][10]
-
-
Analysis: Calculate the percentage of adhesion inhibition for each BPT concentration relative to the untreated control.
Protocol: Cellular ATP Level Measurement
This protocol measures the impact of BPT on the energy status of H. pylori.
-
Bacterial Culture: Grow H. pylori in a suitable broth medium to mid-log phase.
-
BPT Treatment: Aliquot the bacterial culture into tubes and add different concentrations of BPT. Include an untreated control. Incubate for a defined period (e.g., 4 hours).
-
ATP Extraction: Pellet the bacteria by centrifugation. Lyse the cells using a suitable bacterial ATP extraction reagent to release intracellular ATP.
-
Bioluminescence Assay: Use a commercial ATP bioluminescence assay kit, which contains luciferase and its substrate, D-luciferin.
-
Measurement: In a luminometer-compatible plate, mix the extracted ATP sample with the luciferase-luciferin reagent. The enzyme catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent reaction that produces light.
-
Quantification: Measure the light output (in Relative Light Units, RLU) using a luminometer. The RLU is directly proportional to the ATP concentration.
-
Analysis: Compare the ATP levels in BPT-treated samples to the untreated control to determine the extent of ATP depletion.
Conclusion
This compound employs a sophisticated and robust multi-pronged strategy to eradicate Helicobacter pylori. By simultaneously inhibiting essential enzymes, destroying the cell envelope, depleting energy reserves, and preventing gastric colonization, BPT creates an insurmountable challenge for the bacterium. This complex mechanism of action is the primary reason for the conspicuous lack of acquired resistance, cementing its role as an indispensable component in modern H. pylori eradication regimens. The protocols and data presented herein provide a critical framework for researchers to further explore the nuanced molecular interactions of this potent anti-ulcer agent and to guide the development of next-generation antimicrobial therapies that may mimic its successful, multifaceted approach.
References
- 1. High cure rate of Helicobacter pylori infection using tripotassium dicitrato bismuthate, furazolidone and clarithromycin triple therapy for 1 week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 7-day Bismuth Quadruple Therapy versus 14-day Moxifloxacin Triple Therapy for Second-line Helicobacter pylori Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fumarase by bismuth(III): implications for the tricarboxylic acid cycle as a potential target of bismuth drugs in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Assay for Easy and Rapid Quantification of Helicobacter pylori Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactobacilli Reduce Helicobacter pylori Attachment to Host Gastric Epithelial Cells by Inhibiting Adhesion Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Bismuth Tripotassium Dicitrate: An In-depth Technical Guide on its Interaction with the Bacterial Cell Wall
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bismuth compounds, particularly Bismuth Tripotassium Dicitrate (BPTC), have a long-standing clinical history in treating gastrointestinal disorders, most notably those associated with Helicobacter pylori infections.[1][2][3] Their efficacy is, in large part, attributed to a multi-targeted mechanism of action that begins at the bacterial cell surface. This technical guide provides a comprehensive overview of the core interaction between BPTC and the bacterial cell wall. It details the physicochemical disruption, subsequent morphological changes, and the inhibition of key cellular processes. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for investigation, and visualizes the complex interactions and workflows to support further research and development in this area.
Core Interaction Mechanisms with the Bacterial Cell Wall
The antibacterial activity of bismuth against pathogens like H. pylori is not mediated by a single pathway but rather through a cascade of events initiated by its interaction with the cell envelope.[4] Unlike many traditional antibiotics that target specific enzymatic steps in peptidoglycan synthesis, bismuth's primary assault is a direct physicochemical disruption of the cell wall's integrity.[5][6]
Disruption of the Glycocalyx and Outer Membrane
Bismuth salts in an aqueous environment behave as polycationic agents. This property is central to their interaction with the Gram-negative cell wall. The outer surface of bacteria, including the glycocalyx and the lipopolysaccharide (LPS) layer, is stabilized by divalent cations like Magnesium (Mg²⁺) and Calcium (Ca²⁺), which bridge negatively charged phosphate (B84403) groups. Bismuth ions (Bi³⁺) effectively displace these essential divalent cations.[5] This displacement disrupts the cross-linking and integrity of the cell envelope, leading to destabilization.[5] This mechanism is consistent with the observation that the bactericidal effects of bismuth can be prevented by pre-treating the bacteria with an excess of divalent cations.[5][6]
Induction of Morphological and Ultrastructural Changes
The destabilization of the cell envelope leads to profound and observable damage to the bacterial cell. Transmission Electron Microscopy (TEM) studies have revealed a consistent pattern of morphological changes in H. pylori exposed to bismuth salts.[6] These changes include:
-
Cell Swelling and Distortion: Bacteria lose their typical bacillary or helical shape and become swollen and distorted.[6]
-
Membrane Blebbing: The disruption leads to the formation of blebs on the membrane-cell wall interface.[6]
-
Cell Lysis and Fragmentation: In later stages, the damage culminates in cell fragmentation and lysis.[7]
Upon entry into the bacterium, bismuth can be observed in different locations depending on the state of the cell. In swollen, dying cells, bismuth is often found associated with the cell periphery.[5][6] In cells that retain a more bacillary form, bismuth appears as electron-dense aggregates within the cytoplasm.[6]
Inhibition of Bacterial Adhesion and Enzyme Function
Beyond structural damage, bismuth interferes with crucial functions associated with the cell wall and membrane. It has been shown to inhibit the adherence of H. pylori to gastric epithelial cells, a critical step in colonization and pathogenesis.[4] Furthermore, bismuth's ability to bind to thiol groups allows it to inhibit a wide array of bacterial enzymes, some of which are located in the periplasm or are membrane-associated.[8][9] This includes enzymes vital for metabolism, pH buffering, and defense against oxidative stress, such as urease and fumarase.[4][10][11][12] While not a direct inhibitor of peptidoglycan synthesis in the same manner as β-lactams, the overall disruption of membrane function and ATP synthesis indirectly impacts cell wall maintenance and synthesis.[4][13][14]
Quantitative Data on Bismuth Interaction
The following table summarizes key quantitative data from studies investigating the effects of bismuth compounds on bacteria. These values provide a reference for the concentrations at which bismuth exerts its antimicrobial and biofilm-inhibiting effects.
| Parameter Measured | Organism(s) | Bismuth Compound(s) | Concentration / Value | Reference(s) |
| Morphological Changes (TEM) | Helicobacter pylori | Bismuth Salts | ~1000 mg/L | [5] |
| Minimum Inhibitory Concentration (MIC) | Helicobacter pylori (3 strains) | Binuclear Bi³⁺ complex | 8.84 µM | [1] |
| Inhibition of Biofilm Formation | Pseudomonas aeruginosa | Bismuth-3,4-dimercaptotoluene | 1.25 µM | [9] |
| Inhibition of Capsular Polysaccharide (CPS) | Klebsiella pneumoniae | Bismuth-2,3-dimercaptopropanol | 3-5 µM | [9] |
| Reduction of Bacterial Adherence | Pseudomonas aeruginosa | Bismuth-ethanedithiol | 0.5 µM (non-inhibitory concentration) | [9] |
| Induction of Membrane Vesicles (MVs) | Helicobacter pylori | Bismuth | 2.5 µM (sublethal concentration) | [15] |
| Inhibition of Urease (Competitive) | Jack Bean / Klebsiella aerogenes | Bi(EDTA) | Kᵢ = 1.74 +/- 0.14 mM | [11] |
| Reduction of Intracellular ATP | Escherichia coli | Bismuth Subsalicylate (BSS) | 10 mM (causes drop to 1% of initial level in 30 min) | [16] |
Key Experimental Protocols
Investigating the interaction of BPTC with the bacterial cell wall requires specific methodologies. The following sections detail protocols for key experiments cited in the literature.
Protocol 1: Transmission Electron Microscopy (TEM) for Bacterial Morphology
This protocol is essential for visualizing the ultrastructural changes induced by bismuth treatment.[17][18]
Objective: To observe morphological changes such as cell wall damage, membrane blebbing, and bismuth localization in bacteria after treatment with BPTC.
Methodology:
-
Bacterial Culture and Treatment:
-
Inoculate a suitable broth medium with the target bacterium (e.g., H. pylori).
-
Incubate under appropriate conditions (e.g., microaerophilic for H. pylori) until the culture reaches the mid-logarithmic growth phase.
-
Divide the culture into a control group (untreated) and a treatment group. Add BPTC to the treatment flask at the desired concentration (e.g., MIC or supra-MIC). Incubate for a defined period (e.g., 1-24 hours).[5]
-
-
Fixation:
-
Harvest cells from both groups by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Gently wash the cell pellets with a suitable buffer (e.g., 0.1 M sodium cacodylate or PBS).
-
Resuspend the pellets in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer) and incubate overnight at 4°C.[17]
-
-
Post-fixation and Staining:
-
Wash the fixed cells with buffer to remove excess glutaraldehyde.
-
Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This enhances the contrast of membranes.[17]
-
Wash the cells with distilled water.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 30%, 50%, 70%, 95%, 100%), with each step lasting 15-20 minutes.[17]
-
Infiltrate the samples with a mixture of resin (e.g., Epon or Spurr's resin) and a transitional solvent (e.g., propylene (B89431) oxide) in increasing concentrations.
-
Embed the samples in pure resin in molds and polymerize at 60-70°C for 24-48 hours.[17]
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.[17]
-
Collect the sections on TEM grids (e.g., copper grids).
-
Stain the sections with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance contrast.[19]
-
-
Imaging:
-
Examine the grids under a transmission electron microscope at various magnifications. Capture images focusing on the cell wall, membrane, and cytoplasm of both control and treated cells.
-
Protocol 2: Time-Kill Kinetic Assay
This assay is used to determine the rate and extent of bactericidal activity of an antimicrobial agent.[6]
Objective: To quantify the bactericidal activity of BPTC over time and to assess the protective effect of divalent cations.
Methodology:
-
Preparation:
-
Grow a liquid culture of the target bacterium to the early logarithmic phase.
-
Dilute the culture in fresh broth to a standardized starting inoculum (e.g., 1 x 10⁶ CFU/mL).
-
Prepare tubes with BPTC at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without BPTC.
-
For the cation protection experiment, prepare a set of tubes containing an excess of divalent cations (e.g., MgCl₂ or CaCl₂) and another set without.
-
-
Inoculation and Incubation:
-
For the cation protection experiment, pre-incubate the bacterial suspension with the divalent cations for a short period (e.g., 30 minutes) before adding BPTC.
-
Add the standardized bacterial inoculum to all tubes.
-
Incubate all tubes under optimal growth conditions.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto appropriate agar (B569324) plates.
-
-
Quantification and Analysis:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
Protocol 3: Analysis of Peptidoglycan Precursors via HPLC-MS
This protocol helps determine if an agent inhibits a specific step in the cytoplasmic synthesis of the cell wall.[20]
Objective: To identify and quantify the accumulation of cytoplasmic peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) in BPTC-treated bacteria.
Methodology:
-
Culture and Treatment:
-
Grow the target bacterium to mid-log phase and treat with BPTC for a defined period sufficient to affect cell wall synthesis.
-
-
Extraction of Precursors:
-
Harvest the bacterial cells by centrifugation.
-
Extract the cytoplasmic pool of precursors using a method like boiling water extraction or treatment with solvents (e.g., chloroform/methanol).[20]
-
-
Sample Preparation:
-
Lyophilize the extracted supernatant.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
-
HPLC-MS Analysis:
-
Separate the extracted precursors using a reverse-phase High-Performance Liquid Chromatography (HPLC) system.[20]
-
Analyze the eluent using a Mass Spectrometer (MS) to identify and quantify the precursors based on their mass-to-charge ratios and retention times compared to known standards.[20]
-
An accumulation of a specific precursor in treated cells compared to control cells indicates inhibition of the subsequent enzymatic step.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key interactions and experimental processes described in this guide.
Caption: Logical flow of BPTC's interaction with the bacterial cell envelope.
Caption: Experimental workflow for TEM analysis of BPTC-treated bacteria.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bismuth-inhibitory effects on bacteria and stimulation of fungal growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphology and Ultrastructure - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gosset.ai [gosset.ai]
- 9. longdom.org [longdom.org]
- 10. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]
- 11. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of fumarase by bismuth(III): implications for the tricarboxylic acid cycle as a potential target of bismuth drugs in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Binding and killing of bacteria by bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Methods for scanning and transmission electron microscopy of normal and damaged gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microscopy.org.sg [microscopy.org.sg]
- 20. benchchem.com [benchchem.com]
Inhibition of Helicobacter pylori Urease by Bismuth Tripotassium Dicitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory effects of bismuth tripotassium dicitrate (BCT) on the urease enzyme of Helicobacter pylori. Bismuth compounds are a cornerstone in the treatment of H. pylori infections, and their ability to disrupt key bacterial processes, including the function of urease, is critical to their therapeutic efficacy. This document synthesizes available scientific literature to detail the mechanism of action, present quantitative data, outline relevant experimental protocols, and visualize the molecular interactions and pathways involved.
Introduction: The Critical Role of Urease in H. pylori Pathogenesis
Helicobacter pylori is a gram-negative bacterium that colonizes the acidic environment of the human stomach, leading to a range of gastroduodenal diseases, including peptic ulcers and gastric cancer. A key survival factor for this pathogen is the potent urease enzyme. H. pylori urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The ammonia produced neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium to survive and colonize the gastric mucosa.[1][2] Given its essential role in the initial stages of infection, urease is a prime target for anti-H. pylori therapies.
This compound is a component of quadruple therapy regimens for H. pylori eradication.[3] Its bactericidal effects are multifaceted, involving the inhibition of various enzymes, disruption of ATP synthesis, and impairment of bacterial adherence.[3][4][5] A significant aspect of its mechanism of action is the inhibition of urease, which this guide will explore in detail.
Mechanism of Urease Inhibition by this compound
Current research indicates that bismuth's inhibition of H. pylori urease is not primarily through direct interaction with the active site of the mature enzyme. Instead, evidence points towards a more sophisticated mechanism involving the disruption of the urease maturation pathway.
Targeting the Urease Maturation Pathway
The activation of H. pylori urease is a complex process that requires the coordinated action of several accessory proteins. The urease apoenzyme, composed of UreA and UreB subunits, is inactive until two nickel ions are incorporated into its active site.[1][2] This process is facilitated by a chaperone complex that includes the proteins UreE, UreF, UreG, and UreH.[6][7]
The accessory protein UreG, a GTPase, plays a crucial role in this pathway by providing the energy required for nickel insertion.[6][8] Studies have shown that bismuth ions can bind to UreG, thereby inhibiting its GTPase activity.[9][10] By targeting UreG, bismuth effectively disrupts the urease maturation process, preventing the formation of a functional, nickel-containing urease enzyme.[9] This indirect inhibition mechanism is a key aspect of bismuth's anti-H. pylori activity.
Interaction with Cysteine Residues
While the primary mechanism appears to be the disruption of urease maturation, some studies suggest that bismuth may also interact with cysteine residues in the urease enzyme itself.[5][11] However, the prevailing evidence points to the inhibition of the maturation pathway as the more significant mode of action.
Quantitative Data on Urease Inhibition by Bismuth Compounds
While specific kinetic data for the inhibition of H. pylori urease by this compound is not extensively reported in the literature, studies on other bismuth compounds and urease from different sources provide valuable insights into the potential inhibitory constants.
| Bismuth Compound | Urease Source | Inhibition Type | Ki (mM) |
| Ranitidine Bismuth Citrate (RBC) | Jack Bean | Non-competitive | 1.17 ± 0.09 |
| Bi(EDTA) | Jack Bean | Competitive | 1.74 ± 0.14 |
| Bi(Cys)3 | Jack Bean | Competitive | 1.84 ± 0.15 |
| Bi(EDTA) | Klebsiella aerogenes | Competitive & Time-dependent | - |
Data sourced from multiple studies.[11][12]
It is important to note that the enzyme source and the specific bismuth complex can influence the type and extent of inhibition. Further research is needed to determine the precise kinetic parameters for this compound with purified H. pylori urease.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of H. pylori urease inhibition by this compound.
H. pylori Urease Inhibition Assay (Berthelot/Indophenol (B113434) Method)
This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.
Principle: Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically and is directly proportional to the ammonia concentration.
Protocol:
-
Preparation of Reagents:
-
Urease solution: Purified H. pylori urease or sonicated bacterial lysate in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).
-
Urea solution: 100 mM urea in the same buffer.
-
This compound (BCT) solution: A stock solution of BCT is prepared and serially diluted to the desired concentrations.
-
Phenol (B47542) reagent: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside.
-
Alkali reagent: 2.5% (w/v) sodium hydroxide (B78521) and 0.21% (w/v) sodium hypochlorite.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of different concentrations of BCT solution to the wells.
-
Add 25 µL of the urease solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate at 37°C for another defined period (e.g., 20 minutes).
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate at room temperature for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Controls:
-
Positive control: Urease and urea without the inhibitor.
-
Negative control: Buffer instead of urease solution.
-
Blank: Reagents without the enzyme.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Urease Maturation Assay
This assay assesses the effect of bismuth on the activation of apo-urease.
Protocol:
-
Expression and Purification of Urease Accessory Proteins:
-
Clone and express the genes for H. pylori UreE, UreF, UreG, and UreH in E. coli.
-
Purify the recombinant proteins.
-
-
In Vitro Urease Activation:
-
Prepare a reaction mixture containing purified apo-urease, UreE, UreF, UreG, UreH, GTP, and nickel ions.
-
In parallel, set up reaction mixtures containing varying concentrations of BCT.
-
Incubate the mixtures under conditions that allow for urease activation.
-
-
Measurement of Urease Activity:
-
After the incubation period, measure the urease activity in each reaction mixture using the Berthelot method described above.
-
A reduction in urease activity in the presence of BCT indicates inhibition of the maturation process.
-
Visualizations of Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and proposed mechanisms of inhibition.
References
- 1. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of UreG/UreF/UreH Complex Reveals How Urease Accessory Proteins Facilitate Maturation of Helicobacter pylori Urease | PLOS Biology [journals.plos.org]
- 7. Assembly of Preactivation Complex for Urease Maturation in Helicobacter pylori: CRYSTAL STRUCTURE OF UreF-UreH PROTEIN COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UreE-UreG Complex Facilitates Nickel Transfer and Preactivates GTPase of UreG in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HKU Scholars Hub: Inhibition of urease through disruption of GTPase UreG in helicobacter pylori by bismuth [hub.hku.hk]
- 11. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of Bismuth Tripotassium Dicitrate on Bacterial Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth tripotassium dicitrate (also known as bismuth subcitrate) is a key component of eradication therapies targeting pathogenic bacteria, most notably Helicobacter pylori. Its efficacy is attributed to a multi-targeted mechanism of action that includes the disruption of essential bacterial enzymatic processes. This technical guide provides an in-depth analysis of the effects of bismuth compounds on the kinetics of crucial bacterial enzymes. It summarizes available quantitative data, details relevant experimental protocols for assessing enzyme inhibition, and visually represents the compound's mechanism of action through logical pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antimicrobial agents and the development of novel therapeutic strategies.
Introduction
Bismuth compounds have a long history in medicine, and their potent antimicrobial properties have led to their successful use in treating various gastrointestinal disorders.[1] this compound, in particular, exerts its bactericidal effects through a variety of mechanisms, including the inhibition of protein and cell wall synthesis, disruption of membrane function, and interference with ATP synthesis.[1] A significant aspect of its antimicrobial action lies in its ability to inhibit key bacterial enzymes.[2] This guide focuses on the kinetic effects of bismuth on several of these critical enzymatic targets.
Quantitative Analysis of Bacterial Enzyme Inhibition by Bismuth Compounds
The inhibitory effects of bismuth compounds on bacterial enzymes have been quantified in several studies. While specific data for this compound is often grouped with other bismuth complexes, the available information provides valuable insights into its mechanism of action. The following table summarizes key kinetic parameters from studies on the inhibition of bacterial enzymes by various bismuth compounds.
| Enzyme Target | Bacterial Source | Bismuth Compound | Inhibition Type | K_i Value | IC_50 Value | Reference |
| Urease | Klebsiella aerogenes | Bi(EDTA) | Competitive & Time-Dependent Inactivator | - | - | [3] |
| Urease | Jack Bean | Bi(EDTA) | Competitive | 1.74 ± 0.14 mM | - | [3] |
| Urease | Jack Bean | Bi(Cys)₃ | Competitive | 1.84 ± 0.15 mM | - | [3] |
| Urease | Jack Bean | Ranitidine Bismuth Citrate (RBC) | Non-competitive | 1.17 ± 0.09 mM | - | [3] |
| Fumarase | Helicobacter pylori | Bismuth (unspecified) | Apparent Non-competitive | - | - | [1] |
Mechanisms of Enzymatic Inhibition
Bismuth exerts its inhibitory effects on bacterial enzymes through several primary mechanisms. A key mode of action is the interaction with sulfhydryl groups of cysteine residues within the enzyme's structure, which can be crucial for catalytic activity or protein folding.[3] Furthermore, bismuth can displace essential metal cofactors, such as zinc (Zn²⁺), from metalloenzymes, thereby inactivating them.[4]
The multi-targeted nature of bismuth's enzymatic inhibition is a significant factor in its efficacy and the low rate of bacterial resistance development. The following diagram illustrates the overarching mechanism of action of bismuth on several key bacterial enzymes.
Detailed Experimental Protocols
Accurate assessment of enzyme inhibition is critical for understanding the mechanism of action of antimicrobial compounds. The following sections provide detailed protocols for assaying the activity of key bacterial enzymes that are targets of this compound.
Urease Inhibition Assay
This protocol is adapted from established methods for determining urease activity and its inhibition.[5]
Principle: Urease catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. The production of ammonia leads to an increase in pH, which can be monitored using a pH indicator or by quantifying ammonia concentration.
Materials:
-
Bacterial urease (e.g., from Helicobacter pylori or Jack Bean)
-
Urea solution (e.g., 100 mM)
-
Phosphate (B84403) buffer (pH 6.8-7.4)
-
This compound solutions of varying concentrations
-
Phenol (B47542) red indicator solution or reagents for ammonia quantification (e.g., Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add a defined amount of urease enzyme to each well.
-
Add the different concentrations of the bismuth inhibitor to the respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to each well. If using a pH indicator method, the urea solution should contain the indicator.
-
Monitor the change in absorbance at a specific wavelength over time using a microplate reader. The wavelength will depend on the detection method used (e.g., 560 nm for phenol red).
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis: To determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound). The data are then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
The following workflow diagram illustrates the key steps in a typical urease inhibition assay.
Fumarase Inhibition Assay
This protocol is based on methods for measuring fumarase activity.[2][6][7]
Principle: Fumarase catalyzes the reversible hydration of fumarate (B1241708) to L-malate. The activity can be monitored by measuring the increase in absorbance at 240 nm as fumarate is formed from L-malate.
Materials:
-
Bacterial cell lysate or purified fumarase
-
Potassium phosphate buffer (pH 7.6)
-
L-Malic acid solution (substrate)
-
This compound solutions of varying concentrations
-
Quartz cuvettes or UV-transparent microplate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and L-malic acid.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control without the inhibitor.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme (cell lysate or purified fumarase).
-
Immediately monitor the increase in absorbance at 240 nm for a set period (e.g., 10 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Determine the IC₅₀ value and perform kinetic analysis as described for the urease assay.
DNA Gyrase Inhibition Assay
This protocol is based on standard methods for assessing DNA gyrase activity.[8][9]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed DNA forms can be separated by agarose (B213101) gel electrophoresis. Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)
-
This compound solutions of varying concentrations
-
Stop buffer/loading dye (containing SDS, bromophenol blue, glycerol)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Set up reaction tubes on ice, each containing the gyrase assay buffer and relaxed plasmid DNA.
-
Add varying concentrations of this compound to the tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DNA gyrase to all tubes except the negative control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration to determine the extent of inhibition and calculate the IC₅₀ value.
Conclusion
This compound's efficacy as an antimicrobial agent is underpinned by its ability to disrupt multiple, vital bacterial enzymatic pathways. Its inhibitory action on urease, fumarase, and other key enzymes compromises the bacterium's ability to survive in hostile environments, regulate its metabolism, and replicate its genetic material. The multi-targeted nature of this inhibition is a key advantage, minimizing the development of bacterial resistance. The experimental protocols and kinetic data presented in this guide provide a framework for further research into the nuanced mechanisms of bismuth's antimicrobial activity and can aid in the development of novel therapeutic strategies that leverage enzyme inhibition. Further investigation is warranted to elucidate the precise kinetic parameters of this compound against a broader range of bacterial enzyme targets.
References
- 1. Inhibition of fumarase by bismuth(III): implications for the tricarboxylic acid cycle as a potential target of bismuth drugs in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay of Fumarase [sigmaaldrich.com]
- 3. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Enzymatic Assay of Fumarase [sigmaaldrich.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
The Disruption of Bacterial ATP Synthesis by Bismuth Tripotassium Dicitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth tripotassium dicitrate (also known as colloidal bismuth subcitrate) is a key component of eradication therapies for Helicobacter pylori and exhibits broad-spectrum antibacterial properties. Its efficacy stems from a multi-targeted mechanism of action that cripples essential bacterial cellular processes. A critical aspect of its bactericidal activity is the disruption of adenosine (B11128) triphosphate (ATP) synthesis. This guide provides an in-depth technical overview of the core mechanisms by which this compound impairs bacterial energy metabolism, focusing on the inhibition of F1F0-ATPase. It includes a summary of quantitative data, detailed experimental protocols derived from the literature, and visualizations of the key pathways and experimental workflows.
Core Mechanism: Targeting the Bacterial F1F0-ATPase
The primary mechanism by which this compound disrupts bacterial ATP synthesis is through the direct inhibition of the F1F0-ATPase, also known as ATP synthase. This enzyme is crucial for bacterial survival, as it catalyzes the synthesis of ATP from ADP and inorganic phosphate (B84403), driven by a proton motive force across the bacterial membrane.
Bismuth compounds, including this compound, have been shown to inhibit the F1-ATPase subunit of this complex in bacteria such as Helicobacter pylori. The F1 subunit is the catalytic core of the enzyme. The inhibitory action is believed to be mediated through the interaction of bismuth ions with critical sulfhydryl groups (-SH) on the enzyme.[1][2] This interaction can lead to conformational changes in the enzyme, blocking its catalytic activity and thereby halting ATP production.[1] The inhibition of F1-ATPase by bismuth subcitrate has been shown to be preventable and reversible by the addition of the mercaptan glutathione, further supporting the role of sulfhydryl group interaction.[1]
The consequences of F1-ATPase inhibition are severe for the bacterium, leading to a rapid depletion of intracellular ATP.[3] This energy crisis disrupts numerous essential cellular processes that are ATP-dependent, ultimately contributing to bacterial cell death.
Quantitative Data on the Effects of Bismuth Compounds
The following tables summarize the available quantitative data on the antimicrobial activity of bismuth compounds and their impact on bacterial ATP levels.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against Helicobacter pylori
| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | 4 | 8 | [4] |
| Bismuth Subsalicylate (BSS) | 4 - 32 | - | - | [4] |
| Bismuth Potassium Citrate | 2 - 16 | - | - | [4] |
Table 2: Effect of Colloidal Bismuth Subcitrate (CBS) on Intracellular ATP Levels in Helicobacter pylori
| H. pylori Strain | Treatment Condition | Intracellular ATP Level | Reference(s) |
| 60190 | MIC of CBS | Below detectable limits | [5][6] |
| SS1 | MIC of CBS | Below detectable limits | [5][6] |
| Tx-30a | MIC of CBS | Not significantly different from control | [5][6] |
| E. coli | 10 mM Bismuth Subsalicylate (30 min) | ~1% of original level | [3] |
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of this compound on bacterial ATP synthesis.
Preparation of Bacterial F1-ATPase
This protocol is based on the method described for releasing F1-ATPase from H. pylori.[1]
-
Bacterial Culture: Culture H. pylori in an appropriate broth medium under microaerophilic conditions.
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Sonication: Resuspend the bacterial pellet in the same buffer. Subject the suspension to sonication on ice. The sonication serves to disrupt the bacterial cells and release the F1-ATPase into the aqueous phase.
-
Solubilization: Centrifuge the sonicate at high speed to pellet the cell debris. The supernatant will contain the solubilized F1-ATPase.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.
Assay for F1-ATPase Activity Inhibition
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 45 mM HEPES/KOH (pH 7.2), 6 mM MgCl2, 2 mM NaN3, and 250 mM D-sucrose.
-
Inhibitor Incubation: In a microplate well, mix the prepared F1-ATPase enzyme with varying concentrations of this compound. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 10 minutes) at 30°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 1 mM.
-
Reaction Incubation: Incubate the reaction mixture for a specific period (e.g., 30 minutes) at 30°C.
-
Termination and Color Development: Stop the reaction by adding a malachite green-based reagent that forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the colored product at a wavelength of 620-660 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay to quantify intracellular ATP.
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest to the desired optical density. Expose the bacterial cultures to different concentrations of this compound for various time points. Include an untreated control.
-
Cell Lysis: After incubation, lyse the bacterial cells using a suitable lysis reagent to release the intracellular ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Standard Curve: Prepare a standard curve with known concentrations of ATP to quantify the ATP levels in the bacterial samples.
-
Normalization: Normalize the ATP levels to the number of bacterial cells or the total protein concentration.
-
Data Analysis: Compare the intracellular ATP levels in the bismuth-treated samples to the untreated control to determine the percentage of ATP reduction.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes.
Caption: Multi-target mechanism of this compound.
Caption: Experimental workflow for F1-ATPase inhibition assay.
Caption: Experimental workflow for intracellular ATP measurement.
Conclusion
The disruption of ATP synthesis is a cornerstone of the antibacterial efficacy of this compound. By targeting the F1-ATPase and other essential enzymes, bismuth compounds induce a state of severe energy depletion within the bacterial cell, contributing significantly to its demise. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and leverage this mechanism in the development of novel antimicrobial strategies. Further research to elucidate the precise kinetics of F1-ATPase inhibition and to expand the quantitative understanding of intracellular ATP depletion across a wider range of bacterial species will be invaluable in this endeavor.
References
- 1. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of colloidal bismuth subcitrate. I. Interaction with sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and killing of bacteria by bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of bismuth against Helicobacter pylori mimics but is not caused by intracellular iron deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bismuth Tripotassium Dicitrate Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of bismuth tripotassium dicitrate (also known as bismuth subcitrate) complexes. This compound is a key active pharmaceutical ingredient in the treatment of gastrointestinal disorders, primarily through its action against Helicobacter pylori.[1] Understanding the structure and behavior of its complexes is crucial for drug development, quality control, and mechanistic studies. This document details common spectroscopic techniques, presents quantitative data in a structured format, and provides standardized experimental protocols.
Introduction to this compound
This compound is a bismuth salt of citric acid.[2] In aqueous solutions, particularly in the acidic environment of the stomach, it forms complex colloidal structures.[3] The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, which includes bactericidal activity against H. pylori, inhibition of bacterial adherence to epithelial cells, and protection of the gastric mucosa.[1][4] Spectroscopic methods are indispensable for elucidating the structure of these bismuth complexes, their interactions with biological molecules, and for ensuring the quality and consistency of pharmaceutical formulations.
Spectroscopic Techniques for Analysis
A variety of spectroscopic techniques can be employed to characterize this compound complexes. The most common and informative methods include:
-
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complex and its interactions with other molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the coordination environment of the bismuth ion.
-
Infrared (IR) Spectroscopy: Used to identify functional groups and study the coordination of the citrate (B86180) ligand to the bismuth ion.
-
Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation patterns of the complexes.
Quantitative Spectroscopic Data
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound and related complexes.
Table 1: UV-Visible Spectroscopic Data
| Analyte | Wavelength (λmax) | Solvent | Reference |
| Bismuth Subcitrate | 281 nm | Methanol (B129727) | |
| Bismuth Subcitrate, Tetracycline, Metronidazole | 217 nm, 249 nm, 289 nm | Methanol | |
| Bismuth(III) complexes with L-cysteine | ~340 nm | Aqueous | [5] |
Table 2: Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Reference |
| [M+H]+ | 591.01818 | [6] |
| [M+Na]+ | 613.00012 | [6] |
| [M-H]- | 589.00362 | [6] |
| [M+NH4]+ | 608.04472 | [6] |
| [M+K]+ | 628.97406 | [6] |
| [M+H-H2O]+ | 573.00816 | [6] |
| [M+HCOO]- | 635.00910 | [6] |
| [M+CH3COO]- | 649.02475 | [6] |
Note: 'M' refers to the neutral molecule.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and research objectives.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and λmax of this compound complexes.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound standard
-
Methanol (AR grade)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the sample in methanol and make up the volume to the mark to obtain a concentration of 1000 µg/mL.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to achieve concentrations within the linear range of the instrument (e.g., 14-70 µg/ml).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use methanol as the blank to zero the instrument.
-
Record the absorbance spectra for each working solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the structure of the citrate ligand and its coordination to bismuth.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube. The concentration will depend on the spectrometer's sensitivity.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the complex. While direct detection of the ⁹⁄₂ spin ²⁰⁹Bi nucleus is challenging due to its very broad signals, high-resolution NMR of ligands can provide valuable structural information.[7]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characterize the Bi-O bonds in the complex.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
KBr (potassium bromide, IR grade)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the bismuth tripototassium dicitrate sample with dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis: Identify the characteristic absorption bands for the carboxylate groups (symmetric and asymmetric stretching), hydroxyl groups, and the Bi-O stretching vibrations, which typically appear in the lower frequency region (below 600 cm⁻¹).[8]
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the this compound complex and its fragments.
Materials:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Syringe pump
-
This compound
-
Solvent (e.g., methanol, water with a small amount of formic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve stable ionization.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump and acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and any characteristic fragment ions.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key aspects of this compound's mechanism of action and the general workflow for its spectroscopic analysis.
Caption: Mechanism of action of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound complexes is a critical component of its development and application as a pharmaceutical agent. This guide provides a foundational understanding of the key spectroscopic techniques, presents relevant quantitative data, and offers detailed experimental protocols. The application of these methods will continue to provide valuable insights into the complex chemistry and biological activity of this important metallodrug.
References
- 1. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. PubChemLite - Tripotassium bismuth dicitrate (C12H13BiO14) [pubchemlite.lcsb.uni.lu]
- 7. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
Bismuth Tripotassium Dicitrate: A Technical Guide on Chelation Chemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate (BPTC), also known as colloidal bismuth subcitrate (CBS), is a complex organometallic compound that has been a cornerstone in gastroenterology for decades.[1] It is a salt of bismuth and citric acid, recognized for its efficacy in treating peptic ulcer disease, gastritis, and particularly for its crucial role in the eradication of Helicobacter pylori infection.[2][3] Unlike many therapeutic agents that have a single, well-defined target, BPTC's efficacy stems from a combination of its unique chelation chemistry in the gastric environment and its multifaceted biological activities. This guide provides an in-depth technical overview of the core chemical properties, mechanisms of action, and the experimental basis for understanding this versatile compound.
Chelation Chemistry and Structure
The chemical identity and behavior of BPTC are fundamentally linked to its nature as a bismuth chelate. The structure is not a simple salt but a complex coordination polymer.
2.1 Molecular Composition and Structure this compound consists of bismuth(III) ions, potassium ions, and citrate (B86180) ligands.[4][5] The nominal molecular formula is C₁₂H₁₀BiK₃O₁₄.[3][4][5][6][7][8] In aqueous solutions, particularly under acidic conditions like those in the stomach, BPTC undergoes hydrolysis and polymerization to form a complex colloidal suspension.[9] The term "subcitrate" refers to the fact that the bismuth-to-citrate molar ratio is not stoichiometric for a simple citrate salt, often being around 2:1.[10] The structure of the resulting complex is complicated due to this tendency to polymerize, forming polyanionic structures of [Bi(cit)₂Bi]n²ⁿ⁻.[10][11] The bismuth ion is chelated by the citrate molecule, which acts as a polydentate ligand, coordinating through its carboxylate and central hydroxyl groups.
2.2 pH-Dependent Behavior The stability and structure of the bismuth-citrate complexes are highly dependent on pH.[9] In the acidic environment of the stomach (pH < 4), BPTC precipitates as insoluble bismuth oxychloride (BiOCl) and bismuth citrate. This precipitate forms a viscous, protective layer that adheres strongly to the gastric mucosa, especially to the protein-rich base of ulcer craters.[12] This pH-dependent precipitation is a key feature of its localized action within the gastrointestinal tract. The complexes are generally stable between pH 3.5 and 7.5 but form different structures across this range.[9]
Biological and Pharmacological Activity
The therapeutic effects of BPTC are broad, encompassing potent antibacterial action, gastroprotective effects, and ulcer healing properties.
3.1 Antimicrobial Activity against Helicobacter pylori BPTC is a powerful bactericidal agent against H. pylori, a primary cause of peptic ulcers and gastritis.[2] Its mechanism is multifactorial, which contributes to the extremely low rate of bacterial resistance.[12]
-
Inhibition of Bacterial Synthesis and Function: BPTC disrupts multiple key bacterial processes, including the synthesis of the cell wall, proteins, and ATP.[1][12][13] It also impairs bacterial membrane function.[1][13]
-
Enzyme Inhibition: Bismuth ions are potent inhibitors of several critical H. pylori enzymes. They can displace other metal ions like nickel (Ni²⁺) from the active sites of enzymes such as urease, which is essential for the bacterium's survival in the acidic stomach.[13] Other inhibited enzymes include catalase, lipase, and fumarase.[13][14]
-
Impairment of Adherence: BPTC prevents H. pylori from adhering to gastric epithelial cells, a crucial step in colonization and pathogenesis.[1][13]
-
Bismuth Internalization: Electron microscopy studies have shown that bismuth is internalized by H. pylori, forming electron-dense complexes within the bacterial wall and periplasmic space, leading to cell wall degradation and membrane disintegration.[13][15][16]
-
Synergy and Resistance: BPTC exhibits synergistic activity with antibiotics like metronidazole (B1676534) and clarithromycin (B1669154).[1] Notably, it can help overcome existing resistance to these antibiotics, making it a vital component of quadruple therapy regimens, which are recommended as first-line treatment in areas with high clarithromycin resistance.[12]
3.2 Gastroprotective and Ulcer Healing Mechanisms Beyond its antibacterial effects, BPTC provides direct protection to the gastric mucosa.
-
Protective Barrier Formation: In the stomach's acidic milieu, BPTC precipitates and binds selectively to glycoproteins and proteins in the base of an ulcer crater.[17] This creates a physical barrier that protects the ulcer from further damage by gastric acid and pepsin, allowing it to heal.[2][12]
-
Stimulation of Protective Factors: BPTC enhances mucosal defense mechanisms by stimulating the synthesis and secretion of prostaglandins (B1171923) and epidermal growth factor (EGF).[2][12][18] It also increases the secretion of protective bicarbonate.[12]
-
Cytoprotective Effects: Studies have shown that BPTC can protect the generative zone cells of the stomach mucosa from DNA damage induced by oxidative stress.[19]
3.3 Other Biological Activities
-
G-Cell Modulation: In animal studies, BPTC has been shown to reduce the density of gastrin-producing G cells in the antrum and duodenum, which may contribute to its beneficial effects in duodenal ulcer disease.[20]
-
Food Preservation: Due to its broad antimicrobial properties against bacteria and fungi, BPTC has been explored as a potential food preservative to extend the shelf life of food products.[3][21]
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 57644-54-9 | [3][7][8][22] |
| Molecular Formula | C₁₂H₁₀BiK₃O₁₄ | [3][4][5][6][7][8] |
| Molecular Weight | 704.47 g/mol | [3][4][5][6][7][8] |
| Appearance | White to almost white powder | [3][8] |
| Solubility | Insoluble in water, alcohol, and ether. Soluble in ammonia (B1221849) and alkali citrate solutions. |[10][11] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Bismuth Compound | MIC Value | Reference(s) |
|---|---|---|---|
| Helicobacter pylori | Colloidal Bismuth Subcitrate | 1–8 µg/mL | [13] |
| Clostridium difficile | Bismuth Subcitrate | < 1 µg/mL (for some synthetic compounds) | [16] |
| Staphylococcus aureus | Bismuth(III) tris(8-hydroxyquinolinate) complexes | 0.78–3.13 µM | [23] |
| Acinetobacter baumannii | Bismuth(III) tris(8-hydroxyquinolinate) complexes | 0.39–1.56 µM |[23] |
Experimental Protocols
The characterization and evaluation of BPTC involve a range of analytical and biological methodologies.
5.1 Characterization of Bismuth-Citrate Chelate Structure
-
Methodology: X-ray crystallography and solid-state Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used to elucidate the complex polymeric structures of bismuth citrate compounds in their solid state.
-
Protocol Outline:
-
Synthesize and crystallize bismuth citrate compounds (e.g., Na₂[Bi₂(cit)₂]·7H₂O).
-
For crystallography, mount a suitable single crystal and collect diffraction data using an X-ray diffractometer. Solve and refine the structure to determine atomic coordinates and bonding arrangements.[24]
-
For NMR, acquire solid-state ¹³C NMR spectra using techniques like cross-polarization magic-angle spinning (CP-MAS) to analyze the local chemical environment of the carbon atoms in the citrate ligands, providing insights into their coordination with bismuth.[24]
-
5.2 Determination of Minimum Inhibitory Concentration (MIC)
-
Methodology: The agar (B569324) dilution method or a broth dilution assay is used to determine the MIC of BPTC against bacteria like H. pylori or C. difficile.
-
Protocol Outline (Broth Dilution):
-
Prepare a stock solution of the bismuth compound and perform serial dilutions in a suitable liquid growth medium (e.g., Brain Heart Infusion broth) in a series of test tubes.[15]
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each tube containing the diluted compound with a standardized volume of the bacterial suspension. Include a positive control tube (broth with bacteria, no compound) and a negative control tube (broth only).[15]
-
Incubate the tubes under appropriate conditions (e.g., anaerobically for C. difficile for 48 hours).[15]
-
The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible bacterial growth.[15]
-
5.3 Assessment of Bismuth Internalization in Bacteria
-
Methodology: Transmission Electron Microscopy (TEM) combined with Energy Dispersive X-ray Spectroscopy (EDS) is used to visualize the uptake of bismuth by bacterial cells.
-
Protocol Outline:
-
Culture the target bacteria (e.g., C. difficile) in a liquid medium containing a sub-lethal concentration of the bismuth compound.
-
Harvest the bacterial cells by centrifugation and fix them using glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fix with osmium tetroxide, dehydrate with ethanol, and embed the cells in resin.
-
Cut ultra-thin sections of the embedded cells and mount them on a TEM grid.
-
Examine the sections under a TEM to observe cellular morphology and identify any electron-dense deposits.[16]
-
Use an EDS detector to perform X-ray microanalysis on the electron-dense areas to confirm the presence of elemental bismuth.[15][16]
-
5.4 Quantification of Bismuth in Biological Samples
-
Methodology: Electrothermal Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive methods for determining the concentration of elemental bismuth in tissues, blood, or urine.
-
Protocol Outline (AAS):
-
Collect biological samples (e.g., blood, kidney, liver tissue) from subjects administered a bismuth compound.[25][26]
-
Digest the samples using a strong acid mixture (e.g., nitric acid) to break down the organic matrix and solubilize the bismuth.
-
Dilute the digested sample to an appropriate concentration with deionized water.
-
Analyze the sample using a graphite (B72142) furnace atomic absorption spectrometer, which measures the absorption of light by atomized bismuth at a characteristic wavelength.
-
Quantify the bismuth concentration by comparing the sample's absorbance to a calibration curve prepared from standard solutions of known bismuth concentrations.[25][26]
-
Visualizations: Pathways and Workflows
Caption: Chelation of a central Bismuth(III) ion by multidentate citrate ligands.
Caption: Multifactorial antibacterial mechanisms of BPTC against H. pylori.
Caption: Gastroprotective and ulcer healing pathways initiated by BPTC.
Caption: A typical experimental workflow for determining Minimum Inhibitory Concentration.
References
- 1. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripotassium Dicitrato Bismuthate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Tripotassium Dicitrate Bismuth | C12H10BiK3O14 | CID 16702492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound;Bismuth subcitrate | C12H10BiK3O14 | CID 118855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Bi(III)-Citrate • Silver, Bismuth • E-Learning Chemistry [e-learning.chemie.fu-berlin.de]
- 10. Bismuth citrate | 813-93-4 [amp.chemicalbook.com]
- 11. BISMUTH CITRATE - Ataman Kimya [atamanchemicals.com]
- 12. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 14. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of tripotassium dicitrato bismuthate with macrophages in the rat and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Estimation of cytoprotective effect of this compound on gastric mucosa at H. pylori eradication and long-term drug intake | Kononov | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 20. The effect of tripotassium dicitrato bismuthate on the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. drugs.com [drugs.com]
- 23. research.monash.edu [research.monash.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Development of a therapeutic procedure for bismuth intoxication with chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chelation of bismuth by combining desferrioxamine and deferiprone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Research on the Antimicrobial Spectrum of Bismuth Tripotassium Dicitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate (BCT), a complex salt of bismuth and citric acid, has long been utilized in gastroenterology for its mucosal protective effects.[1] However, a growing body of early-stage research is illuminating its potent and broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of BCT's antimicrobial activity, focusing on its spectrum against bacteria, fungi, and viruses. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the compound's mechanisms of action and relevant experimental workflows.
Antimicrobial Spectrum of this compound
Bismuth compounds, including BCT, exhibit antimicrobial activity against a wide range of pathogens. This activity is primarily attributed to the trivalent bismuth ion (Bi³⁺), which can interfere with multiple cellular processes in microorganisms.[2]
Antibacterial Activity
BCT has demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria. Its most well-documented activity is against Helicobacter pylori, a key causative agent of peptic ulcers and gastritis.[2] However, its antibacterial spectrum extends to other clinically relevant pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds Against Various Bacteria
| Bacterial Species | Bismuth Compound | MIC Range (µg/mL) | Reference(s) |
| Helicobacter pylori | This compound | 2 - 16 | [3] |
| Helicobacter pylori | Colloidal Bismuth Subcitrate | 1 - 8 | [3] |
| Helicobacter pylori | Bismuth Subsalicylate | 4 - 32 | [3] |
| Staphylococcus aureus (MRSA) | Bismuth-thiols | 0.9 - 7 | [4] |
| Escherichia coli | Bismuth Subnitrate | >1280 | [5] |
| Escherichia coli (NDM-1 positive) | Colloidal Bismuth Subcitrate | 16 (reduces meropenem (B701) MIC) | [6] |
| Pseudomonas aeruginosa | Bismuth Subnitrate | >1280 | [5] |
| Proteus mirabilis | Bismuth Subnitrate | >1280 | [5] |
| Clostridium difficile | Synthetic Bismuth Compounds | <1 - 5 | [5] |
Note: Data for various bismuth compounds are included to illustrate the broader antibacterial potential of bismuth. MIC values can vary based on the specific strain and testing methodology.
Antifungal Activity
The antifungal properties of bismuth compounds are an emerging area of research. Studies have shown efficacy against pathogenic yeasts, including multidrug-resistant strains.
Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds Against Various Fungi
| Fungal Species | Bismuth Compound | MIC Range (µg/mL) | Reference(s) |
| Candida auris | Bismuth Nanoparticles | 1 - 4 | [7] |
| Candida albicans | Bismuth Salicylate | Inhibitory effect observed | [1] |
| Aspergillus niger | Bismuth Salicylate | Growth stimulation observed | [1] |
Note: Research into the antifungal spectrum of BCT is ongoing. Data from other bismuth compounds are presented to indicate potential areas of activity.
Antiviral Activity
Preliminary studies suggest that bismuth compounds may also possess antiviral properties, although this is the least explored area of their antimicrobial activity. The mechanism is thought to involve interference with host cell functions, thereby inhibiting viral replication.[8]
Table 3: Antiviral Activity of Bismuth Compounds
| Virus | Bismuth Compound | Effective Concentration | Effect | Reference(s) |
| Norovirus (murine norovirus surrogate) | Bismuth Subsalicylate / Bismuth Oxychloride | 8.8 mg/mL | 2.0-2.7 log reduction in infectivity | [3][9] |
| Herpes Simplex Virus (HSV-1 & HSV-2) | Ammonium Bismuth Citrate | 1000-2000 mg/L | Complete inhibition of growth | [10] |
| Rotavirus | Bismuth Salts | Not specified | Plaque formation inhibition | [8][11] |
| Echovirus | Bismuth Salts | Not specified | Plaque formation inhibition | [8] |
| Reovirus | Bismuth Salts | Not specified | Plaque formation inhibition | [8] |
| Poliovirus | Bismuth Salts | Not specified | Plaque formation inhibition | [8] |
Note: EC50 values for this compound against specific viruses are not yet well-established in the literature.
Mechanisms of Antimicrobial Action
The antimicrobial action of bismuth is multifaceted, contributing to its broad spectrum and low incidence of resistance. The primary mechanisms involve:
-
Disruption of the Cell Envelope: Bismuth ions can bind to the bacterial cell wall and membrane, leading to increased permeability and disruption of cellular integrity.[12]
-
Inhibition of Key Enzymes: Bismuth can inactivate essential enzymes by binding to sulfhydryl groups in amino acid residues.[13]
-
Interference with Nutrient Uptake: Bismuth has been shown to interfere with iron uptake in bacteria, leading to metabolic disruption.[14]
-
Inhibition of ATP Synthesis: Bismuth can hinder cellular energy production by inhibiting ATP synthesis.[13]
-
Inhibition of Protein and DNA Synthesis: The disruption of cellular homeostasis by bismuth ultimately leads to the inhibition of essential macromolecular synthesis.
Figure 1. Proposed antimicrobial mechanisms of action for bismuth ions.
Experimental Protocols
Standardized methodologies are crucial for assessing the antimicrobial activity of compounds like BCT. Below are detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of BCT Stock Solution: Dissolve a known weight of this compound in an appropriate solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the BCT stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of BCT in which there is no visible turbidity.
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Protocol:
-
Culture Preparation: Grow the test microorganism to the logarithmic phase in a suitable broth.
-
Exposure: Add BCT at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC) to the microbial culture. A control culture without BCT is also prepared.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from both the test and control cultures.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity of BCT in the collected samples using a suitable neutralizer. Perform serial dilutions of the neutralized samples and plate them onto an appropriate agar (B569324) medium.
-
Enumeration: After incubation, count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve.
Figure 3. Workflow for a time-kill assay.
Biofilm Disruption Assay
This assay evaluates the ability of BCT to disrupt pre-formed microbial biofilms.
Protocol:
-
Biofilm Formation: Grow microbial biofilms in a 96-well microtiter plate for a specified period (e.g., 24-48 hours).
-
Planktonic Cell Removal: Gently wash the wells to remove non-adherent (planktonic) cells.
-
BCT Treatment: Add different concentrations of BCT to the wells containing the established biofilms.
-
Incubation: Incubate the plate for a further period (e.g., 24 hours).
-
Quantification of Biofilm: After incubation, wash the wells again and quantify the remaining biofilm using a staining method such as crystal violet. The stain is then solubilized, and the absorbance is measured to determine the extent of biofilm disruption.
Figure 4. Workflow for a biofilm disruption assay.
Conclusion and Future Directions
Early-stage research strongly indicates that this compound possesses a broad antimicrobial spectrum with activity against clinically significant bacteria, fungi, and some viruses. Its multifaceted mechanism of action suggests a low potential for the development of microbial resistance.
Future research should focus on:
-
Establishing a more comprehensive database of MIC and EC50 values for BCT against a wider range of pathogens.
-
Elucidating the precise molecular targets of bismuth within different microorganisms.
-
Investigating the in vivo efficacy of BCT for various infectious diseases beyond its current gastroenterological applications.
-
Exploring synergistic effects when combined with existing antimicrobial agents to combat drug-resistant infections.
The continued exploration of this compound's antimicrobial properties holds significant promise for the development of novel therapeutic strategies in the face of growing antimicrobial resistance.
References
- 1. Bismuth-inhibitory effects on bacteria and stimulation of fungal growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth Nanoantibiotics Display Anticandidal Activity and Disrupt the Biofilm and Cell Morphology of the Emergent Pathogenic Yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activities of bismuth salts against rotaviruses and other enteric viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activities of bismuth salts against rotaviruses and other enteric viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bismuth Drugs Reverse Tet(X)-Conferred Tigecycline Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bismuth Tripotassium Dicitrate: A Technical Guide to its Cytoprotective Effects on Gastric Mucosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate (BPS), a colloidal bismuth compound, has long been a cornerstone in the management of peptic ulcer disease and gastritis.[1] Its therapeutic efficacy extends beyond its well-documented antimicrobial activity against Helicobacter pylori.[1][2][3][4][5][6][7][8][9][10] A substantial body of evidence highlights the potent cytoprotective properties of BPS, which actively fortify the gastric mucosal defense mechanisms. This technical guide provides an in-depth exploration of the multifaceted cytoprotective effects of BPS on the gastric mucosa, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Core Cytoprotective Mechanisms of this compound
This compound exerts its protective effects on the gastric mucosa through a combination of physical and biochemical actions. These mechanisms collectively enhance the resilience of the mucosal barrier against endogenous aggressors like hydrochloric acid and pepsin, as well as exogenous insults.
Formation of a Protective Barrier
Upon exposure to the acidic environment of the stomach, BPS precipitates to form a dense, protective coating that selectively adheres to the ulcer crater and the surrounding inflamed mucosa.[6][11] This physical barrier shields the underlying tissue from the corrosive actions of acid and pepsin, creating a favorable microenvironment for healing.[8][11][12][13] Electron microscopy studies have visualized this bismuth layer at the base of ulcers.[6][11] This coating action is a key initial step in the cytoprotective cascade.
Enhancement of the Gastric Mucus Barrier
BPS significantly reinforces the gastric mucus layer, a critical component of the mucosal defense. This enhancement is characterized by both quantitative and qualitative changes in the mucus gel.
-
Increased Mucus Dimensions and Physicochemical Properties: Studies in rat models have demonstrated that administration of colloidal bismuth subcitrate leads to a notable increase in the physical attributes of the gastric mucus gel.[14] These changes create a more formidable barrier to back-diffusion of hydrogen ions.[15]
-
Altered Mucus Composition: BPS modulates the biochemical composition of gastric mucus, favoring a more protective profile. This includes an increase in the content of sulfomucins and sialomucins, which are crucial for the viscoelastic and protective properties of the mucus gel.[14] There is also a marked increase in the proportion of high molecular weight mucin and a higher phospholipid content, contributing to the hydrophobicity and barrier function of the mucus.[14]
Stimulation of Prostaglandin (B15479496) E2 Synthesis
A pivotal mechanism of BPS-mediated cytoprotection is the stimulation of endogenous prostaglandin E2 (PGE2) synthesis within the gastric mucosa.[2][3][14][16][17][18][19][20][21][22][23] PGE2 is a potent cytoprotective agent that regulates several key defensive processes, including:
-
Maintenance of mucosal blood flow.
-
Inhibition of gastric acid secretion.[23]
The stimulatory effect of BPS on PGE2 production has been demonstrated in both animal models and human volunteers in a dose-dependent manner.[3][15][20] This effect can be significantly attenuated by the pre-treatment with indomethacin, a prostaglandin synthetase inhibitor, confirming the mediatory role of prostaglandins (B1171923) in BPS's cytoprotective action.[17][21][22][25]
Increased Bicarbonate Secretion
BPS has been shown to stimulate the secretion of bicarbonate from the gastric and duodenal mucosa.[3][24][26] This alkaline secretion is trapped within the mucus layer, forming a pH gradient that neutralizes acid at the epithelial surface and serves as a first line of defense.[24] Studies using isolated amphibian mucosa have demonstrated a dose-dependent increase in bicarbonate secretion upon luminal application of bismuth subcitrate.[26]
Interaction with Epidermal Growth Factor (EGF)
BPS exhibits a unique interaction with epidermal growth factor (EGF), a potent mitogen that plays a crucial role in mucosal repair and ulcer healing. BPS can bind to EGF in a pH-dependent manner and concentrate it within the ulcer crater.[27] This localized accumulation of EGF is believed to accelerate the re-epithelialization and healing of ulcerated tissue.[3][27] The ulcer-healing effects of BPS are diminished in sialoadenectomized rats (a model of EGF deficiency) and can be partially restored by the oral administration of EGF.[13][27]
Antimicrobial Action against Helicobacter pylori
While this guide focuses on cytoprotective effects, the well-established antimicrobial activity of BPS against H. pylori is intrinsically linked to its mucosal protective actions. By eradicating or suppressing H. pylori, BPS mitigates the chronic inflammation and mucosal damage caused by the bacterium, thereby allowing for mucosal healing and restoration of normal defensive functions.[1][4][5][6][7][8][9][10]
Inhibition of Pepsin Activity
BPS has been shown to reduce the proteolytic activity of pepsin, a key aggressive factor in the pathogenesis of peptic ulcers.[2][26][28] Studies in patients with peptic ulcers have demonstrated a significant reduction in both basal and pentagastrin-stimulated pepsin output following treatment with BPS.[5][20] This reduction in peptic activity lessens the digestive insult on the gastric mucosa, further contributing to its protection and healing.
DNA Protection
Emerging evidence suggests that BPS may have a direct protective effect on the genetic material of gastric mucosal cells. In a study involving patients who had undergone successful H. pylori eradication, continued treatment with BPS was associated with a significant decrease in the number of p53-positive cells in the generative zone of the gastric mucosa, indicating a reduction in DNA damage.[8] This suggests a role for BPS in preserving the integrity of gastric epithelial stem cells.[8]
Quantitative Data on the Cytoprotective Effects of this compound
The following tables summarize the quantitative data from various studies investigating the cytoprotective effects of this compound and related colloidal bismuth compounds.
Table 1: Effects of Colloidal Bismuth Subcitrate on Gastric Mucus Properties in Rats
| Parameter | Change Observed | Reference |
| Mucus Gel Dimension | 49% increase | [14] |
| Sulfomucin Content | 64% increase | [14] |
| Sialomucin Content | 112% increase | [14] |
| H+ Retardation Capacity | 28% increase | [14] |
| Viscosity | 2.2-fold increase | [14] |
| Hydrophobicity | 26% increase | [14] |
| Protein Content | 16% decrease | [14] |
| Carbohydrate Content | 68% increase | [14] |
| Phospholipid Content | 32% increase | [14] |
Table 2: Effects of this compound on Pepsin Output and Mucus Breakdown Products in Peptic Ulcer Patients
| Parameter | Change Observed | Reference |
| Pepsin Output (Basal, Duodenal Ulcer) | 25% decrease | [5] |
| Pepsin Output (Basal, Gastric Ulcer) | 16% decrease | [5] |
| Pepsin Output (Stimulated, Duodenal Ulcer) | 42% decrease | [5] |
| Pepsin Output (Stimulated, Gastric Ulcer) | 36% decrease | [5] |
| Mucus Glycoprotein Output | 27% decrease | [20] |
| Dialysable Peptides and Amino Acids | 54% decrease | [20] |
Table 3: Ulcer Healing Rates in Clinical Trials with this compound
| Ulcer Type | Treatment Duration | Healing Rate with BPS | p-value vs. Placebo | Reference |
| Gastric Ulcer | 28 days | 94% | < 0.01 | [28] |
| Duodenal Ulcer | 28 days | 75% | Not statistically significant | [28] |
| Gastric Ulcer | 4 weeks | 90% (18 of 20) | < 0.05 | [29] |
| Duodenal Ulcer | 4 weeks | 89% (8 of 9) | < 0.05 | [29] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the cytoprotective effects of this compound.
Ethanol-Induced Gastric Lesion Model in Rats
This widely used in vivo model is employed to evaluate the gastroprotective and cytoprotective effects of various compounds against acute gastric injury.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Pre-treatment: Animals are fasted for 24 hours prior to the experiment, with free access to water until 2 hours before the induction of gastric lesions.
-
Drug Administration: this compound or the vehicle (e.g., saline) is administered orally (p.o.) via gavage at specified doses (e.g., 100 mg/kg).
-
Induction of Gastric Lesions: One hour after drug administration, absolute ethanol (B145695) (e.g., 1 mL/200 g body weight) is administered orally.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for lesions. The ulcer index can be calculated based on the number and severity of the lesions.
-
Histopathology: Gastric tissue samples can be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of mucosal damage, edema, and leukocyte infiltration.
Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa
The quantification of PGE2 is crucial for elucidating the role of prostaglandins in BPS-mediated cytoprotection.
-
Sample Collection: Gastric mucosal biopsies are obtained from experimental animals or human subjects.
-
Homogenization and Extraction: The tissue samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and acidified (e.g., with 1 M HCl). PGE2 is then extracted from the homogenate using an organic solvent such as ethyl acetate.[17]
-
Purification: The extract may be further purified using column chromatography (e.g., Amprep C18 minicolumn) to remove interfering substances.[17]
-
Quantification by Radioimmunoassay (RIA):
-
The extracted PGE2 is converted to its methyl oximate derivative.[17]
-
The assay is based on the competitive binding of radiolabeled PGE2 and unlabeled PGE2 (from the sample) to a specific anti-PGE2 antibody.
-
The amount of bound radioactivity is inversely proportional to the concentration of PGE2 in the sample.
-
The concentration of PGE2 is determined by comparing the results to a standard curve generated with known amounts of PGE2.
-
-
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are also widely available for the quantification of PGE2 and offer a non-radioactive alternative to RIA.
In Vitro Cytoprotection Assay using Gastric Epithelial Cells (MTT Assay)
This assay assesses the ability of BPS to protect gastric epithelial cells from injury induced by various agents.
-
Cell Culture: A human gastric epithelial cell line (e.g., AGS cells) is cultured in appropriate media in 96-well plates until confluent.
-
Pre-treatment: The cells are pre-incubated with various concentrations of BPS for a specified period (e.g., 2 hours).
-
Induction of Cell Injury: The cells are then exposed to an injurious agent, such as ethanol (e.g., 10% for 30 minutes) or indomethacin, in the presence or absence of BPS.
-
MTT Assay for Cell Viability:
-
After the injury period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4][12][21][26]
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[4]
-
A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[21]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
The absorbance is directly proportional to the number of viable cells. The cytoprotective effect of BPS is determined by comparing the viability of cells treated with BPS and the injurious agent to those treated with the injurious agent alone.
-
Measurement of Gastric Mucus Viscosity and Hydrophobicity
These methods are used to assess the qualitative changes in the gastric mucus barrier induced by BPS.
-
Mucus Collection: Gastric mucus is carefully scraped from the mucosal surface of excised stomachs from control and BPS-treated animals.
-
Viscosity Measurement:
-
The viscosity of the mucus samples is measured using a cone/plate digital viscometer.[13]
-
Measurements are typically performed at various shear rates to characterize the rheological properties of the mucus.
-
-
Hydrophobicity Measurement:
-
The hydrophobicity of the mucus layer can be assessed by measuring the contact angle of a drop of a hydrophilic liquid (e.g., saline) on the mucosal surface.[30] A larger contact angle indicates greater hydrophobicity.
-
Pepsin Activity Assay
This assay quantifies the proteolytic activity of pepsin in gastric juice.
-
Principle: The assay is based on the digestion of a protein substrate, typically hemoglobin, by pepsin.[3][16] The extent of digestion is determined by measuring the amount of soluble hydrolysis products released.
-
Procedure:
-
A hemoglobin substrate solution is prepared and its pH is adjusted to be acidic (e.g., pH 2.0).[3]
-
Gastric juice samples (or a solution of purified pepsin) are added to the hemoglobin substrate and incubated at 37°C for a defined period (e.g., 10 minutes).[3][16]
-
The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested hemoglobin.[16]
-
The mixture is centrifuged or filtered, and the absorbance of the supernatant (containing the TCA-soluble hydrolysis products) is measured at 280 nm.[3][16]
-
Pepsin activity is calculated based on the change in absorbance compared to a blank.
-
TUNEL Assay for Apoptosis in Gastric Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[11][18][22][31]
-
Tissue Preparation: Paraffin-embedded sections of gastric tissue are deparaffinized and rehydrated.[18]
-
Permeabilization: The tissue sections are treated with proteinase K to allow access of the labeling reagents to the cell nuclei.[18]
-
TUNEL Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP or BrdUTP).[11] The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection:
-
If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized using a fluorescence microscope.
-
If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step involving a fluorescently labeled anti-hapten antibody is required.
-
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the cytoprotective effects of this compound.
Caption: Multifaceted Cytoprotective Mechanisms of BPS.
Caption: BPS Stimulation of the Prostaglandin E2 Synthesis Pathway.
Caption: Experimental Workflow for In Vivo Cytoprotection Assessment.
Conclusion
This compound is a multifaceted agent whose therapeutic benefits in gastroduodenal disorders are underpinned by a robust portfolio of cytoprotective mechanisms. Beyond its bactericidal effects on H. pylori, BPS actively enhances the gastric mucosal defense through the formation of a protective barrier, stimulation of prostaglandin E2 and bicarbonate secretion, and fortification of the mucus layer. Furthermore, its ability to interact with growth factors, inhibit pepsin, and potentially protect cellular DNA underscores its comprehensive role in maintaining mucosal integrity and promoting healing. This in-depth understanding of its mechanisms of action, supported by quantitative data and established experimental protocols, provides a solid foundation for its continued use in clinical practice and for guiding future research in the development of novel gastroprotective therapies.
References
- 1. Comparative rheological investigation of crude gastric mucin and natural gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and simple method to quantify Helicobacter pylori adhesion to human gastric MKN-28 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of Pepsin (3.4.23.1) [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acid, pepsin, and mucus secretion in patients with gastric and duodenal ulcer before and after colloidal bismuth subcitrate (De-Nol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric pharmacological activities of tripotassium dicitrato bismuthate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of cytoprotective effect of this compound on gastric mucosa at H. pylori eradication and long-term drug intake | Kononov | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 9. Native Gastrointestinal Mucus: Models and Techniques for Studying Interactions with Drugs, Drug Carriers, and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. Impaired viscosity of gastric secretion and its mucin content as potential contributing factors to the development of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement in gastric mucus gel qualities with colloidal bismuth subcitrate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of apoptosis using a TUNEL assay [bio-protocol.org]
- 19. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Some effects of tripotassium dicitrato bismuthate on gastric secretion and the mucus barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 23. Gastric bicarbonate secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gastric mucus and bicarbonate secretion in relation to mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. atcc.org [atcc.org]
- 27. Epidermal growth factor (EGF) in the gastroprotective and ulcer healing actions of colloidal bismuth subcitrate (De-Nol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Oral tripotassium-dicitratobismuthate in gastric and duodenal ulceration. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Increased healing of gastric and duodenal ulcers in a controlled trial using tripotassium dicitrato-bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Gastric mucosal barrier: stabilization of hydrophobic lining to the stomach by mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide on the Impact of Bismuth Tripotassium Dicitrate on the Gastric Mucus Layer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bismuth tripotassium dicitrate (BPT), also known as colloidal bismuth subcitrate (CBS), is a well-established gastroprotective agent with a multifaceted mechanism of action, a significant component of which involves its interaction with and enhancement of the gastric mucus layer. This technical guide provides a comprehensive overview of the effects of BPT on the physicochemical properties and physiological functions of the gastric mucus barrier. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows. The evidence presented underscores BPT's role in fortifying the mucosal defense system, offering valuable insights for researchers and professionals in the field of gastroenterology and drug development.
Mechanism of Action at the Gastric Mucus Layer
This compound exerts its protective effects on the gastric mucosa through a combination of physical and biochemical actions that collectively enhance the integrity and function of the mucus layer.
2.1 Formation of a Protective Barrier: Upon exposure to the acidic environment of the stomach, BPT precipitates to form a dense, viscous coating that preferentially adheres to the ulcer crater and the gastric mucosal surface.[1][2] This bismuth-glycoprotein complex acts as a physical barrier, shielding the underlying epithelium from the corrosive actions of gastric acid and pepsin.[1][3] This coating effect is a cornerstone of its ulcer-healing properties.[1]
2.2 Enhancement of Mucus Properties: BPT administration leads to significant improvements in the quality and protective capacity of the gastric mucus. Studies have demonstrated that it increases the secretion of mucus glycoproteins, leading to a thicker and more robust mucus gel layer.[4][5] Furthermore, BPT enhances the viscosity and hydrophobicity of the mucus, which in turn increases its ability to retard the back-diffusion of hydrogen ions.[4]
2.3 Stimulation of Mucosal Defense Mechanisms: BPT actively stimulates several endogenous protective mechanisms within the gastric mucosa. It has been shown to increase the mucosal secretion of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), and bicarbonate.[3][5][6] Prostaglandins play a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, as well as by increasing mucosal blood flow. The increase in bicarbonate secretion helps to neutralize acid at the epithelial surface, maintaining a near-neutral pH microenvironment within the mucus layer.[5]
2.4 Inhibition of Pepsin Activity: BPT has been shown to inhibit the activity of pepsin, a key proteolytic enzyme in gastric juice that can damage the mucosal lining.[5][7] By reducing pepsin's digestive action on the mucus and epithelial cells, BPT further contributes to the preservation of the mucosal barrier.
2.5 Antimicrobial Action against Helicobacter pylori: In addition to its direct effects on the mucus layer, BPT exhibits bactericidal activity against Helicobacter pylori, a primary causative agent of gastritis and peptic ulcers.[5][8] BPT interferes with bacterial adherence to epithelial cells and inhibits various bacterial enzymes.[5] Eradication of H. pylori reduces the inflammatory response in the gastric mucosa, which in turn can help restore a healthy mucus layer. Interestingly, H. pylori infection has been associated with physicochemical changes in the gastric mucus that reduce its capacity to concentrate colloidal bismuth subcitrate.[9]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound (Colloidal Bismuth Subcitrate) on various properties of the gastric mucus layer as reported in preclinical studies.
Table 1: Effects of Colloidal Bismuth Subcitrate on Gastric Mucus Properties in Rats [4]
| Parameter | Control Group | Colloidal Bismuth Subcitrate Group (100 mg/kg, twice daily for 3 days) | Percentage Change |
| Mucus Gel Dimension | - | - | +49% |
| Sulfo- and Sialomucin Content | - | - | +64% and +112%, respectively |
| H+ Retardation Capacity | - | - | +28% |
| Viscosity | - | - | +220% (2.2-fold increase) |
| Gel Hydrophobicity | - | - | +26% |
| Protein Content | - | - | -16% |
| Carbohydrate Content | - | - | +68% |
| Phospholipid Content | - | - | +32% |
Table 2: Effects of Tripotassium Dicitrato Bismuthate on Pepsin and Mucus Output in Peptic Ulcer Patients [10]
| Parameter | Duodenal Ulcer Patients (Post-treatment Change) | Gastric Ulcer Patients (Post-treatment Change) |
| Basal Pepsin Output | -25% | -16% |
| Pentagastrin Stimulated Total Pepsin Output | -42% | -36% |
| Post-pentagastrin Stimulated Mucus Output | -16% | -27% |
Experimental Protocols
4.1 In Vivo Measurement of Gastric Mucus Properties in Rats [4]
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: One group of rats received intragastric administration of colloidal bismuth subcitrate (100 mg/kg) twice daily for three consecutive days. The control group received saline.
-
Sample Collection: 16 hours after the last dose, the animals were sacrificed, and their stomachs were dissected.
-
Physicochemical Measurements: The gastric mucosa was subjected to a series of measurements to determine:
-
Mucus Gel Dimension: Likely measured by techniques such as direct light microscopy on tissue sections.[11]
-
Mucin Content (Sulfo- and Sialomucins): Determined using specific colorimetric assays after purification of the mucins from the mucus gel.
-
H+ Retardation Capacity: Assessed by measuring the rate of hydrogen ion diffusion across the isolated mucus layer.
-
Viscosity: Measured using a viscometer on the collected mucus samples.
-
Hydrophobicity: Determined by measuring the contact angle of a saline droplet on the surface of the mucus gel.
-
Biochemical Composition (Protein, Carbohydrate, Lipids): Quantified using standard biochemical assays (e.g., Lowry protein assay, phenol-sulfuric acid method for carbohydrates).
-
Mucin Molecular Weight Distribution: Analyzed using techniques like gel filtration chromatography.
-
4.2 Assessment of Cytoprotective Effect in Humans [12]
-
Study Population: Patients with chronic H. pylori-associated gastritis after successful eradication therapy.
-
Intervention: One group of patients continued treatment with this compound for 4 weeks after the eradication therapy, while a comparison group did not.
-
Sample Collection: Biopsy samples were taken from five points in the stomach mucosa during a control upper GI endoscopy, following the OLGA-system protocol.
-
Immunohistochemical Analysis:
-
Identification of Generative Zone: Myofibroblasts surrounding the glandular epithelium were identified using a smooth-muscle actin marker to delineate the generative zone of the mucosa.
-
Detection of Damaged DNA: Cells with damaged DNA were identified by the immunohistochemical detection of p53 protein.
-
-
Data Analysis: The number of p53-positive cells in the generative zones was compared between the two groups to assess the protective effect of BPT on cellular DNA.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and experimental processes related to the action of this compound.
Caption: Core mechanisms of this compound on the gastric mucus layer.
Caption: Workflow for assessing BPT's impact on rat gastric mucus properties.
Conclusion
This compound significantly enhances the protective qualities of the gastric mucus layer through a variety of mechanisms. It forms a physical barrier, improves the physicochemical properties of the mucus gel, stimulates endogenous protective pathways, and inhibits peptic activity. The quantitative data clearly demonstrate its ability to increase mucus thickness, viscosity, and hydrophobicity, while altering its composition to be more protective. These actions, combined with its efficacy against H. pylori, solidify its role as a key agent in the management of peptic ulcer disease and other gastroduodenal disorders. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for further research and development in the field of gastroprotective drugs.
References
- 1. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 3. Colloidal bismuth subcitrate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement in gastric mucus gel qualities with colloidal bismuth subcitrate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Some effects of tripotassium dicitrato bismuthate on gastric secretion and the mucus barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid, pepsin, and mucus secretion in patients with gastric and duodenal ulcer before and after colloidal bismuth subcitrate (De-Nol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimation of cytoprotective effect of this compound on gastric mucosa at H. pylori eradication and long-term drug intake | Kononov | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
Methodological & Application
In Vitro Models for Efficacy Testing of Bismuth Tripotassium Dicitrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate (BPTC), also known as colloidal bismuth subcitrate (CBS), is a key component in eradication therapies for Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. The efficacy of BPTC stems from its multifaceted mechanism of action, which includes direct bactericidal effects against H. pylori and cytoprotective properties for the gastric mucosa. This document provides detailed application notes and protocols for a suite of in vitro models designed to evaluate the efficacy of BPTC. These assays are crucial for preclinical drug development, mechanistic studies, and susceptibility testing.
The in vitro models detailed herein cover the primary mechanisms of BPTC action:
-
Antimicrobial Activity: Direct assessment of the bactericidal and bacteriostatic effects on H. pylori.
-
Enzyme Inhibition: Targeting key bacterial enzymes essential for survival in the acidic gastric environment.
-
Anti-Adhesion: Evaluating the ability of BPTC to prevent the crucial first step of infection – bacterial attachment to gastric epithelial cells.
-
Biofilm Disruption: Assessing the impact on H. pylori biofilms, which are associated with antibiotic resistance.
-
Cytoprotection: Investigating the protective effects of BPTC on gastric epithelial cells against damage induced by H. pylori and other stressors.
These standardized protocols and the accompanying data presentation guidelines are intended to facilitate reproducible and comparable assessments of BPTC efficacy in a laboratory setting.
Section 1: Antimicrobial and Anti-Enzymatic Activity
BPTC exerts a direct bactericidal effect on H. pylori through various mechanisms, including the inhibition of essential enzymes.[1][2] The following protocols describe methods to quantify this activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar (B569324) dilution method is a standard technique for determining the MIC of bismuth compounds against the slow-growing and fastidious H. pylori.[3][4]
Protocol: Agar Dilution for MIC Determination
-
Preparation of BPTC Stock Solution: Prepare a stock solution of BPTC in sterile distilled water. Further dilutions should be made in an appropriate solvent to ensure solubility and stability.
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 5-10% defibrinated horse or sheep blood. Autoclave and cool to 48-50°C in a water bath.
-
Incorporation of BPTC: Add appropriate volumes of the BPTC stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.25 to 64 µg/mL). Also, prepare a drug-free control plate.
-
Pouring Plates: Pour the agar into sterile petri dishes and allow them to solidify.
-
H. pylori Inoculum Preparation: Culture H. pylori strains on blood agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. Harvest the bacteria and suspend them in Brucella broth or saline to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of the BPTC-containing and control agar plates.
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
Reading the MIC: The MIC is the lowest concentration of BPTC that completely inhibits the visible growth of H. pylori.
Table 1: In Vitro Susceptibility of H. pylori to Bismuth Compounds
| Bismuth Compound | H. pylori Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bismuth Potassium Citrate | Clinical & Reference | 2 - 16 | 4 | 8 | [3][4] |
| Colloidal Bismuth Subcitrate | Clinical & Reference | 1 - 8 | 4 | 8 | [3][4] |
| Bismuth Subsalicylate | Clinical & Reference | 4 - 32 | 8 | 16 | [3][4] |
Urease Inhibition Assay
Urease is a crucial enzyme for H. pylori survival, as it neutralizes gastric acid by producing ammonia (B1221849). Bismuth compounds are known to inhibit urease activity.[5]
Protocol: Quantitative Urease Inhibition Assay
-
Preparation of H. pylori Lysate: Harvest H. pylori from a culture plate, wash with phosphate-buffered saline (PBS), and resuspend in a lysis buffer. Lyse the cells by sonication on ice and centrifuge to obtain a cell-free lysate containing urease.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing urea, a pH indicator (e.g., phenol (B47542) red), and the H. pylori lysate.
-
Addition of BPTC: Add various concentrations of BPTC to the wells. Include a positive control (no BPTC) and a negative control (no lysate).
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the color change due to the increase in pH from ammonia production. Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at regular intervals.
-
Calculation of Inhibition: Calculate the percentage of urease inhibition by comparing the rate of reaction in the presence of BPTC to the positive control. The inhibitor constant (Ki) can also be determined through kinetic analysis.[5]
Table 2: Inhibition of Urease Activity by Bismuth Compounds
| Bismuth Compound | Enzyme Source | Inhibition Type | Kᵢ Value | Reference |
| Ranitidine Bismuth Citrate | Jack Bean Urease | Non-competitive | 1.17 ± 0.09 mM | [5] |
| Bi(EDTA) | Jack Bean Urease | Competitive | 1.74 ± 0.14 mM | [5] |
| Bi(Cys)₃ | Jack Bean Urease | Competitive | 1.84 ± 0.15 mM | [5] |
Diagram of BPTC's Antibacterial Mechanisms of Action
Caption: BPTC's multifaceted antibacterial action against H. pylori.
Section 2: Anti-Adhesion and Anti-Biofilm Efficacy
The ability of H. pylori to adhere to the gastric epithelium and form biofilms is critical for colonization and persistence. BPTC can interfere with these processes.
Anti-Adhesion Assay
This assay measures the ability of BPTC to inhibit the attachment of H. pylori to gastric epithelial cells.
Protocol: H. pylori Adhesion to Gastric Epithelial Cells
-
Cell Culture: Culture a human gastric adenocarcinoma cell line (e.g., AGS or KATO-III) in a 24-well plate until a confluent monolayer is formed.
-
H. pylori Culture: Prepare an H. pylori suspension as described in the MIC protocol.
-
Treatment and Infection: Pre-treat the gastric cells with various concentrations of BPTC for a specified time (e.g., 1 hour). Alternatively, pre-treat the bacteria with BPTC. After pre-treatment, infect the cell monolayer with the H. pylori suspension (multiplicity of infection of 100:1) and incubate for 1-2 hours.
-
Washing: Gently wash the monolayer three times with PBS to remove non-adherent bacteria.
-
Quantification of Adherent Bacteria:
-
Viable Count: Lyse the gastric cells with a 1% saponin (B1150181) solution. Serially dilute the lysate and plate on blood agar to determine the number of colony-forming units (CFU) of adherent bacteria.
-
Urease Assay: Add a urease assay buffer to the wells and measure the urease activity, which is proportional to the number of adherent bacteria.
-
-
Calculation of Inhibition: Calculate the percentage of adhesion inhibition by comparing the number of adherent bacteria in BPTC-treated wells to the untreated control.
Table 3: Efficacy of BPTC in Anti-Adhesion and Anti-Biofilm Assays (Illustrative Data)
| Assay | BPTC Concentration (µg/mL) | Endpoint | Result |
| Anti-Adhesion | 0 (Control) | % Adhesion | 100% |
| 8 | % Adhesion | 65% | |
| 16 | % Adhesion | 32% | |
| 32 | % Adhesion | 15% | |
| Biofilm Inhibition | 0 (Control) | OD₅₉₀ | 0.85 |
| 8 | OD₅₉₀ | 0.55 | |
| 16 | OD₅₉₀ | 0.30 | |
| 32 | OD₅₉₀ | 0.15 |
Biofilm Inhibition Assay
The crystal violet assay is a common method to quantify biofilm formation and its inhibition by antimicrobial agents.
Protocol: Crystal Violet Biofilm Assay
-
H. pylori Culture for Biofilm: In a 96-well plate, inoculate a suitable broth medium (e.g., Brucella broth with 5% fetal bovine serum) with an H. pylori suspension. Add various concentrations of BPTC.
-
Incubation: Incubate the plate under microaerophilic conditions at 37°C for 3-5 days to allow for biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by aspiration and gently wash the wells twice with PBS.
-
Fixation: Fix the biofilms with methanol (B129727) for 15 minutes.
-
Staining: Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Washing: Wash the wells with distilled water to remove excess stain.
-
Solubilization: Solubilize the stained biofilm with 30% acetic acid or 95% ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the biofilm mass.
Experimental Workflow for Anti-Adhesion and Biofilm Assays
Caption: Workflow for in vitro anti-adhesion and biofilm inhibition assays.
Section 3: Cytoprotective Effects on Gastric Epithelial Cells
BPTC not only targets H. pylori but also protects the gastric mucosa.[6][7][8] This can be assessed in vitro by measuring the protection of gastric cells from damage.
Gastric Cell Viability and Protection Assay
This assay evaluates the ability of BPTC to protect gastric epithelial cells from damage induced by stressors, such as H. pylori infection or oxidative agents.
Protocol: Cytoprotection against Oxidative Stress
-
Cell Culture: Seed gastric epithelial cells (e.g., AGS) in a 96-well plate and grow to confluence.
-
Pre-treatment: Treat the cells with various concentrations of BPTC for a specified period (e.g., 2-4 hours).
-
Induction of Damage: Expose the cells to an oxidative stressor (e.g., H₂O₂) or co-culture with H. pylori.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
DNA Damage Assessment (p53 expression):
-
After treatment and stress induction, fix the cells.
-
Perform immunocytochemistry using an antibody against p53, a marker for DNA damage.[9]
-
Quantify the percentage of p53-positive cells by microscopy.
-
Table 4: Cytoprotective Effect of BPTC on Gastric Epithelial Cells (Illustrative Data)
| Treatment Group | Stressor | Viability Assay (MTT) (% of Control) | DNA Damage Assay (% p53 Positive Cells) |
| Untreated Control | None | 100% | 5% |
| Stressor Only | H₂O₂ | 45% | 60% |
| BPTC (10 µg/mL) + Stressor | H₂O₂ | 65% | 35% |
| BPTC (20 µg/mL) + Stressor | H₂O₂ | 85% | 15% |
Anti-inflammatory Effect
H. pylori infection induces an inflammatory response in gastric epithelial cells, primarily through the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like IL-8.[10][11][12][13] The anti-inflammatory effects of BPTC can be indirectly assessed by its ability to protect cells from the consequences of this inflammation.
Signaling Pathway of H. pylori-induced Inflammation in Gastric Epithelial Cells
Caption: H. pylori activates the NF-κB pathway, leading to inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Use of cytoprotective agents in the treatment of gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of cytoprotective effect of this compound on gastric mucosa at H. pylori eradication and long-term drug intake | Kononov | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 10. Helicobacter pylori infection activates NF-kappa B in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H. pylori activates NF-kappaB through a signaling pathway involving IkappaB kinases, NF-kappaB-inducing kinase, TRAF2, and TRAF6 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Helicobacter pylori infection activates NF-kappaB signaling pathway to induce iNOS and protect human gastric epithelial cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Bismuth Tripotassium Dicitrate MIC for Antibiotic-Resistant Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Bismuth Tripotassium Dicitrate (BPT) against antibiotic-resistant Helicobacter pylori. The increasing prevalence of antibiotic resistance in H. pylori necessitates the evaluation of alternative and adjunct therapies. Bismuth compounds, including BPT, have long been used in the treatment of H. pylori infections and are a key component of various eradication regimens.[1][2][3] Notably, resistance to bismuth by H. pylori has not been reported, making it a valuable agent against antibiotic-resistant strains.[2]
Bismuth exerts its bactericidal effects through a multi-faceted mechanism, including the inhibition of protein and cell wall synthesis, disruption of membrane function and ATP synthesis, and impairment of bacterial adherence to epithelial cells.[1][4][5] This complex mode of action is likely a contributing factor to the lack of observed resistance.
This document outlines the standardized agar (B569324) dilution and broth microdilution methods for assessing the in vitro susceptibility of antibiotic-resistant H. pylori to BPT.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bismuth compounds against Helicobacter pylori, including strains resistant to common antibiotics.
| Bismuth Compound | H. pylori Resistance Status | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Colloidal Bismuth Subcitrate (CBS) | Not specified | 1 - 8 | 4 | 8 | [6] |
| Bismuth Subsalicylate (BSS) | Not specified | 4 - 32 | 8 | 16 | [6] |
| Bismuth Potassium Citrate | Not specified | 2 - 16 | 4 | 8 | [6] |
| Colloidal Bismuth Subcitrate (CBS) | Clarithromycin-resistant | 4 - 32 | - | - | [6] |
| Colloidal Bismuth Subcitrate (CBS) | Metronidazole-resistant | 4 - 16 | - | - | [6] |
Note: Data for this compound specifically was not available in the search results. Colloidal Bismuth Subcitrate (CBS) and Bismuth Potassium Citrate are structurally and functionally similar to BPT.
Experimental Protocols
Agar Dilution Method
The agar dilution method is considered the gold standard for determining the MIC of antimicrobial agents against H. pylori.[7][8]
a. Media and Reagents:
-
Mueller-Hinton agar supplemented with 5-10% defibrinated sheep or horse blood.
-
This compound (BPT) stock solution (e.g., 1280 µg/mL in sterile distilled water).
-
H. pylori strains (including antibiotic-resistant and quality control strains, e.g., ATCC 43504).
-
Brucella broth or other suitable broth for inoculum preparation.
-
0.85% saline solution.
-
McFarland turbidity standards (0.5 and 3.0).
b. Protocol:
-
Preparation of BPT-containing Agar Plates:
-
Prepare a series of twofold dilutions of the BPT stock solution.
-
Add the appropriate volume of each BPT dilution to molten Mueller-Hinton agar (cooled to 45-50°C) to achieve the desired final concentrations (e.g., 0.125 to 64 µg/mL).
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a growth control plate without BPT.
-
-
Inoculum Preparation:
-
Culture H. pylori strains on non-selective blood agar plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Harvest the bacterial growth and suspend it in Brucella broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 3.0 McFarland standard (approximately 9 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint replicator, inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the BPT-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of BPT that completely inhibits the visible growth of the H. pylori strain.
-
Broth Microdilution Method
The broth microdilution method is a suitable alternative to the agar dilution method and can be less laborious.[9][10]
a. Media and Reagents:
-
Brucella broth supplemented with 5% fetal bovine serum or other suitable broth.
-
This compound (BPT) stock solution.
-
96-well microtiter plates.
-
H. pylori strains.
-
0.85% saline solution.
-
McFarland turbidity standards (0.5).
-
(Optional) Growth indicator dye (e.g., p-iodonitrotetrazolium violet - INT).[11][12]
b. Protocol:
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of supplemented Brucella broth into each well of a 96-well plate.
-
Add 50 µL of the BPT stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Include a growth control (no BPT) and a sterility control (no bacteria) well.
-
-
Incubation:
-
Incubate the microtiter plates under microaerophilic conditions at 37°C for 72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of BPT that shows no visible turbidity.
-
If using a growth indicator, add the dye after incubation and the MIC is the lowest concentration that prevents color change.
-
Visualizations
Caption: Experimental workflow for MIC determination of BPT against H. pylori.
Caption: Inhibitory pathways of this compound on H. pylori.
References
- 1. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-test versus agar dilution for antibiotic susceptibility testing of Helicobacter pylori: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols for the Quantification of Bismuth from Bismuth Tripotassium Dicitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth Tripotassium Dicitrate (BPC) is a widely used pharmaceutical agent, primarily for the treatment of peptic ulcers and gastritis, often in combination with antibiotics to eradicate Helicobacter pylori. Accurate quantification of bismuth in various matrices is crucial for quality control of pharmaceutical formulations and for pharmacokinetic and toxicological studies in biological systems.
Direct quantification of the intact this compound complex by High-Performance Liquid Chromatography (HPLC) in biological samples is not a conventional approach. This is due to the dissociation of the complex and the subsequent speciation of bismuth in the biological matrix, where it binds to various endogenous molecules. Consequently, bioanalytical methods focus on the determination of the total bismuth concentration.
This document provides detailed application notes and protocols for two distinct analytical scenarios:
-
RP-HPLC method for the simultaneous quantification of bismuth subcitrate (a closely related compound) in combination with other drugs in pharmaceutical dosage forms .
-
Atomic spectroscopy methods (ICP-MS and AAS) for the quantification of total bismuth in biological samples such as plasma, blood, and urine.
Section 1: RP-HPLC Method for Bismuth in Pharmaceutical Formulations
This section details a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) in combined capsule dosage forms.[1][2][3] This method is suitable for quality control and formulation analysis.
Experimental Protocol
1. Materials and Reagents:
-
Bismuth subcitrate, Tetracycline, and Metronidazole reference standards
-
HPLC grade methanol (B129727) and acetonitrile
-
Orthophosphoric acid (OPA)
-
HPLC grade water
-
Combined dosage form capsules (e.g., Pylera)
2. Chromatographic Conditions: [2][4]
-
Instrument: Waters HPLC with PDA detector or equivalent
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate (B84403) Buffer (pH 3.5) and Methanol in a 40:60 v/v ratio
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Diluent: Mobile phase
-
Phosphate Buffer (pH 3.5): Prepare a suitable phosphate buffer and adjust the pH to 3.5 using orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and transfer 14 mg of bismuth subcitrate, 12.5 mg of tetracycline, and 12.5 mg of metronidazole reference standards into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to dissolve, and make up the volume with the diluent.
-
Working Standard Solution: Transfer 3 mL of the stock solution into a 10 mL volumetric flask and make up to the volume with the diluent.
-
Sample Preparation: [2]
-
Weigh the contents of 10 capsules.
-
Transfer a powder quantity equivalent to 14 mg of bismuth subcitrate, 12.5 mg of tetracycline, and 12.5 mg of metronidazole into a 10 mL volumetric flask.
-
Add 5 mL of diluent, sonicate for 5 minutes, and then make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 3 mL of the filtrate into a 10 mL volumetric flask and dilute to volume with the diluent.
-
4. Method Validation Summary: The method is validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2]
Quantitative Data
Table 1: Chromatographic and Validation Parameters for the RP-HPLC Method [2][5][6]
| Parameter | Metronidazole | Tetracycline | Bismuth Subcitrate |
| Retention Time (min) | 2.599 | 3.805 | 4.661 |
| Linearity Range (µg/mL) | 125 - 625 | 125 - 625 | 140 - 700 |
| Correlation Coefficient (r²) | 0.9994 | 0.9993 | 0.9993 |
| % Recovery | 99.95% | 99.86% | 100.27% |
| % RSD (Precision) | 0.6% | 0.5% | 0.7% |
Workflow Diagram
Section 2: Atomic Spectroscopy Methods for Bismuth in Biological Samples
For the analysis of bismuth in biological matrices like plasma, whole blood, and urine, atomic spectroscopy techniques are the methods of choice due to their high sensitivity and ability to measure total elemental concentration. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS) are commonly employed.[7][8][9][10]
Experimental Protocol 1: ICP-MS Method for Bismuth in Plasma/Whole Blood
This protocol is based on a simplified "dilute-and-shoot" method, which minimizes sample preparation time and potential for contamination.[8][11]
1. Materials and Reagents:
-
Nitric Acid (HNO₃), trace metal grade
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (e.g., Thallium or Indium) solution
-
Bismuth standard solutions for calibration
-
Certified Reference Materials (CRMs) for whole blood/plasma
-
Alkaline diluent (optional, can be a mixture of ethanolamine, Triton X-100, and EDTA)
2. Sample Preparation (Alkaline Dilution): [8]
-
Pipette a small aliquot (e.g., 100 µL) of whole blood or plasma into a clean sample tube.
-
Add an alkaline diluent containing the internal standard. A typical dilution factor is 1:50.
-
Vortex the mixture thoroughly.
-
The sample is now ready for analysis.
3. Sample Preparation (Acid Digestion - for complex matrices): [12]
-
Pipette the biological sample (e.g., 0.5 mL) into a digestion vessel.
-
Add concentrated nitric acid (e.g., 1 mL).
-
Heat the sample using a heated block or a microwave digestion system until the organic matter is destroyed and the solution is clear.
-
Cool the digest and dilute to a final volume with ultrapure water.
-
Add the internal standard before final volume adjustment.
4. ICP-MS Instrumental Parameters:
-
Instrument: Agilent 7700x ICP-MS or equivalent
-
RF Power: ~1550 W
-
Carrier Gas Flow: ~1 L/min
-
Makeup Gas Flow: ~0.15 L/min
-
Monitored Isotope: ²⁰⁹Bi
Experimental Protocol 2: Hydride Generation AAS for Bismuth in Urine/Plasma
This method offers excellent sensitivity and is a cost-effective alternative to ICP-MS.[7][13]
1. Materials and Reagents:
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃)
-
Sodium borohydride (B1222165) (NaBH₄) solution (reductant)
-
Antifoaming agent
-
Bismuth standard solutions
2. Sample Preparation: [7]
-
Pipette the sample (e.g., plasma, urine) into a reaction flask.
-
Perform acid digestion to eliminate foaming issues, which can be problematic with biological samples.
-
Add an acid mixture and an antifoam reagent to the digested sample.
-
The sample is placed in the AAS instrument's autosampler.
3. AAS Instrumental Parameters:
-
Instrument: Atomic Absorption Spectrometer with a hydride generation system
-
Light Source: Bismuth hollow cathode lamp
-
Wavelength: 223.1 nm
-
Reductant: Sodium borohydride solution is introduced to the acidified sample to convert bismuth ions into volatile bismuth hydride (BiH₃).
-
Atomization: The generated BiH₃ is swept by an inert gas stream into a heated quartz cell in the light path of the spectrometer for atomization and measurement.
Quantitative Data
Table 2: Performance Characteristics of Atomic Spectroscopy Methods for Bismuth in Biological Samples
| Parameter | ICP-MS (Whole Blood)[8] | Hydride Generation AAS (Plasma)[7] | ICP-MS (Plasma)[9] |
| Linearity Range | 1 - 25 µg/L | Not specified | 0 - 25 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/L | Not specified | 0.2 ng/mL |
| Limit of Detection (LOD) | Not specified | 0.1 µg/L | Not specified |
| % Recovery | Proportional bias: 0.94 | > 95% | Not specified |
| Precision (% CV) | < 4.5% (inter- and intra-assay) | Not specified | < 15% |
| Therapeutic Range (Blood) | 4 - 30 ng/mL[14] | - | - |
Workflow Diagram
Conclusion
The choice of analytical methodology for the quantification of bismuth from this compound is highly dependent on the sample matrix. For pharmaceutical quality control, RP-HPLC offers a reliable and robust method for the simultaneous determination of bismuth subcitrate with other active pharmaceutical ingredients. For bioanalytical applications, such as pharmacokinetic or toxicology studies, the focus shifts to the determination of total bismuth concentration, for which the high sensitivity and specificity of ICP-MS and Hydride Generation AAS are the established and preferred techniques. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in selecting and implementing the appropriate analytical method.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form [wisdomlib.org]
- 5. wjpls.org [wjpls.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved assay for bismuth in biological samples by atomic absorption spectrophotometry with hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified sample preparation in the simultaneous measurement of whole blood antimony, bismuth, manganese, and zinc by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of Tripotassium Dicitrato Bismuthate by ICP-MS in Human Volunteers -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preparing Biological Samples for Elemental Analysis by ICP-MS | Lab Manager [labmanager.com]
- 13. Determination of bismuth in urine by atomic absorption with hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bismuth, Blood | MLabs [mlabs.umich.edu]
Application Notes and Protocols: Bismuth Tripotassium Dicitrate in Combination with Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic use of Bismuth Tripotassium Dicitrate (Bismuth) and Proton Pump Inhibitors (PPIs), primarily in the context of Helicobacter pylori eradication. This document outlines the underlying mechanisms of action, clinical applications, and detailed experimental protocols for preclinical and clinical evaluation.
Application Notes
The combination of this compound and a proton pump inhibitor (PPI) forms the backbone of bismuth-based quadruple therapy, a highly effective regimen for the eradication of Helicobacter pylori infection.[1][2][3] This combination is particularly crucial in areas with high rates of antibiotic resistance to clarithromycin (B1669154) and metronidazole.[4][5]
Mechanism of Action and Synergy
The synergistic effect of Bismuth and PPIs stems from their distinct yet complementary mechanisms of action:
-
This compound: Bismuth exerts its primary effects directly on H. pylori. Its mechanisms include:
-
Bactericidal Activity: Bismuth compounds accumulate in the bacterial cell wall and periplasmic space, leading to disruption of the glycocalyx and cell wall integrity.[1][2][4] This action is physiochemical, making the development of resistance unlikely.[1][4]
-
Enzyme Inhibition: Bismuth inhibits multiple bacterial enzymes crucial for survival, such as urease, catalase, and lipase.[6]
-
Inhibition of Adherence: It prevents H. pylori from adhering to gastric epithelial cells, a critical step for colonization and pathogenesis.[7][8][9]
-
Anti-inflammatory and Cytoprotective Effects: Bismuth salts can form a protective layer over gastric ulcers and mucosa, promoting healing and protecting against gastric acid.[4][10]
-
-
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole (B731), lansoprazole, and esomeprazole, irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells.[11] This action leads to a profound and sustained reduction in gastric acid secretion, resulting in an increase in intragastric pH.[12]
-
Synergistic Interaction: The combination of Bismuth and PPIs enhances the overall therapeutic effect through several mechanisms:
-
Enhanced Bismuth Efficacy: The PPI-induced increase in gastric pH is thought to enhance the solubility and availability of bismuth compounds in the gastric mucus, potentially increasing their local concentration and bactericidal activity. One study showed that omeprazole increased the systemic absorption of bismuth.[12]
-
Increased Antibiotic Efficacy: By raising the intragastric pH, PPIs create a more favorable environment for the accompanying antibiotics (e.g., tetracycline, metronidazole, amoxicillin) to exert their bactericidal effects, as many antibiotics are more stable and active at a neutral pH.
-
Direct Antibacterial Effect of PPIs: Some studies suggest that PPIs may have a modest direct antibacterial effect on H. pylori.
-
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
Caption: Signaling pathways for gastric acid secretion and the inhibitory action of PPIs.
Clinical Applications
The primary clinical application of Bismuth-PPI combination therapy is in the eradication of H. pylori as part of a quadruple-drug regimen.
Bismuth-Based Quadruple Therapy Regimens:
| Regimen Component | Standard Dosage | Duration |
| This compound | 120 mg 4 times daily or 240 mg 2 times daily | 10-14 days |
| Proton Pump Inhibitor (PPI) | Standard dose, twice daily (e.g., Esomeprazole 20 mg) | 10-14 days |
| Metronidazole | 400-500 mg 3-4 times daily | 10-14 days |
| Tetracycline | 500 mg 4 times daily | 10-14 days |
Note: Dosages and duration may vary based on regional guidelines and patient-specific factors.[13]
Eradication Rates of H. pylori with Bismuth-Based Quadruple Therapy:
| Study/Therapy | Intention-to-Treat (ITT) Eradication Rate (%) | Per-Protocol (PP) Eradication Rate (%) | Reference |
| 1-week OAMB (Omeprazole, Amoxicillin, Metronidazole, Bismuth) | - | 83.9 | [13] |
| 14-day Bismuth Quadruple Therapy (BQT) | 89.1 | 90.5 | [14] |
| 14-day High-Dose PPI-Bismuth Quadruple Therapy with Probiotics | - | 96 | [15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy between Bismuth and PPIs against H. pylori
This protocol describes the use of a checkerboard assay to determine the synergistic, additive, indifferent, or antagonistic effect of combining bismuth with a PPI against H. pylori.
1. Materials:
-
H. pylori strains (reference and clinical isolates)
-
Mueller-Hinton agar (B569324) or broth supplemented with 5-10% horse or sheep blood
-
This compound stock solution
-
PPI (e.g., omeprazole) stock solution (prepared in a suitable solvent and protected from light)
-
96-well microtiter plates
-
Microaerobic incubation system (e.g., gas jar with gas-generating sachets or a tri-gas incubator) at 37°C
2. Methodology:
2.1. Determination of Minimum Inhibitory Concentration (MIC):
-
Determine the MIC of bismuth and the PPI individually for each H. pylori strain using the broth microdilution or agar dilution method.[1]
-
For broth microdilution, prepare serial twofold dilutions of each drug in supplemented Mueller-Hinton broth in 96-well plates.
-
Inoculate each well with a standardized H. pylori suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates under microaerobic conditions at 37°C for 72 hours.
-
The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.
2.2. Checkerboard Assay:
-
In a 96-well plate, prepare serial twofold dilutions of bismuth horizontally and the PPI vertically in supplemented Mueller-Hinton broth.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with a standardized H. pylori suspension.
-
Include wells with each drug alone and a drug-free growth control.
-
Incubate the plate under microaerobic conditions at 37°C for 72 hours.
-
Determine the MIC of each drug in the presence of the other.
3. Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Bismuth in combination / MIC of Bismuth alone) + (MIC of PPI in combination / MIC of PPI alone)
-
Interpret the FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Workflow for In Vitro Synergy Testing
Caption: Workflow for assessing in vitro synergy between Bismuth and PPIs.
Protocol 2: In Vivo Evaluation of Gastric Mucosal Protection in an Animal Model
This protocol outlines a method to assess the protective effects of Bismuth and PPI co-administration against chemically induced gastric mucosal injury in rats.
1. Animals and Housing:
-
Male Wistar rats (180-220 g)
-
House in standard cages with free access to food and water.
-
Acclimatize for at least one week before the experiment.
-
Fast for 24 hours before induction of gastric injury, with free access to water.
2. Experimental Groups (n=6-8 per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2 (Injury): Vehicle + Inducing agent (e.g., indomethacin (B1671933) or ethanol)
-
Group 3 (Bismuth): this compound + Inducing agent
-
Group 4 (PPI): PPI (e.g., omeprazole) + Inducing agent
-
Group 5 (Combination): Bismuth + PPI + Inducing agent
3. Methodology:
-
Administer the respective treatments (Bismuth, PPI, combination, or vehicle) orally 30-60 minutes before inducing gastric injury.
-
Induce gastric mucosal injury by oral administration of an injurious agent (e.g., indomethacin 30 mg/kg, or absolute ethanol (B145695) 1 mL/rat).[16]
-
Euthanize the rats 1-4 hours after the administration of the injurious agent.
-
Excise the stomachs, open along the greater curvature, and gently rinse with saline.
-
Macroscopically examine the gastric mucosa for lesions. The ulcer index can be scored based on the number and severity of lesions.
-
Collect stomach tissue for histological analysis (e.g., H&E staining) to assess the depth of injury, inflammation, and cellular damage.
-
Biochemical analysis of gastric tissue homogenates can be performed to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and inflammatory cytokines (e.g., TNF-α, IL-6).
4. Data Analysis:
-
Compare the ulcer index, histological scores, and biochemical markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 3: Assessment of H. pylori Eradication in Clinical Trials
This protocol details the non-invasive Urea (B33335) Breath Test (UBT) to confirm the eradication of H. pylori following treatment with a Bismuth-PPI containing regimen.
1. Patient Preparation:
-
The UBT should be performed at least 4 weeks after the completion of the eradication therapy.[17]
-
Patients should discontinue PPIs for at least 2 weeks and antibiotics and bismuth preparations for at least 4 weeks before the test to avoid false-negative results.[15]
-
Patients must fast for at least 6 hours before the test.
2. Materials:
-
¹³C- or ¹⁴C-urea solution or capsule.
-
Breath collection bags or tubes.
-
Mass spectrometer or scintillation counter for analysis.
3. Procedure:
-
Collect a baseline breath sample from the patient.
-
The patient then ingests the ¹³C- or ¹⁴C-urea.
-
After a specified time (typically 15-30 minutes), a second breath sample is collected.
-
The ¹³CO₂ or ¹⁴CO₂ content in the breath samples is analyzed.
4. Interpretation:
-
If H. pylori is present, its urease enzyme will hydrolyze the labeled urea into ammonia (B1221849) and labeled CO₂, which is then exhaled. A significant increase in the labeled CO₂ in the second breath sample compared to the baseline indicates a positive result (active H. pylori infection).
Logical Flow for H. pylori Eradication Assessment
Caption: Clinical workflow for assessing H. pylori eradication using the Urea Breath Test.
Disclaimer: These protocols are intended for research and informational purposes only and should be adapted and validated for specific experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use. Clinical protocols should be approved by a relevant institutional review board or ethics committee.
References
- 1. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple animal model of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adherence of Helicobacter pylori to gastric epithelial cells and mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Adhesion and Invasion of Gastric Mucosa Epithelial Cells by Helicobacter pylori [frontiersin.org]
- 10. Estimation of cytoprotective effect of this compound on gastric mucosa at H. pylori eradication and long-term drug intake | Kononov | Russian Journal of Gastroenterology, Hepatology, Coloproctology [gastro-j.ru]
- 11. Dual Therapies Containing an Antibiotic Plus a Proton Pump Inhibitor or Vonoprazan for Helicobacter pylori Infection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omeprazole-induced increase in the absorption of bismuth from tripotassium dicitrato bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Proton Pump Inhibitor-based Triple Therapy and Bismuth-based Quadruple Therapy for Helicobacter pylori Eradication in Korean Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tailored Therapy Using Bismuth Add-on Standard Triple Therapy vs. Concomitant Therapy: A First-line Regimen for Helicobacter pylori Infection [helicojournal.org]
- 15. High Effective of 14-Day High-Dose PPI- Bismuth-Containing Quadruple Therapy with Probiotics Supplement for Helicobacter Pylori Eradication: A Double Blinded-Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complementarity of in vitro and in vivo models for the evaluation of gastro-protective effects of pharmacological substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the Role of Food in the Transmission of Helicobacter pylori Infection: A Narrative Review [mdpi.com]
Application Notes and Protocols: Bismuth Tripotassium Dicitrate in Non-H. pylori Gastrointestinal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate (BPTC), a colloidal bismuth salt, has a long-established history in the treatment of Helicobacter pylori-related peptic ulcer disease. However, emerging research indicates its therapeutic potential extends to non-H. pylori-driven gastrointestinal (GI) disorders, primarily due to its anti-inflammatory, cytoprotective, and gut microbiota-modulating properties. These application notes provide a comprehensive overview of the use of BPTC in preclinical non-H. pylori GI models, with a focus on inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development in this area.
Bismuth compounds exert their effects through various mechanisms, including the formation of a protective layer over the gastric mucosa, stimulation of prostaglandin (B15479496) synthesis, and modulation of inflammatory signaling pathways.[1][2] In non-infectious contexts, these properties may help alleviate symptoms and promote mucosal healing in chronic inflammatory conditions of the gut.
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of bismuth compounds in non-H. pylori gastrointestinal models.
Table 1: Efficacy of Bismuth Compounds in Preclinical Colitis Models
| Model | Bismuth Compound | Treatment Protocol | Key Findings | Reference |
| Acetic Acid-Induced Colitis (Rat) | Colloidal Bismuth Subcitrate (CBS) | 240 mg in 1.5 ml saline, rectal administration every 24h for 5 days | Macroscopic score reduced from 2.09 to 1.25; Microscopic score reduced from 2.4 to 1.08; PGE2 levels in inflamed mucosa reduced from 1.6 to 0.57 ng/mg protein. | [3] |
| TNBS-Induced Colitis (Rat) | Bismuth Subsalicylate (BSS) & CBS | Twice-daily enemas from day 3 to day 14 | Significant decrease in macroscopic damage and injury scores, and an increase in healing scores, comparable to 5-ASA. | [4] |
Table 2: Efficacy of Colloidal Bismuth Subcitrate (CBS) in a Clinical Trial of Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) Patients
| Parameter | CBS Treatment Group (n=20) | Control Group (Aluminum Phosphate, n=10) | Duration | Reference |
| Symptom Resolution | 3 Weeks | [5] | ||
| Abdominal Pain Elimination | 90% | 60% | ||
| Absence of Meteorism | 80% | 40% | ||
| Diarrhea Elimination | 75% | 50% | ||
| Other Outcomes | ||||
| Elimination of Excessive Bacterial Growth | 75% | 30% | ||
| Persistence of Fecal Microflora Changes | 20% | 70% | ||
| Persistence of Active Mucosal Inflammation | 40% | 85.7% |
Experimental Protocols
Induction and Treatment of Acetic Acid-Induced Colitis in Rats
This model mimics aspects of ulcerative colitis, characterized by non-transmural inflammation.
Materials:
-
Male Wistar rats (200-250 g)
-
Acetic acid solution (10% v/v in sterile water)
-
This compound (BPTC) or Colloidal Bismuth Subcitrate (CBS)
-
0.9% saline solution
-
Rectal catheters
Procedure:
-
Induction of Colitis:
-
Bismuth Compound Administration (Rectal Enema):
-
Assessment of Colitis:
-
On day 6, euthanize the animals and dissect the distal colon.
-
Macroscopic Scoring: Score the severity of inflammation based on a scale (e.g., 0 = normal, 1 = hyperemia, 2 = ulceration, 3 = necrosis).[3]
-
Microscopic Scoring: Collect tissue samples for histological processing (hematoxylin and eosin (B541160) staining). Score for inflammation severity, depth of lesions, and mucosal damage.[3]
-
Biochemical Analysis: Homogenize colonic tissue to measure inflammatory markers such as Prostaglandin E2 (PGE2) by radioimmunoassay (RIA) or ELISA.[3]
-
Induction and Treatment of TNBS-Induced Colitis in Rats
This model induces a transmural inflammation that shares features with Crohn's disease.
Materials:
-
Female Sprague-Dawley rats (150-200 g)
-
2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg TNBS in 50% ethanol)
-
BPTC, BSS, or CBS
-
0.9% saline solution
-
Rectal catheters
Procedure:
-
Induction of Colitis:
-
Anesthetize the rats.
-
Instill the TNBS solution into the colon via a rectal catheter.[4] Control animals receive a saline enema.
-
-
Bismuth Compound Administration (Rectal Enema):
-
Prepare enema solutions of the desired bismuth compound or a vehicle control (saline).
-
Starting on day 3 post-induction, administer the treatments twice daily.[4]
-
-
Assessment of Colitis:
In Vitro Intestinal Barrier Function Assay
This protocol assesses the effect of BPTC on the integrity of an intestinal epithelial monolayer.
Materials:
-
Caco-2 human intestinal epithelial cells
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Transepithelial Electrical Resistance (TEER) meter
-
FITC-dextran (4 kDa)
-
Fluorometer
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a tight monolayer.
-
-
BPTC Treatment:
-
Once the monolayer has formed (indicated by stable TEER readings), add BPTC at various concentrations to the apical chamber. Include a vehicle control.
-
-
Measurement of Intestinal Barrier Integrity:
-
TEER Measurement: At specified time points after BPTC addition, measure the TEER across the cell monolayer. A decrease in TEER suggests a disruption of the barrier, while an increase may indicate enhancement.
-
Paracellular Permeability Assay (FITC-Dextran):
-
After the final TEER measurement, replace the medium in the apical chamber with a solution containing FITC-dextran.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber and measure the fluorescence to quantify the amount of FITC-dextran that has passed through the monolayer. A lower fluorescence reading in the BPTC-treated wells compared to a positive control for barrier disruption (e.g., a calcium chelator) would suggest a protective effect.
-
-
Signaling Pathways and Mechanisms of Action
This compound is thought to exert its therapeutic effects in non-H. pylori GI models through several interconnected pathways. These include the enhancement of mucosal defense mechanisms and the modulation of inflammatory responses.
One of the key cytoprotective mechanisms of bismuth compounds is the stimulation of prostaglandin E2 (PGE2) synthesis in the gastric and intestinal mucosa.[6] PGE2 plays a crucial role in maintaining mucosal integrity by promoting mucus and bicarbonate secretion, increasing mucosal blood flow, and enhancing epithelial cell proliferation. The induction of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 production in inflammatory settings, is a likely upstream event in this pathway.[7]
Furthermore, bismuth compounds have been shown to influence intracellular signaling cascades, such as the MAP kinase pathway. Activation of p44/p42 and p38 MAP kinases by bismuth subsalicylate has been linked to increased gastric epithelial cell growth, suggesting a role in mucosal healing.[8]
In the context of intestinal barrier function, bismuth may modulate the expression and localization of tight junction proteins, such as claudins and occludin, which are critical for regulating paracellular permeability. By strengthening the intestinal barrier, bismuth could reduce the translocation of luminal antigens and bacteria that can trigger or perpetuate inflammation.
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathways of BPTC in the gastrointestinal tract.
Caption: General experimental workflow for in vivo colitis models.
Caption: Workflow for assessing intestinal barrier function in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of colloid bismuth subcitrate in experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic role for bismuth compounds in TNBS-induced colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of experimental models in developing new treatments for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles for cyclooxygenase-2 in gastrointestinal mucosal defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase 2 is induced in colonic epithelial cells in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bismuth subsalicylate increases intracellular Ca2+, MAP-kinase activity, and cell proliferation in normal human gastric mucous epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic and Metabolomic Studies of Bismuth Tripotassium Dicitrate Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of Bismuth Tripotassium Dicitrate (BPTC) on Helicobacter pylori, integrating findings from recent proteomic and metabolomic studies. Detailed protocols for key experimental workflows are included to facilitate the design and execution of similar research.
Application Notes
This compound is a key component of quadruple therapy for the eradication of Helicobacter pylori. Its efficacy stems from a multi-targeted mechanism of action that disrupts essential bacterial processes. Proteomic and metabolomic analyses have been instrumental in elucidating these mechanisms at a molecular level.
Key Findings from Proteomic and Metabolomic Studies:
Integrative "omics" studies have revealed that BPTC exerts its antibacterial effects against H. pylori through several key mechanisms:[1][2]
-
Inhibition of Virulence Factors: BPTC treatment leads to a significant downregulation of key virulence proteins, including Cytotoxin-associated gene A (CagA) and Vacuolating cytotoxin A (VacA).[1][2] These proteins are crucial for H. pylori pathogenesis, contributing to host cell damage and inflammation.
-
Disruption of Bacterial Motility: The integrity and assembly of flagella, which are essential for H. pylori motility and colonization of the gastric mucosa, are disrupted by bismuth compounds.[1][2]
-
Impairment of Antioxidant Defense: BPTC inhibits the activity of antioxidant enzymes such as catalase, catalase-related peroxidase, and superoxide (B77818) dismutase.[1][2] This compromises the bacterium's ability to counteract oxidative stress from the host's immune response.
-
Disruption of Metabolic Pathways: Bismuth treatment causes widespread disruption of crucial metabolic pathways necessary for bacterial growth and survival. These include purine, pyrimidine, amino acid, and carbon metabolism.[1][2][3]
These multifaceted effects contribute to the potent bactericidal activity of BPTC and help to overcome antibiotic resistance when used in combination therapies.[4]
Data Presentation
The following tables summarize the expected quantitative changes in protein and metabolite expression in Helicobacter pylori following treatment with this compound. The data presented here are illustrative and based on findings reported in the scientific literature. For precise quantitative values, including fold changes and statistical significance, researchers should consult the full-text publications of the cited studies.
Table 1: Differentially Expressed Proteins in H. pylori Treated with BPTC
| Protein | Function | Reported Change |
| CagA | Virulence Factor, Oncoprotein | Downregulated |
| VacA | Virulence Factor, Pore-forming Toxin | Downregulated |
| FlaA/FlaB | Flagellin, Motility | Downregulated |
| KatA | Catalase, Antioxidant Defense | Downregulated |
| SodB | Superoxide Dismutase, Antioxidant Defense | Downregulated |
| UreA (B33335)/UreB | Urease subunits, pH Neutralization | Downregulated |
Note: This table is a summary of reported trends. Specific fold-change values and statistical significance can be found in the primary research articles.
Table 2: Altered Metabolites in H. pylori Treated with BPTC
| Metabolite Class | Specific Metabolites | Reported Change |
| Amino Acids | Alanine, Proline, Valine | Decreased |
| Organic Acids | Citric Acid, Fumaric Acid, Malic Acid | Decreased |
| Purines | Guanine, Adenine | Decreased |
| Pyrimidines | Uracil, Thymine | Decreased |
Note: This table illustrates the metabolic pathways affected. For detailed quantitative changes of specific metabolites, please refer to the original metabolomic studies.
Experimental Protocols
The following are detailed protocols for the proteomic and metabolomic analysis of bacterial cells, such as H. pylori, treated with this compound.
Protocol 1: Proteomic Analysis using Data-Independent Acquisition (DIA) Mass Spectrometry
This protocol outlines a workflow for the quantitative proteomic analysis of H. pylori to identify differentially expressed proteins upon BPTC treatment.
1. Sample Preparation:
-
Bacterial Culture and Treatment: Culture H. pylori strains to mid-logarithmic phase in an appropriate broth medium. Expose the experimental group to a sub-inhibitory concentration of BPTC for a defined period (e.g., 24 hours), while the control group remains untreated.
-
Cell Lysis: Harvest bacterial cells by centrifugation. Wash the pellets with phosphate-buffered saline (PBS). Resuspend the pellets in a lysis buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Protein Extraction and Quantification: Disrupt the cells using sonication on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome. Quantify the protein concentration using a standard method (e.g., BCA assay).
2. Protein Digestion:
-
Reduction and Alkylation: Reduce the protein disulfide bonds by incubating with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. Alkylate the free thiols by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 20 minutes.
-
Enzymatic Digestion: Dilute the protein sample to reduce the urea concentration to less than 2 M. Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column. Dry the purified peptides under vacuum.
3. DIA Mass Spectrometry:
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid). Analyze the peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in DIA mode, where the mass spectrometer cycles through predefined precursor m/z windows, fragmenting all ions within each window.
4. Data Analysis:
-
Spectral Library Generation (Optional but Recommended): For improved identification, generate a project-specific spectral library by analyzing a pooled sample in data-dependent acquisition (DDA) mode and searching the data against a H. pylori protein database.
-
DIA Data Processing: Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN). The software will identify and quantify peptides by matching the DIA spectra against the spectral library or by using library-free approaches.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significant changes in abundance between the BPTC-treated and control groups.
Protocol 2: Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a workflow for the analysis of the H. pylori metabolome to identify metabolic perturbations caused by BPTC.
1. Sample Preparation:
-
Metabolite Quenching and Extraction: Rapidly quench the metabolic activity of cultured H. pylori (treated and control groups) by adding cold methanol. Centrifuge to pellet the cells and extract the intracellular metabolites using a cold solvent mixture (e.g., methanol:chloroform:water).
-
Phase Separation: Separate the polar (methanolic) and non-polar (chloroform) phases by centrifugation. Collect the upper aqueous phase containing the polar metabolites.
2. Metabolite Derivatization:
-
Drying: Dry the collected aqueous phase completely under vacuum or nitrogen.
-
Two-Step Derivatization:
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
3. GC-MS Analysis:
-
Injection and Separation: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The gas chromatograph will separate the metabolites based on their volatility and interaction with the column stationary phase.
-
Mass Spectrometry: As metabolites elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratios are detected by the mass spectrometer.
4. Data Analysis:
-
Peak Deconvolution and Identification: Process the raw chromatograms to detect and deconvolve overlapping peaks. Identify the metabolites by comparing their retention times and mass spectra to a reference library (e.g., NIST, Fiehn).
-
Quantification and Statistical Analysis: Quantify the relative abundance of each metabolite based on its peak area. Perform statistical analysis (e.g., t-test, volcano plot, pathway analysis) to identify metabolites that are significantly altered by BPTC treatment and to determine the affected metabolic pathways.
Visualizations
The following diagrams illustrate key concepts related to the proteomic and metabolomic analysis of this compound's effects.
Caption: Overview of Proteomic and Metabolomic Experimental Workflows.
Caption: BPTC's Multi-Targeted Mechanism of Action against H. pylori.
Caption: Signaling Pathways Disrupted by Bismuth in H. pylori.
References
- 1. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Bismuth Tripotassium Dicitrate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth Tripotassium Dicitrate (BPT), a well-established therapeutic agent for peptic ulcers and Helicobacter pylori eradication, functions primarily by forming a protective layer over the ulcer crater and exhibiting direct bactericidal effects.[1] However, conventional formulations offer limited residence time and targeted delivery to the site of action in the gastrointestinal tract. Advanced delivery systems, such as nanoparticles, liposomes, and hydrogels, present a promising strategy to enhance the therapeutic efficacy of BPT by improving its mucoadhesion, providing sustained release, and increasing local bioavailability.
These application notes provide detailed protocols for the preparation, characterization, and preclinical evaluation of three distinct BPT delivery systems: BPT-loaded Chitosan (B1678972) Nanoparticles , BPT-loaded Liposomes , and a Mucoadhesive BPT Hydrogel . The protocols are designed for researchers in drug development and gastroenterology to explore these novel formulations in preclinical settings.
I. BPT-Loaded Chitosan Nanoparticles
Chitosan, a biocompatible and mucoadhesive polymer, is an excellent candidate for developing a nanoparticle-based oral delivery system for BPT.[2] These nanoparticles are expected to adhere to the gastric mucosa, providing a sustained release of BPT at the site of ulceration or H. pylori infection.
A. Quantitative Data Summary
| Parameter | Target Range | Method of Analysis |
| Particle Size | 200 - 500 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 70% | UV-Vis Spectrophotometry |
| Drug Loading | 10 - 20% | UV-Vis Spectrophotometry |
B. Experimental Protocols
This protocol is adapted from methods for preparing chitosan nanoparticles.[3][4]
Materials:
-
This compound (BPT)
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
BPT Incorporation: Add BPT to the chitosan solution at a concentration of 0.5 mg/mL and stir for 30 minutes.
-
TPP Solution Preparation: Prepare a 1 mg/mL TPP solution in deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-BPT solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this step twice to remove unentrapped BPT and other reagents.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized using a suitable cryoprotectant (e.g., 5% trehalose).
-
Particle Size, PDI, and Zeta Potential: Analyze the nanoparticle suspension using a Zetasizer.
-
Encapsulation Efficiency and Drug Loading:
-
After the first centrifugation step, collect the supernatant.
-
Measure the concentration of free BPT in the supernatant using a UV-Vis spectrophotometer at a predetermined wavelength.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total BPT - Free BPT) / Total BPT * 100
-
DL% = (Total BPT - Free BPT) / Weight of Nanoparticles * 100
-
-
-
Suspend a known amount of BPT-loaded nanoparticles in simulated gastric fluid (pH 1.2).
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of simulated gastric fluid at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Analyze the BPT concentration in the samples using UV-Vis spectrophotometry.
C. Visualization
II. BPT-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For BPT, a hydrophilic drug, it can be entrapped in the aqueous core of the liposomes. This formulation aims to protect BPT from degradation in the harsh gastric environment and facilitate its uptake.
A. Quantitative Data Summary
| Parameter | Target Range | Method of Analysis |
| Vesicle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 50% | UV-Vis Spectrophotometry |
| Drug Loading | 5 - 15% | UV-Vis Spectrophotometry |
B. Experimental Protocols
This protocol is a standard method for liposome (B1194612) preparation.
Materials:
-
This compound (BPT)
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform and Methanol (B129727) (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Lipid Film Formation: Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a BPT solution (e.g., 10 mg/mL in PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a probe sonicator or bath sonicator to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs).
-
Purification: Remove the unencapsulated BPT by centrifugation or dialysis against PBS.
-
Vesicle Size, PDI, and Zeta Potential: Analyze the liposomal suspension using a Zetasizer.
-
Encapsulation Efficiency and Drug Loading:
-
Lyse a known amount of the purified liposomes with a suitable solvent (e.g., methanol or Triton X-100).
-
Measure the total BPT concentration using UV-Vis spectrophotometry.
-
Determine the amount of free BPT in the supernatant after centrifugation.
-
Calculate EE% and DL% as described for nanoparticles.
-
Perform the release study as described for chitosan nanoparticles, using simulated gastric fluid (pH 1.2) as the release medium.
C. Visualization
III. Mucoadhesive BPT Hydrogel
A mucoadhesive hydrogel can provide a prolonged gastric residence time for BPT, ensuring its sustained release at the ulcer site. Polymers like carbopol and chitosan are excellent choices for formulating such a hydrogel.
A. Quantitative Data Summary
| Parameter | Target Range/Value | Method of Analysis |
| pH | 4.5 - 5.5 | pH meter |
| Viscosity | 10,000 - 20,000 cP | Brookfield Viscometer |
| Mucoadhesive Strength | > 20 g | Texture Analyzer |
| Drug Content Uniformity | 95 - 105% | UV-Vis Spectrophotometry |
| In Vitro Drug Release (6h) | 60 - 80% | USP Dissolution Apparatus |
B. Experimental Protocols
This protocol describes a simple method for preparing a carbopol-based mucoadhesive hydrogel.
Materials:
-
This compound (BPT)
-
Carbopol 934P
-
Glycerin
-
Deionized water
Procedure:
-
Carbopol Dispersion: Disperse Carbopol 934P (e.g., 1% w/v) in deionized water with constant stirring. Allow it to swell overnight.
-
BPT Incorporation: Dissolve BPT in a small amount of deionized water and add it to the swollen carbopol dispersion.
-
Gelling: Add glycerin (as a humectant) and then slowly add triethanolamine dropwise to neutralize the carbopol and form a transparent gel.
-
Final Mixing: Mix thoroughly to ensure uniform distribution of BPT.
-
pH Measurement: Measure the pH of the hydrogel using a calibrated pH meter.
-
Viscosity Measurement: Determine the viscosity using a Brookfield viscometer with a suitable spindle at a fixed rotation speed.
-
Mucoadhesive Strength: Measure the force required to detach the hydrogel from a section of animal gastric mucosa using a texture analyzer.
-
Drug Content Uniformity: Dissolve a known weight of the hydrogel in a suitable solvent and determine the BPT concentration using UV-Vis spectrophotometry.
-
Place a known amount of the hydrogel in a dialysis membrane.
-
Suspend the membrane in a USP dissolution apparatus containing simulated gastric fluid (pH 1.2) at 37°C.
-
Stir the medium at a constant speed.
-
Withdraw samples at regular intervals and analyze for BPT content.
C. Visualization
IV. Preclinical Evaluation in Animal Models
A. Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is suitable for evaluating the ulcer-healing properties of BPT formulations.[5][6]
Protocol:
-
Animal Model: Use male Wistar rats (180-220 g).
-
Ulcer Induction:
-
Anesthetize the rats.
-
Perform a laparotomy to expose the stomach.
-
Inject 0.05 mL of 30% acetic acid into the subserosal layer of the glandular antrum.
-
Suture the abdominal wall.
-
-
Treatment:
-
After 24 hours, divide the rats into groups: control (vehicle), standard BPT, and BPT delivery system groups.
-
Administer the respective treatments orally once daily for a specified period (e.g., 7 days).
-
-
Evaluation:
-
At the end of the treatment period, sacrifice the animals.
-
Excise the stomachs and measure the ulcer area.
-
Calculate the percentage of ulcer healing.
-
Conduct histopathological examination of the ulcerated tissue.
-
B. Helicobacter pylori Infection Model in Mice
This model is used to assess the anti-H. pylori efficacy of the formulations.[7][8][9][10][11]
Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Infection:
-
Inoculate the mice orally with a suspension of a mouse-adapted strain of H. pylori (e.g., SS1 strain).
-
Confirm colonization after 2-4 weeks by urease test or quantitative PCR of gastric tissue.
-
-
Treatment:
-
Divide the infected mice into treatment groups as described for the ulcer model.
-
Administer the treatments orally for a specified duration (e.g., 7-14 days).
-
-
Evaluation:
-
One week after the last treatment, sacrifice the mice.
-
Homogenize the stomach tissue and perform a quantitative culture of H. pylori to determine the bacterial load (CFU/g of tissue).
-
Perform a rapid urease test on a small piece of gastric tissue.
-
Conduct histopathological analysis to assess inflammation.
-
C. Visualization
Disclaimer
These protocols are intended as a guide for preclinical research and may require optimization based on specific laboratory conditions and materials. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. viterbik12.usc.edu [viterbik12.usc.edu]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Use of a mouse model to examine anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Bismuth Tripotassium Dicitrate on Gut Microbiota in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth tripotassium dicitrate (BPT), a colloidal bismuth compound, is primarily used for the treatment of peptic ulcers and is a component of eradication therapy for Helicobacter pylori.[1][2] Its therapeutic mechanisms include direct antimicrobial effects, formation of a protective layer on the gastric mucosa, and anti-inflammatory properties.[1][3] Emerging research highlights the profound impact of pharmaceuticals on the gut microbiota, which in turn can influence host physiology, immunity, and even therapeutic outcomes. While the gut microbiota is known to metabolize bismuth into volatile derivatives, the broader ecological impact of BPT on the composition and function of the murine gut microbiome is an area of active investigation.[4][5] These application notes provide detailed protocols for studying the effects of BPT on the gut microbiota in murine models, presenting data in a structured format and visualizing experimental workflows and potential signaling pathways.
Data Presentation: Quantitative Effects of BPT on Gut Microbiota
The following tables summarize expected quantitative data based on studies of bismuth compounds, such as bismuth subsalicylate, which has been shown to significantly alter the gut microbiome.[6][7] These tables serve as a template for presenting experimental findings.
Table 1: Alpha Diversity Indices of Murine Gut Microbiota Following BPT Treatment
| Treatment Group | N | Shannon Index (Mean ± SD) | Chao1 Index (Mean ± SD) | Observed OTUs (Mean ± SD) |
| Control (Vehicle) | 10 | 4.5 ± 0.5 | 1200 ± 150 | 1100 ± 130 |
| BPT-Treated | 10 | 3.8 ± 0.6 | 950 ± 120 | 900 ± 110* |
*Indicates a statistically significant difference (p < 0.05) compared to the control group.
Table 2: Beta Diversity Analysis of Murine Gut Microbiota
| Metric | Comparison | R² Value | p-value | Interpretation |
| Bray-Curtis Dissimilarity | Control vs. BPT | 0.25 | < 0.001 | Significant difference in community composition between groups. |
| Unweighted UniFrac | Control vs. BPT | 0.18 | < 0.005 | Significant difference in the presence/absence of microbial taxa. |
Table 3: Relative Abundance of Key Bacterial Phyla and Genera
| Taxonomic Level | Taxon | Control (Mean %) | BPT-Treated (Mean %) | Fold Change |
| Phylum | Firmicutes | 65 | 50 | ↓ |
| Bacteroidetes | 25 | 40 | ↑ | |
| Proteobacteria | 2 | 5 | ↑ | |
| Genus | Lactobacillus | 5 | 2 | ↓ |
| Bacteroides | 15 | 25 | ↑ | |
| Akkermansia | 3 | 1 | ↓ |
Experimental Protocols
Protocol 1: Murine Model and BPT Administration
This protocol details the setup of the animal experiment to assess the impact of BPT on the gut microbiota.
-
Animal Model: Use 8-week-old C57BL/6 mice, either male or female, and ensure they are age and sex-matched across experimental groups.[3] House mice in a specific pathogen-free (SPF) facility with a controlled 12-hour light/dark cycle, temperature, and humidity.[6]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment to minimize stress-induced microbial changes.[5] During this period, provide standard chow and water ad libitum.
-
Grouping: Randomly assign mice to two groups (n=10-15 per group to ensure statistical power):
-
Control Group: Receives vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
BPT Group: Receives this compound.
-
-
Dosage and Administration:
-
Prepare a fresh suspension of BPT in the vehicle daily. A typical dose for rats that can be adapted for mice is in the range of 60-120 mg/kg body weight.[8]
-
Administer the BPT suspension or vehicle once daily via oral gavage for a period of 14 days.[8]
-
Monitor mice daily for any signs of distress or changes in weight and behavior.
-
-
Fecal Sample Collection: Collect fecal pellets at baseline (Day 0), midpoint (Day 7), and end of treatment (Day 14) for microbiota analysis.[2]
Protocol 2: Fecal Sample Collection and Genomic DNA Extraction
This protocol ensures the collection of high-quality samples for downstream molecular analysis.
-
Sample Collection: Place individual mice in a sterilized, empty cage and wait for them to defecate naturally.[1] Collect 2-3 fresh fecal pellets using sterile forceps.
-
Storage: Immediately place the pellets into a labeled, sterile microcentrifuge tube and snap-freeze in liquid nitrogen. Store samples at -80°C until DNA extraction to preserve microbial community structure.[5]
-
Genomic DNA Extraction:
-
Use a commercially available stool DNA isolation kit (e.g., QIAamp PowerFecal Pro DNA Kit, ZymoBIOMICS DNA Miniprep Kit) for efficient and standardized extraction.
-
Follow the manufacturer's protocol, which typically includes a bead-beating step for mechanical lysis of bacterial cells, followed by purification steps to remove inhibitors.
-
Elute the purified genomic DNA in a low-salt buffer.
-
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a fluorometer (e.g., Qubit) for accurate concentration measurement.
Protocol 3: 16S rRNA Gene Sequencing and Bioinformatic Analysis
This protocol outlines the standard workflow for profiling the bacterial community.
-
Library Preparation:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with Illumina adapter overhangs.[1][5]
-
Perform the PCR amplification in triplicate for each sample to minimize amplification bias.
-
Pool the triplicates and purify the PCR products using magnetic beads (e.g., AMPure XP).
-
Perform a second PCR step to attach dual indices and sequencing adapters.
-
Purify the final indexed amplicons and quantify the library.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x250 bp or 2x300 bp paired-end sequencing kit.[5]
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality. Trim adapters and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Denoising and OTU/ASV Calling: Process the quality-filtered reads using pipelines such as QIIME 2 or DADA2 to denoise sequences and generate Amplicon Sequence Variants (ASVs) or cluster them into Operational Taxonomic Units (OTUs).
-
Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a reference database like Greengenes or SILVA.
-
Diversity Analysis:
-
Alpha Diversity: Calculate metrics like the Shannon index, Chao1, and the number of observed OTUs/ASVs to assess within-sample diversity.
-
Beta Diversity: Use metrics like Bray-Curtis dissimilarity and UniFrac distances to compare community composition between the control and BPT-treated groups. Visualize differences using Principal Coordinate Analysis (PCoA).
-
-
Differential Abundance Analysis: Use methods like LEfSe (Linear discriminant analysis Effect Size) or ANCOM to identify specific taxa that are significantly different in abundance between the groups.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for murine gut microbiota analysis.
Caption: Proposed signaling pathways of BPT's effect on the gut.
References
- 1. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes of Mouse Gut Microbiota Diversity and Composition by Modulating Dietary Protein and Carbohydrate Contents: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Role of Intestinal Microbiota in Transformation of Bismuth and Other Metals and Metalloids into Volatile Methyl and Hydride Derivatives in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metagenomics analysis of mice gut microbiome to unravel the role of metal exposure and piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A murine model to study the gut bacteria parameters during complex antibiotics like cefotaxime and ceftriaxone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gut microbiome of laboratory mice: considerations and best practices for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of tripotassium dicitrato bismuthate on the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bismuth tripotassium dicitrate solubility and stability in laboratory buffers
Technical Support Center: Bismuth Tripotassium Dicitrate (BPTC)
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound (BPTC) in common laboratory buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my BPTC solution cloudy or forming a precipitate at neutral pH?
A1: Bismuth salts, including BPTC, are prone to hydrolysis in aqueous solutions, especially at or near neutral pH (pH 6.5-7.5).[1][2][3] This hydrolysis leads to the formation of insoluble bismuth subsalts or oxides, causing turbidity or precipitation. The citrate (B86180) in BPTC acts as a chelating agent to improve stability, but this effect is pH-dependent and less effective at neutral pH.
-
Troubleshooting:
-
Lower the pH: BPTC is significantly more stable in acidic conditions (pH < 5).[4][5] Prepare your stock solution in a slightly acidic medium, such as a citrate buffer (pH 4-5) or purified water acidified with a small amount of citric or nitric acid before further dilution into your experimental buffer.[6][7]
-
Use Fresh Solutions: Prepare BPTC solutions fresh before each experiment to minimize the time for hydrolysis and precipitation to occur.
-
Check Buffer Components: Phosphate (B84403) buffers can sometimes form insoluble bismuth phosphate precipitates.[8][9] If you observe precipitation specifically in phosphate buffer, consider an alternative buffer system like MES or citrate if your experiment allows.
-
Q2: How should I prepare a stock solution of BPTC?
A2: While manufacturer datasheets often state BPTC is "easily soluble in water," achieving a stable, clear solution for laboratory use requires care.[10][11]
-
Recommended Protocol:
-
Weigh the desired amount of BPTC powder.
-
Dissolve it in high-purity, deionized water. Sonication can aid dissolution.[12]
-
If turbidity occurs, add a small amount of citric acid solution dropwise until the solution clears. This indicates the pH has been lowered sufficiently to prevent hydrolysis.
-
Sterile-filter the solution (e.g., using a 0.22 µm filter) if required for cell culture or other sensitive applications.
-
Store the stock solution under recommended conditions.
-
Q3: What are the optimal storage conditions for BPTC solutions?
A3: For maximum stability, aqueous stock solutions of BPTC should be stored at 2-8°C. Some suppliers recommend storing the powder at -20°C.[11] For solutions, short-term storage (a few days) in the refrigerator is generally acceptable, but long-term stability is poor. It is always best practice to prepare solutions fresh. Protect solutions from prolonged light exposure, as this can promote the degradation of bismuth colloids.[5]
Q4: Can I use buffers like TRIS or HEPES with BPTC?
A4: While there is limited specific data on BPTC's interaction with every common biological buffer, the primary factor remains pH. TRIS and HEPES buffers are typically used at a pH range of 7.2-8.5, which is where BPTC is most unstable. If your experimental system requires a neutral or slightly alkaline pH, you should expect rapid precipitation of BPTC. In such cases, prepare a concentrated acidic stock of BPTC and add it to the final buffer immediately before use to minimize the time it spends at an unfavorable pH.
Quantitative Data Summary
Direct quantitative data for BPTC solubility in specific laboratory buffers is not widely published in peer-reviewed literature. The information is often qualitative, focusing on its behavior in gastric acid (highly acidic).[4] The tables below summarize the known physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Appearance | White to off-white hygroscopic powder | [10] |
| Molecular Formula | C₁₂H₁₀BiK₃O₁₄ (approximate) | [10] |
| Solubility in Water | Stated as "easily soluble" or "slightly soluble," but highly pH-dependent. Forms a colloidal solution. | [10][11][12] |
| Solubility in Ethanol | Partially soluble | [10] |
| Melting Point | ~160 - 180 °C | [10] |
| Stability | Most stable at acidic pH (<5). Prone to hydrolysis and precipitation at neutral or alkaline pH. | [4][5] |
Table 2: pH-Dependent Stability of Bismuth Compounds
| pH Range | Stability Behavior | Consequence for Experiments |
| < 5 | High stability. Bismuth exists primarily as a soluble citrate complex. | Optimal Range for preparing stable stock solutions. |
| 5 - 7 | Intermediate stability. Hydrolysis begins, potentially leading to colloidal solutions that may become unstable over time. | Use solutions in this range quickly after preparation. |
| > 7 | Low stability. Rapid hydrolysis and precipitation of insoluble bismuth salts (e.g., bismuth oxide, bismuth subcitrate). | Avoid this range for solution preparation and storage. If required by the experiment, add BPTC immediately before use. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM BPTC Acidified Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of BPTC.
-
Materials:
-
This compound (BPTC) powder
-
High-purity, deionized water
-
1 M Citric Acid solution
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
-
Methodology:
-
Calculate the mass of BPTC needed for your target volume and concentration (Molecular Weight varies, use the value from your supplier, e.g., ~704 g/mol ).
-
Add approximately 80% of the final volume of deionized water to a sterile beaker with a magnetic stir bar.
-
Slowly add the BPTC powder to the water while stirring.
-
The solution may appear cloudy. While monitoring the pH, add the 1 M citric acid solution dropwise until the solution becomes clear and the pH is between 4.0 and 4.5.
-
Add deionized water to reach the final desired volume.
-
Confirm the final pH.
-
For sterile applications, pass the solution through a 0.22 µm syringe filter.
-
Store in a sterile, light-protected container at 2-8°C. Use within one week for best results.
-
Protocol 2: Turbidimetric Assay for BPTC Stability in Different Buffers
-
Objective: To qualitatively and quantitatively assess the stability of BPTC over time in various buffers.
-
Materials:
-
Prepared BPTC stock solution (from Protocol 1)
-
A set of laboratory buffers (e.g., 0.1 M Citrate pH 4.5, 0.1 M MES pH 6.0, 0.1 M Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M TRIS pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 600 nm (OD₆₀₀)
-
-
Methodology:
-
Dilute the BPTC stock solution to a final concentration (e.g., 1 mM) in each of the test buffers. Prepare a "buffer only" blank for each condition.
-
Immediately after mixing, measure the initial absorbance (turbidity) of each solution at 600 nm (Time = 0).
-
Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), gently mix each solution and measure the OD₆₀₀.
-
Plot OD₆₀₀ versus time for each buffer. A rapid increase in absorbance indicates precipitation and instability.
-
Visual Guides: Workflows and Relationships
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. sibran.ru [sibran.ru]
- 8. BUFFERS [ou.edu]
- 9. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. This compound (Tripotassium Bismuth Dicitrate) BP EP USP CAS 57644-54-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. usbio.net [usbio.net]
- 12. Bismuth Subcitrate Potassium | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Technical Support Center: Overcoming Bismuth Tripotassium Dicitrate (BPTC) Precipitation in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bismuth Tripotassium Dicitrate (BPTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to BPTC precipitation in in vitro assays, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPTC) and what are its common in vitro applications?
A1: this compound (CAS 57644-54-9) is a bismuth salt of citric acid.[1] In clinical settings, it is primarily used for treating gastrointestinal disorders, such as peptic ulcers and gastritis, often in combination with antibiotics to eradicate Helicobacter pylori. In vitro, BPTC is utilized for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers use it in various biochemical and cell-based assays to investigate its mechanisms of action.
Q2: Why does my BPTC solution precipitate when I add it to my cell culture medium or buffer?
A2: BPTC precipitation in aqueous solutions is a common issue primarily driven by pH and interactions with certain ions. The solubility of BPTC is highly pH-dependent; it is more soluble in neutral to alkaline conditions and tends to precipitate in acidic environments. A pH of 3.5 has been identified as optimal for the formation of insoluble bismuth oxychloride and bismuth subcitrate. Additionally, components commonly found in cell culture media and buffers, such as phosphate (B84403) and bicarbonate ions, can react with bismuth to form insoluble bismuth phosphate, leading to precipitation.
Q3: What is the recommended solvent for preparing a BPTC stock solution?
A3: While some sources state that BPTC is easily soluble in water, others describe its solubility as slight. To ensure a stable, concentrated stock solution, it is recommended to use a slightly alkaline aqueous solution. For a 10 mg/mL stock solution, dissolve BPTC in sterile, deionized water with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) to raise the pH and aid dissolution. Avoid using acidic buffers or solvents for the initial stock preparation. Due to its low solubility in organic solvents, DMSO is generally not the preferred primary solvent for BPTC.
Q4: Can I use Phosphate Buffered Saline (PBS) to prepare my BPTC working solutions?
A4: It is strongly advised to avoid using Phosphate Buffered Saline (PBS) for diluting BPTC. The phosphate ions in PBS will readily react with bismuth ions to form a white precipitate of bismuth phosphate, rendering your solution unusable for experiments.
Q5: Are there alternative buffers I can use instead of PBS?
A5: Yes, for applications where a physiological buffer is required, consider using buffers that do not contain phosphate or high levels of bicarbonate. Good alternatives include HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or TRIS (tris(hydroxymethyl)aminomethane) buffered saline. Always ensure the final pH of the buffer is neutral to slightly alkaline (pH 7.2-7.8) before adding BPTC.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with BPTC in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| White precipitate forms immediately upon adding BPTC to the buffer. | The buffer contains phosphate ions (e.g., PBS). | Use a phosphate-free buffer such as HEPES-buffered saline or TRIS-buffered saline. |
| The BPTC stock solution is cloudy or contains a precipitate. | The pH of the solvent (e.g., water) is too low. | Prepare the stock solution in deionized water and add a small amount of ammonium hydroxide dropwise while stirring until the solution clears. Aim for a slightly alkaline pH. |
| Precipitation occurs after adding the BPTC working solution to the cell culture medium (e.g., DMEM, RPMI-1640). | The high concentration of phosphate and bicarbonate in the medium is reacting with the bismuth. | 1. Prepare a more concentrated stock solution of BPTC so that a smaller volume is added to the medium, minimizing the final concentration of bismuth. 2. Consider using a phosphate-free and bicarbonate-free basal medium for the duration of the BPTC treatment, if compatible with your cell line. 3. Add the BPTC working solution to the medium slowly while stirring to allow for gradual mixing. |
| The pH of the cell culture medium drops after adding BPTC, leading to precipitation over time. | The buffering capacity of the medium is insufficient to handle the addition of the BPTC solution. | Ensure your cell culture medium is adequately buffered, for example, with HEPES, in addition to the standard bicarbonate system, especially for long-term experiments. |
| Inconsistent results are observed between experiments. | The concentration of soluble bismuth varies due to partial precipitation. | Always prepare fresh BPTC working solutions immediately before use. Visually inspect for any signs of precipitation before adding to your assay. If any cloudiness is observed, discard the solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL BPTC Stock Solution
Materials:
-
This compound (BPTC) powder
-
Sterile, deionized water
-
0.1 M Ammonium Hydroxide (NH₄OH) solution
-
Sterile, conical tubes
-
Vortex mixer
Method:
-
Weigh out 10 mg of BPTC powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 900 µL of sterile, deionized water to the tube.
-
Vortex the suspension for 30 seconds. The solution will likely appear cloudy.
-
While vortexing, add 0.1 M NH₄OH dropwise (typically 10-50 µL) until the solution becomes clear.
-
Adjust the final volume to 1 mL with sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of BPTC Working Solutions in Cell Culture Medium
Materials:
-
10 mg/mL BPTC stock solution (from Protocol 1)
-
Phosphate-free basal medium (e.g., custom formulation) or serum-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes
Method:
-
Thaw an aliquot of the 10 mg/mL BPTC stock solution at room temperature.
-
Warm the desired cell culture medium to 37°C.
-
Perform serial dilutions of the BPTC stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
It is critical to add the BPTC stock solution to the medium and not the other way around. Add the BPTC dropwise to the medium while gently swirling the tube to ensure rapid and even dispersion.
-
Use the freshly prepared working solutions immediately. Do not store diluted BPTC solutions.
Visualizing BPTC-Related Cellular Processes
Logical Workflow for Troubleshooting BPTC Precipitation
Caption: A flowchart outlining the steps to diagnose and resolve BPTC precipitation issues.
Signaling Pathways Potentially Affected by Bismuth Compounds
Bismuth compounds have been shown to influence several key cellular signaling pathways. Below are simplified diagrams illustrating the potential points of intervention for bismuth.
NF-κB Signaling Pathway
References
Technical Support Center: Optimizing Bismuth Tripotassium Dicitrate Dosage for Animal Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bismuth Tripotassium Dicitrate (BPTD) in animal research models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in animal models of gastric ulcers?
This compound (BPTD), also known as colloidal bismuth subcitrate (CBS), exerts its therapeutic effects through a multi-faceted approach. Primarily, it forms a protective glycoprotein-bismuth complex that adheres to the ulcer crater, creating a physical barrier against gastric acid and pepsin.[1][2] Additionally, BPTD stimulates the local production of prostaglandins (B1171923) (specifically PGE2), enhances the secretion of protective mucus and bicarbonate, and possesses a mild anti-peptic activity.[3][4][5][6] It also has direct antimicrobial actions against Helicobacter pylori.[7][8]
2. What are the recommended dosage ranges for BPTD in common animal models?
Dosage can vary significantly based on the animal model, the indication under study (e.g., ulcer healing vs. H. pylori eradication), and the specific experimental design. The following table summarizes dosages reported in the literature for rats.
| Animal Model | Indication | Dosage Range (mg/kg/day) | Route of Administration | Reference(s) |
| Rat | Gastric Ulcer Healing | 100 - 250 | Oral | [2] |
| Rat (Shay model) | Gastric Lesion Prevention | 50 - 200 | Oral | [6] |
| Rat | Toxicity (NOAEL) | 1,000 | Oral |
3. How should BPTD be prepared for oral administration in animal models?
BPTD is typically available as a powder. For oral gavage, it should be suspended in an appropriate vehicle, such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution. It is crucial to ensure a homogenous suspension to guarantee consistent dosing. Vortexing the suspension immediately before each administration is recommended.
4. What is the reported bioavailability and toxicity of BPTD in animal models?
The oral bioavailability of bismuth from BPTD is generally low.[9] Despite this, chronic administration can lead to bismuth accumulation in tissues, particularly the kidneys. However, studies have shown low toxicity with oral administration, with a no-observed-adverse-effect level (NOAEL) in rats reported to be as high as 1,000 mg/kg/day in a 28-day study. The lethal dose (LD50) in rats is greater than 2,000 mg/kg.
5. Can BPTD interfere with other concurrently administered drugs in my animal study?
Yes, BPTD can potentially interact with other medications. Its coating action can reduce the absorption of other orally administered drugs. It is advisable to administer other medications at least one hour before or two hours after BPTD. Additionally, BPTD has synergistic effects when used with certain antibiotics against H. pylori.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in ulcer healing response between animals. | - Inconsistent dosing due to improper suspension of BPTD.- Variability in the induction of gastric ulcers.- Animal stress levels affecting ulcer healing. | - Ensure a homogenous suspension of BPTD by vortexing immediately before each administration.- Standardize the ulcer induction protocol to ensure consistent ulcer size and depth.- Acclimatize animals properly and maintain a low-stress environment. |
| Signs of toxicity observed in animals (e.g., lethargy, weight loss). | - Dosage may be too high for the specific animal strain or age.- Potential for renal accumulation with long-term administration. | - Reduce the dosage and monitor animals closely for any adverse effects.- Consider intermittent dosing schedules for long-term studies.- If renal toxicity is suspected, conduct urinalysis and histopathological examination of the kidneys. |
| Difficulty in inducing consistent gastric ulcers. | - Improper technique for ulcer induction (e.g., incorrect concentration of acetic acid, inconsistent application time).- Animal strain may be less susceptible to ulcer induction. | - Refer to a detailed, standardized protocol for ulcer induction (see Experimental Protocols section).- Ensure the appropriate animal model and strain are being used for the intended research question. |
| No significant difference observed between control and BPTD-treated groups. | - Dosage may be too low to elicit a therapeutic effect.- The experimental model may not be appropriate for evaluating the specific mechanism of BPTD being studied.- Timing of BPTD administration relative to ulcer induction may be suboptimal. | - Conduct a dose-response study to determine the optimal effective dose.- Re-evaluate the experimental design to ensure it aligns with the known mechanisms of BPTD.- Administer BPTD as a pretreatment before ulcer induction for prevention studies, or post-induction for healing studies. |
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats
This protocol describes a method for inducing chronic gastric ulcers in rats, which is suitable for evaluating the healing properties of BPTD.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC in distilled water)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
75% Acetic Acid
-
Sterile surgical instruments
-
Suture materials
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the procedure, with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the stomach.
-
Make a small incision in the fundus of the stomach.[10][11][12]
-
Soak a 5 mm diameter filter paper with 75% acetic acid and insert it into the stomach.[10][11][12]
-
Gently pinch the anterior and posterior walls of the stomach against the filter paper for 30 seconds, repeating this twice.[10][11][12]
-
Suture the stomach and abdominal wall incisions.
-
-
Post-operative Care: House the rats individually and provide them with food and water ad libitum.
-
BPTD Administration:
-
Begin oral administration of BPTD (suspended in vehicle) 24 hours after the surgery.
-
Administer the appropriate dose once or twice daily via oral gavage for the desired treatment period (e.g., 7-14 days).
-
The control group should receive the vehicle only.
-
-
Evaluation of Ulcer Healing:
-
At the end of the treatment period, euthanize the rats.
-
Excise the stomach and open it along the greater curvature.
-
Measure the ulcer area (in mm²) to determine the extent of healing.
-
The ulcer index can be calculated and the percentage of healing can be determined relative to the control group.
-
Tissue samples can be collected for histological analysis.
-
Visualizations
Experimental Workflow: Acetic Acid-Induced Ulcer Model
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some effects of tripotassium dicitrato bismuthate on gastric secretion and the mucus barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric pharmacological activities of tripotassium dicitrato bismuthate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
- 12. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
Bismuth tripotassium dicitrate stability challenges in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability challenges of Bismuth Tripotassium Dicitrate (BPTC) in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BPTC) and why is it used in research?
A: this compound (CAS 57644-54-9), also known as colloidal bismuth subcitrate (CBS), is a bismuth salt of citric acid.[1] In clinical settings, it is used to treat gastrointestinal disorders like peptic ulcers, often in combination with antibiotics to eradicate Helicobacter pylori.[2][3] For researchers, its utility stems from its antimicrobial and potential anticancer properties.[4][5] The biological activity of BPTC is linked to the ability of bismuth (Bi(III)) to interact with proteins and enzymes, particularly those rich in cysteine.
Q2: Why does my BPTC solution become cloudy or form a precipitate when added to cell culture medium?
A: BPTC stability is highly sensitive to its chemical environment. Precipitation in standard cell culture media (like DMEM or RPMI) buffered at physiological pH (~7.4) is a common issue. Bismuth compounds can hydrolyze in aqueous solutions to form insoluble bismuth salts (e.g., bismuth oxychloride) or polymers.[6][7] This process is significantly influenced by the pH and the presence of certain ions, especially phosphate (B84403), which is a major component of many biological buffers like PBS.[8][9]
Q3: What are the primary factors influencing BPTC stability in my experiments?
A: The key factors are pH, solvent choice for the stock solution, and the chemical composition of the culture medium.
-
pH: The solubility of bismuth salts is highly pH-dependent.[10][11] While BPTC is soluble in water, the near-neutral pH of most culture media (7.2-7.4) can promote hydrolysis and precipitation.[8]
-
Stock Solution Solvent: Preparing stock solutions in water can lead to the hydrolysis of bismuth complexes into less active polynuclear oxido-clusters.[8][12] Using an organic solvent like DMSO for the initial stock can significantly inhibit this process and improve stability.[8][12]
-
Media Components: High concentrations of phosphate ions (from buffers like PBS) can lead to the formation of insoluble bismuth phosphate.[9] Additionally, bismuth can interact with amino acids (especially cysteine) and other biomolecules in the medium, which may affect its bioavailability and stability over time.[13]
Q4: How does BPTC interact with components in the cell culture medium?
A: The trivalent bismuth ion (Bi(III)) has a strong affinity for thiol-containing molecules. It readily binds to the thiolate groups of cysteine residues found in amino acids and peptides like glutathione.[13] Bismuth can also interact with other amino acids, nucleotides, and proteins, which is fundamental to its biological activity but can also contribute to stability issues by forming complexes that may precipitate or alter the compound's intended effect.[4][8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter when using BPTC in cell culture.
Problem: My BPTC solution turns cloudy immediately after I add it to my culture medium.
This indicates rapid precipitation, likely due to chemical incompatibility between your BPTC stock and the culture medium. Follow this troubleshooting workflow.
References
- 1. usbio.net [usbio.net]
- 2. Recent advances in bioinorganic chemistry of bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of tripotassium dicitrato bismuthate on the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bpasjournals.com [bpasjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 10. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bismuth solubility through binding by various organic compounds and naturally occurring soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bismuth(iii) complexes derived from α-amino acids: the impact of hydrolysis and oxido-cluster formation on their activity against Helicobacter pylori - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bismuth Tripotassium Dicitrate Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of Bismuth Tripotassium Dicitrate (Bismuth Subcitrate) in common biochemical assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be encountered in research samples?
A1: this compound, often referred to as colloidal bismuth subcitrate (CBS), is a medication used to treat peptic ulcers and eradicate Helicobacter pylori.[1] It may be present in clinical samples (serum, plasma, urine) from patients undergoing treatment with this drug. In preclinical research, it may be a component of test formulations.
Q2: How can this compound interfere with biochemical assays?
A2: this compound can interfere with biochemical assays through two primary mechanisms:
-
Physiological (in vivo) effects: Administration of bismuth compounds can lead to actual changes in the levels of certain analytes in the body. For example, studies in rats have shown that colloidal bismuth subcitrate can significantly increase the serum levels of enzymes like aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), creatine (B1669601) kinase (CK), and lactate (B86563) dehydrogenase (LDH).[2][3] This is a true biological effect and not an analytical error.
-
Analytical (in vitro) interference: Bismuth ions (Bi³⁺) can directly interact with assay components, leading to inaccurate measurements. The primary mechanism of analytical interference is the inhibition of enzymes .[1] Bismuth has a high affinity for sulfhydryl groups (-SH) present in the cysteine residues of many enzymes, which can be crucial for their catalytic activity.[4] It can also displace essential metal cofactors, such as zinc (Zn²⁺), from metalloenzymes.[2]
Q3: Which types of biochemical assays are most susceptible to interference by this compound?
A3: Based on its mechanism of action, the following types of assays are most likely to be affected:
-
Enzymatic assays: Assays that rely on the activity of a specific enzyme to produce a measurable signal are highly susceptible to inhibition by bismuth. This includes many common clinical chemistry assays.
-
Assays involving metalloenzymes: Enzymes that require a metal ion (like zinc) for their function are prime targets for bismuth interference.[2]
-
Assays with thiol-containing reagents: Reagents containing sulfhydryl groups may also be affected by the presence of bismuth.
Q4: Are there any known effects of this compound on specific biochemical assays?
A4: While extensive quantitative data on in vitro analytical interference is limited in the literature, based on in vivo studies and the known inhibitory effects of bismuth on certain enzymes, the following assays may be affected. The table below summarizes the potential interference.
Troubleshooting Guides
Issue: Unexpected or inconsistent results in samples potentially containing this compound.
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your biochemical assays.
Step 1: Suspect Interference
Consider the possibility of interference if you observe:
-
Results that are inconsistent with other clinical or experimental data.
-
A sudden shift in quality control (QC) values when analyzing samples from subjects administered this compound.
-
Non-linear dilution series of a sample.
Step 2: Confirm Interference
To confirm if this compound is the source of the interference, perform the following experiments:
-
Spiking Study: Add a known concentration of this compound to a control sample (e.g., pooled normal serum) and measure the analyte of interest. A significant change in the measured value compared to the un-spiked control indicates interference.
-
Serial Dilution: Prepare serial dilutions of the suspect sample with an appropriate diluent (e.g., analyte-free serum). If the measured analyte concentration does not decrease linearly with the dilution factor, interference is likely.
Step 3: Characterize the Interference
Understanding the nature of the interference will help in developing a mitigation strategy.
-
Determine the direction of interference: Is the interference positive (falsely elevated results) or negative (falsely decreased results)?
-
Assess the dose-dependency: Test a range of this compound concentrations in a spiking study to understand the relationship between the interferent concentration and the magnitude of the interference.
Step 4: Mitigate the Interference
Based on the nature of the interference, consider the following mitigation strategies:
-
Sample Dilution: If the interference is concentration-dependent, diluting the sample may reduce the effect of this compound to a level that no longer significantly impacts the assay. However, ensure that the analyte of interest remains within the detectable range of the assay.
-
Methodological Change:
-
Alternative Assay Principle: If possible, switch to an assay method that is less susceptible to bismuth interference. For example, a non-enzymatic method or an enzymatic method that does not utilize a bismuth-sensitive enzyme.
-
Chelating Agents: In some cases, the addition of a chelating agent that has a higher affinity for bismuth than the assay components might be a possibility. However, this approach requires careful validation to ensure the chelator itself does not interfere with the assay.
-
-
Pre-treatment of the Sample: This is a more complex approach and should be considered as a last resort. Methods like solid-phase extraction could potentially remove the interfering substance, but this would require extensive validation to ensure the analyte of interest is not also removed.
Quantitative Data on Potential Interference
The following table summarizes the potential in vitro analytical interference of this compound in common biochemical assays. Note: The quantitative data presented here are hypothetical and for illustrative purposes, as specific published data on the percentage of interference for many of these assays is scarce. The direction of interference is based on the known inhibitory effects of bismuth on enzymes.
| Assay | Analyte | Principle of Assay | Potential Interference Mechanism | Expected Direction of Interference | Hypothetical % Interference at Therapeutic Concentrations |
| Liver Function | Alanine Aminotransferase (ALT) | Enzymatic (ALT catalyzes the transfer of an amino group) | Inhibition of ALT enzyme activity | Negative | 5-15% decrease |
| Aspartate Aminotransferase (AST) | Enzymatic (AST catalyzes the transfer of an amino group) | Inhibition of AST enzyme activity | Negative | 5-15% decrease | |
| Alkaline Phosphatase (ALP) | Enzymatic (ALP hydrolyzes phosphate (B84403) esters) | Inhibition of ALP enzyme activity (a zinc metalloenzyme) | Negative | 10-25% decrease | |
| Cardiac Markers | Creatine Kinase (CK) | Enzymatic (CK catalyzes the phosphorylation of creatine) | Inhibition of CK enzyme activity | Negative | 5-10% decrease |
| Lactate Dehydrogenase (LDH) | Enzymatic (LDH catalyzes the interconversion of lactate and pyruvate) | Inhibition of LDH enzyme activity | Negative | 10-20% decrease | |
| Metabolites | Glucose | Enzymatic (Glucose oxidase or hexokinase methods) | Potential inhibition of glucose oxidase or hexokinase | Negative | 1-5% decrease |
| Cholesterol | Enzymatic (Cholesterol oxidase/peroxidase reaction) | Potential inhibition of cholesterol oxidase or peroxidase | Negative | 1-5% decrease | |
| Triglycerides | Enzymatic (Involves lipase, glycerol (B35011) kinase, etc.) | Potential inhibition of one or more enzymes in the reaction cascade | Negative | 1-5% decrease |
Experimental Protocols
Protocol 1: Screening for this compound Interference (Spiking Study)
Objective: To determine if this compound interferes with a specific biochemical assay.
Materials:
-
This compound (analytical grade)
-
Control sample matrix (e.g., pooled normal human serum, analyte-free serum)
-
Assay reagents for the analyte of interest
-
Calibrators and controls for the assay
-
Appropriate laboratory instrumentation
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in an appropriate solvent (e.g., deionized water) to create a high-concentration stock solution.
-
Prepare spiked samples:
-
Label a series of tubes.
-
Add a fixed volume of the control sample matrix to each tube.
-
Add increasing volumes of the this compound stock solution to the tubes to achieve a range of final concentrations that encompass the expected therapeutic range.
-
Prepare a control tube containing the control sample matrix and the solvent used for the stock solution (no bismuth).
-
-
Perform the assay:
-
Analyze the spiked samples and the control sample for the analyte of interest according to the standard operating procedure for the assay.
-
Run assay calibrators and controls to ensure the validity of the run.
-
-
Data Analysis:
-
Calculate the mean analyte concentration for each spiked sample and the control.
-
Calculate the percentage of interference for each concentration of this compound using the following formula: % Interference = [ (Measured Concentration in Spiked Sample - Measured Concentration in Control) / Measured Concentration in Control ] * 100
-
A significant, dose-dependent change in the measured analyte concentration in the spiked samples compared to the control indicates interference.
-
Visualizations
Mechanism of Bismuth Interference
Caption: Mechanism of Bismuth Interference in Enzymatic Assays.
Troubleshooting Workflow for Suspected Interference
References
- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bismuth Tripotassium Dicitrate (BPT) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common limitations and challenges encountered during experiments with Bismuth Tripotassium Dicitrate (BPT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to the solubility of BPT in experimental settings?
A1: this compound is readily soluble in water but can present challenges in other solvents and complex media.[1] Key issues include:
-
Precipitation in Buffers: BPT can precipitate in phosphate-buffered saline (PBS) and some cell culture media due to interactions with phosphate (B84403) and other salts.[2][3]
-
pH-Dependent Solubility: The stability and solubility of BPT are pH-dependent. It is most stable in alkaline or neutral solutions and tends to precipitate in acidic environments, such as simulated gastric fluid.
-
Inconsistent Solubilization: Achieving a consistent and stable solution, especially for long-term experiments, can be difficult, potentially leading to variability in results.
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with BPT. What are the potential causes and solutions?
A2: Inconsistent cell viability results are a common challenge and can stem from several factors:
-
Compound Precipitation: BPT may precipitate in the cell culture medium over time, altering the effective concentration and leading to variable effects on cells.
-
Interaction with Assay Reagents: Bismuth compounds can potentially interfere with the tetrazolium salts used in colorimetric viability assays.
-
Solution: Run a control experiment without cells to check for any direct reaction between BPT and the assay reagent.[5]
-
-
Uneven Cell Seeding and Edge Effects: Inconsistent cell numbers per well and evaporation from the outer wells of a microplate can lead to high variability.
Q3: My in vivo study results with orally administered BPT are not correlating with my in vitro findings. Why might this be?
A3: Discrepancies between in vitro and in vivo results are a known challenge in BPT research.[6][7] Several factors contribute to this:
-
Low Bioavailability: Less than 1% of orally ingested bismuth is absorbed into the bloodstream, meaning its systemic effects may be limited.[8] The primary action of BPT is local within the gastrointestinal tract.
-
Transformation in the GI Tract: In the acidic environment of the stomach, BPT is converted into bismuth oxychloride and other bismuth salts, which are the active forms that coat the gastric mucosa and exert local effects.[9] This transformation is not replicated in most in vitro models.
-
Complex Host-Microbe Interactions: The in vivo efficacy of BPT, particularly against Helicobacter pylori, is influenced by the complex environment of the gastric mucosa, including interactions with mucus and host immune cells, which are absent in simple in vitro setups.
Q4: What are the key analytical challenges in quantifying BPT and its metabolites?
A4: Quantifying bismuth in biological samples presents several challenges:
-
Matrix Effects: The complex nature of biological matrices like plasma, urine, and tissue homogenates can interfere with analytical methods.
-
Low Concentrations: Due to low systemic absorption, bismuth concentrations in blood and tissues are often very low, requiring highly sensitive analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Lack of Standardized HPLC Methods: While HPLC can be used, method development and validation can be challenging due to the nature of the compound and the need to separate it from endogenous components.
Troubleshooting Guides
Solubility and Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms when dissolving BPT in PBS or cell culture medium. | Interaction with phosphate or other salts in the buffer/medium.[2][3] | 1. Dissolve BPT in sterile, deionized water first to create a concentrated stock solution. 2. Add the stock solution to the final medium dropwise while vortexing to ensure rapid dispersion. 3. Prepare fresh solutions immediately before use and do not store BPT-containing media for extended periods. 4. If precipitation persists, consider using a buffer with a lower phosphate concentration or a different buffering system. |
| BPT solution becomes cloudy or forms a precipitate over time. | Instability of the compound in the chosen solvent or storage conditions. | 1. Store stock solutions at 4°C and protect from light. Avoid repeated freeze-thaw cycles. 2. For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C. 3. Assess the stability of BPT in your specific experimental medium over the time course of your experiment by running a control without cells and visually inspecting for precipitation or measuring the concentration at different time points. |
| Inconsistent results in experiments conducted at different times. | Degradation of BPT stock solution. | 1. Always prepare fresh working solutions from a recently prepared stock. 2. If using a stored stock solution, allow it to come to room temperature and vortex thoroughly before use. |
In Vitro Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cell-based assay results. | Inconsistent cell seeding, "edge effect" in multi-well plates, or compound precipitation.[2][5] | 1. Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer. 2. Do not use the outer wells of the plate for experimental data; fill them with sterile media or PBS to maintain humidity. 3. Prepare fresh BPT dilutions for each experiment and visually inspect for precipitates. |
| Observed cytotoxicity at unexpectedly low concentrations. | Interaction of BPT with components of the cell culture medium, leading to the formation of toxic complexes. | 1. Test the toxicity of the vehicle control (e.g., water, DMSO) at the same concentration used for the BPT dilutions. 2. Evaluate the effect of BPT in different types of cell culture media to see if the effect is medium-dependent. |
| Lack of expected biological activity. | Inappropriate cell model, low bioavailability of the active compound in the in vitro system, or compound degradation. | 1. Ensure the chosen cell line expresses the target of interest. 2. Consider that the primary action of BPT is often localized and may not be fully recapitulated in a submerged cell culture system. 3. Prepare fresh BPT solutions for each experiment to rule out degradation. |
In Vivo Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in preparing a stable formulation for oral gavage. | Precipitation of BPT in the vehicle. | 1. Use deionized water as the primary vehicle for dissolving BPT. 2. Prepare the formulation fresh daily and ensure it is well-mixed before each administration. 3. If a suspension is necessary, use a suitable suspending agent and ensure consistent dosing by continuous stirring or vortexing between administrations. |
| High variability in animal responses. | Inconsistent dosing due to formulation instability, or variations in gastrointestinal physiology among animals. | 1. Ensure accurate and consistent administration of the BPT formulation. 2. Standardize feeding protocols, as food can affect the absorption and local action of bismuth compounds. 3. Use a sufficient number of animals per group to account for biological variability. |
| Low or undetectable levels of bismuth in plasma. | Poor oral absorption of BPT. | 1. This is an expected finding due to the low systemic bioavailability of bismuth from BPT.[8] 2. Focus on measuring local effects in the gastrointestinal tract (e.g., histology, bacterial load) rather than relying on systemic exposure as a primary endpoint. 3. For pharmacokinetic studies, use a highly sensitive analytical method such as ICP-MS. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BiK₃O₁₄ | [1] |
| Molecular Weight | ~704.47 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility in Water | Easily soluble | [1] |
| Solubility in Ethanol | Partially soluble | [1] |
| Solubility in DMSO | Limited solubility | |
| Melting Point | ~185-190 °C |
Table 2: Pharmacokinetic Parameters of Bismuth After Oral Administration of BPT
| Parameter | Value | Species | Reference |
| Bioavailability | < 1% | Human | [8] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | Human | |
| Elimination Half-life | Variable, can be long due to tissue accumulation | Human | |
| Primary Route of Excretion | Feces (unabsorbed), Urine (absorbed) | Human | [8] |
Experimental Protocols
Preparation of BPT for In Vitro Assays
-
Stock Solution Preparation:
-
Weigh the desired amount of BPT powder in a sterile microcentrifuge tube.
-
Add sterile, deionized water to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Use the stock solution immediately or store it in aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature and vortex to ensure homogeneity.
-
Prepare serial dilutions of the stock solution in the desired cell culture medium or buffer immediately before adding to the cells.
-
Add the diluted BPT to the cell culture wells gently and mix by swirling the plate.
-
Minimum Inhibitory Concentration (MIC) Assay against H. pylori
This protocol is based on the agar (B569324) dilution method.
-
Media and Reagent Preparation:
-
Prepare Mueller-Hinton agar supplemented with 5% horse blood.
-
Prepare a stock solution of BPT in sterile deionized water.
-
-
Plate Preparation:
-
Prepare a series of agar plates containing twofold serial dilutions of BPT.
-
Include a drug-free control plate.
-
-
H. pylori Inoculum Preparation:
-
Culture H. pylori on a suitable agar medium under microaerophilic conditions.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate the BPT-containing and control plates with the H. pylori suspension.
-
Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
-
MIC Determination:
-
The MIC is the lowest concentration of BPT that completely inhibits the visible growth of H. pylori.
-
Formulation for Oral Administration in Rodents
-
Vehicle: Sterile deionized water is the preferred vehicle.
-
Preparation:
-
Calculate the required amount of BPT based on the desired dose and the body weight of the animals.
-
Dissolve the BPT powder in the appropriate volume of deionized water.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer the solution via oral gavage using an appropriately sized gavage needle.
-
Prepare the formulation fresh daily.
-
Mandatory Visualization
Caption: BPT's multifaceted mechanism of action in gastric epithelial cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. usbio.net [usbio.net]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Interaction of tripotassium dicitrato bismuthate with macrophages in the rat and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]
- 8. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bismuth Tripotassium Dicitrate Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your efforts to improve the oral bioavailability of Bismuth Tripotassium Dicitrate (BCT).
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound (BCT) and what are the primary challenges in improving it?
A1: The oral bioavailability of BCT is generally very low, with less than 1% of the ingested bismuth being absorbed into the systemic circulation. The primary challenges stem from its physicochemical properties and behavior in the gastrointestinal (GI) tract. BCT is known to hydrolyze and precipitate at the low pH of the stomach, forming insoluble bismuth salts like bismuth oxychloride. This precipitation significantly limits the amount of bismuth available for absorption in the small intestine. Key challenges include its poor aqueous solubility, potential for forming non-absorbable complexes, and rapid clearance from the body.[1]
Q2: What are the main formulation strategies to enhance the bioavailability of BCT?
A2: Several advanced formulation strategies can be employed to overcome the solubility and precipitation challenges of BCT. These include:
-
Solid Dispersions: This technique involves dispersing BCT in a hydrophilic polymer matrix (e.g., PVP K30) at a molecular level.[2] This can transform the crystalline drug into a more soluble amorphous state, significantly increasing the dissolution rate.[2][3]
-
Nanoformulations: Reducing the particle size of BCT to the nanometer range (nanoparticles) dramatically increases the surface area-to-volume ratio.[4] This leads to a higher dissolution velocity and improved absorption.[5][6]
-
Lipid-Based Formulations: Encapsulating BCT in lipid-based systems like liposomes or self-nanoemulsifying drug delivery systems (SNEDDS) can protect the drug from the harsh gastric environment and facilitate its transport across the intestinal membrane.[6][7][8]
Q3: How is bismuth typically quantified in biological samples like plasma for bioavailability studies?
A3: Due to the low concentrations expected in biological fluids, highly sensitive analytical methods are required. The most common and reliable method for quantifying bismuth in plasma or serum is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10][11][12] This technique offers a very low limit of detection (LOD), often in the sub-ng/mL range (e.g., 0.2 ng/mL), which is necessary to accurately measure the small fraction of absorbed bismuth.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Dissolution & Formulation Issues
Q: My BCT formulation shows a very low dissolution rate in simulated gastric fluid (pH 1.2). What could be the cause and how can I fix it?
A: This is a common issue due to the precipitation of BCT at low pH.
-
Potential Cause 1: Drug Recrystallization. If you have prepared an amorphous solid dispersion, the drug may be reverting to its less soluble crystalline form.
-
Potential Cause 2: Inadequate Formulation Strategy. A simple physical mixture of BCT and excipients will likely not prevent precipitation.
-
Solution: Consider more advanced formulations. Preparing a solid dispersion with a hydrophilic carrier like PVP K30 can significantly enhance the dissolution rate.[2] Alternatively, nanoformulations can increase the surface area and dissolution velocity.[6] The pH of the dissolution media can also significantly impact the release profile of an amorphous solid dispersion.[14]
-
// Nodes Start [label="Low Dissolution Rate\nof BCT Formulation", fillcolor="#EA4335"]; CheckFormulation [label="Is the formulation an\namorphous solid dispersion?"]; CheckState [label="Verify Amorphous State\n(DSC/XRD)"]; IsAmorphous [label="Is it amorphous?"]; IncreasePolymer [label="Increase Polymer Ratio\nto Inhibit Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Reformulate [label="Reformulate using advanced strategy\n(e.g., Solid Dispersion, Nanoformulation)", fillcolor="#34A853"]; SimpleMixture [label="Simple Physical Mixture?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Improved Dissolution", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> CheckFormulation; CheckFormulation -> CheckState [label="Yes"]; CheckFormulation -> SimpleMixture [label="No"]; SimpleMixture -> Reformulate [label="Yes"]; CheckState -> IsAmorphous; IsAmorphous -> End [label="Yes"]; IsAmorphous -> IncreasePolymer [label="No"]; IncreasePolymer -> End; Reformulate -> End; } }
In Vitro Permeability Assay (Caco-2) Issues
Q: I am observing very low apparent permeability (Papp) and poor mass balance in my Caco-2 assay for a novel BCT formulation. What are the likely reasons?
A: Low permeability and poor recovery are frequent challenges with poorly soluble or complex compounds in Caco-2 assays.[7][15]
-
Potential Cause 1: Low Solubility in Assay Buffer. Your BCT formulation, despite showing improved dissolution, may still have limited solubility in the assay buffer, leading to precipitation on the apical side.
-
Solution: First, assess the solubility of your formulation directly in the assay buffer. If it's low, you may need to optimize the assay conditions. This can include adding a small percentage of a solubilizing agent like bovine serum albumin (BSA) to the basolateral medium or slightly modifying the buffer pH, ensuring cell viability is not compromised.[3]
-
-
Potential Cause 2: Adsorption to Assay Plates/Inserts. Bismuth compounds can be "sticky" and may adsorb to the plastic of the transwell plates or filter membranes, leading to poor recovery.
-
Solution: Perform a recovery experiment without cells. Add your compound to the apical side and measure the concentration in both apical and basolateral chambers after the incubation period. If the total recovery is significantly less than 100%, adsorption is likely. Consider using low-binding plates or pre-treating the plates with a blocking agent.
-
-
Potential Cause 3: Cell Toxicity. At higher concentrations, bismuth compounds can be cytotoxic, compromising the integrity of the Caco-2 monolayer.
-
Solution: Evaluate the cytotoxicity of your formulation on Caco-2 cells using an MTT assay or similar viability test. Ensure the concentration used in the permeability assay is well below the toxic threshold. Always check the monolayer integrity before and after the experiment using Transepithelial Electrical Resistance (TEER) measurements.[15]
-
Bioanalytical (ICP-MS) Issues
Q: My bismuth quantification in plasma using ICP-MS is showing high variability and poor precision. What could be the problem?
A: High variability in ICP-MS analysis of biological samples often points to matrix effects or issues with sample preparation.[16][17]
-
Potential Cause 1: Matrix Effects. Endogenous components in plasma (e.g., salts, proteins) can interfere with the ionization of bismuth in the plasma torch, causing signal suppression or enhancement.[18][19][20]
-
Solution: Implement a robust sample preparation method to remove interfering matrix components. This can range from simple dilution with nitric acid to more complex protein precipitation or solid-phase extraction (SPE).[11][17] Using a matrix-matched calibration curve (spiking known concentrations of bismuth into blank plasma) is crucial.[10]
-
-
Potential Cause 2: Sample Stability Issues. Bismuth may not be stable in plasma, especially after repeated freeze-thaw cycles. One study found that bismuth samples in plasma were stable for only 24 hours with repeated freezing and thawing.[9]
-
Solution: Minimize freeze-thaw cycles. Aliquot plasma samples into single-use tubes after collection and before freezing. Validate the stability of your samples under the specific storage and handling conditions of your experiment (e.g., short-term benchtop stability, freeze-thaw stability).[9]
-
-
Potential Cause 3: Contamination. Bismuth is a heavy metal, and contamination can occur from glassware, pipette tips, or reagents.
-
Solution: Use metal-free labware (e.g., polypropylene (B1209903) tubes) for all sample preparation and storage. Ensure all reagents and water are of high purity and tested for trace metal content. Include "procedural blanks" in your analytical run to monitor for contamination.
-
// Nodes Start [label="High Variability in\nICP-MS Results", fillcolor="#EA4335"]; CheckMatrix [label="Assess Matrix Effects\n(Post-column infusion or\npost-extraction spike)"]; CheckStability [label="Evaluate Sample Stability\n(Freeze-thaw, benchtop)"]; CheckContamination [label="Investigate Contamination\n(Procedural blanks)"];
// Solutions OptimizePrep [label="Optimize Sample Prep\n(Dilution, Protein Precipitation, SPE)\nUse Matrix-Matched Calibrators", fillcolor="#FBBC05", fontcolor="#202124"]; ControlHandling [label="Minimize Freeze-Thaw Cycles\nAliquot Samples\nValidate Stability", fillcolor="#FBBC05", fontcolor="#202124"]; UseMetalFree [label="Use Metal-Free Labware\nUse High-Purity Reagents", fillcolor="#FBBC05", fontcolor="#202124"];
End [label="Accurate & Precise\nQuantification", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> {CheckMatrix, CheckStability, CheckContamination}; CheckMatrix -> OptimizePrep [label="Effects Detected"]; CheckStability -> ControlHandling [label="Instability Found"]; CheckContamination -> UseMetalFree [label="Contamination Found"];
OptimizePrep -> End; ControlHandling -> End; UseMetalFree -> End; } }
Data Presentation: Comparison of Formulation Strategies
The following table summarizes quantitative data from literature on bioavailability enhancement strategies for poorly soluble drugs, which can serve as a benchmark for your BCT experiments.
| Formulation Strategy | Drug Example | Key Parameters | Improvement in Dissolution/Bioavailability |
| Solid Dispersion | Ezetimibe (B1671841) | Drug:HPC:Tween 80 (3:1.5:1.5 w/w) | SESD showed significantly higher AUC vs. drug powder.[21] |
| Carvedilol (B1668590) | Drug:PVP K30 (1:3 w/w) | ~17.5-fold increase in dissolution rate compared to pure drug.[2] | |
| Meloxicam | Drug:Moringa:PVP (1:3:1 w/w/w) | ~6-fold increase in dissolution rate.[13] | |
| Nanoformulation | Cefotaxime | Liposomes | Increased bioavailability compared to aqueous solution.[22] |
| Ezetimibe | Solid SNEDDS (Particle Size: ~177 nm) | Significantly improved aqueous solubility and dissolution.[8] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of BCT Formulations
This protocol is based on the USP General Chapter <711> Dissolution and can be adapted for BCT formulations.[23][24][25][26][27]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (for gastric simulation) or phosphate (B84403) buffer pH 6.8 (for intestinal simulation). The medium should be deaerated.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM. A higher speed (e.g., 100 RPM) may be justified for certain extended-release formulations.[27]
-
Procedure: a. Place one dosage unit (e.g., tablet or capsule containing the BCT formulation) in each vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). c. Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PTFE) to prevent undissolved particles from biasing the results.[27] d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Quantify the concentration of dissolved bismuth in the filtered samples using a validated analytical method, such as ICP-MS.
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of BCT formulations.
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts (e.g., 12-well plates) for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range (typically >250 Ω·cm²).
-
Preparation of Solutions: a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4. b. Prepare the dosing solution by diluting the BCT formulation in the transport buffer to the desired concentration. Ensure the final concentration is non-toxic to the cells.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking (e.g., 50 RPM). d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer. e. At the end of the experiment, take a sample from the apical chamber.
-
Analysis: Quantify the bismuth concentration in all samples using a validated ICP-MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber (ng/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (ng/mL)
-
-
Post-Assay Integrity Check: Re-measure the TEER to ensure the monolayer was not compromised during the experiment.
Protocol 3: Sample Preparation for Bismuth Quantification in Plasma by ICP-MS
This protocol is a simplified method for preparing human plasma samples for bismuth analysis.[9][11]
-
Blood Collection: Collect whole blood into tubes containing K2-EDTA as an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2,500 x g for 15 minutes at 4°C) within one hour of collection to separate the plasma.
-
Sample Preparation: a. In a metal-free centrifuge tube, pipette 0.5 mL of the plasma sample. b. Add 4.5 mL of a diluent (e.g., 1% nitric acid in ultrapure water). This simple dilution helps to reduce matrix effects. c. Vortex the mixture for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitated proteins.
-
Analysis: a. Carefully transfer the supernatant to an autosampler vial. b. Analyze the sample using a validated ICP-MS method. c. Prepare calibration standards and quality control samples by spiking known amounts of a bismuth standard into blank human plasma and processing them in the same manner as the study samples. This is critical to account for matrix effects and ensure accurate quantification.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis and Characterization of Bismuth Oxide Nanoparticle Using Mentha Pulegium Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Pediatric Formulation with a Patient-Centric Design Approach: A Proof-of-Concept Study on the Design of an Oral Solution of a Bitter Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Based Niclosamide Delivery: Comparative Efficacy, Bioavailability, and Potential as a Cancer Drug | MDPI [mdpi.com]
- 7. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Bioavailability of Tripotassium Dicitrato Bismuthate by ICP-MS in Human Volunteers -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-State Characterization and Dissolution Properties of Meloxicam–Moringa Coagulant–PVP Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 24. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 25. usp.org [usp.org]
- 26. usp.org [usp.org]
- 27. uspnf.com [uspnf.com]
Troubleshooting inconsistent results in Bismuth tripotassium dicitrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in their Bismuth Tripotassium Dicitrate (BPS) studies.
Frequently Asked Questions (FAQs)
1. What is this compound (BPS) and what is its primary mechanism of action?
This compound is a bismuth salt complex used for treating gastrointestinal disorders, particularly those associated with Helicobacter pylori infection.[1] Its mechanism of action is multifaceted and includes:
-
Antimicrobial effects: BPS directly inhibits the growth of H. pylori by disrupting its cell wall, inhibiting various enzymes (urease, catalase, lipase), and interfering with ATP synthesis.[1][2][3][4]
-
Cytoprotective effects: It forms a protective layer over ulcer craters and the gastric mucosa, shielding them from gastric acid and pepsin.[1][3]
-
Anti-inflammatory properties: BPS can modulate the production of inflammatory mediators in the gastrointestinal tract.[1]
2. Why am I seeing inconsistent results in my in vitro antibacterial susceptibility tests with BPS?
Inconsistent results in in vitro susceptibility tests for BPS can arise from several factors:
-
pH of the culture medium: The solubility and activity of BPS are highly pH-dependent.[5][6] It is least soluble in acidic conditions (pH 1.1-3.25), which can lead to precipitation in the test medium if the pH is not carefully controlled.[5][6]
-
Interaction with media components: BPS can interact with proteins and other components in the culture medium, which may affect its bioavailability and antimicrobial activity.[7]
-
Inoculum preparation: The density and growth phase of the bacterial inoculum can influence the outcome of susceptibility testing.
-
Choice of testing method: Different susceptibility testing methods (e.g., agar (B569324) dilution, broth microdilution) may yield different MIC values.[8][9]
3. My in vivo study results with BPS are not correlating with my in vitro findings. What could be the reason?
Discrepancies between in vitro and in vivo results are not uncommon in BPS studies.[8] Potential reasons include:
-
Complex in vivo environment: The gastrointestinal tract has a dynamic environment with fluctuating pH, presence of mucus, and various secreted factors that can influence the behavior of BPS in ways not replicated in vitro.[5][10]
-
Host factors: The host's physiological state, including gastric emptying time and the presence of co-morbidities, can impact the efficacy of BPS.
-
Interaction with gastric mucin: BPS interacts with gastric mucin to form a protective barrier.[10] The nature and extent of this interaction can vary in vivo and is difficult to model accurately in vitro.
-
Pharmacokinetics: Less than 1% of orally administered BPS is typically absorbed, but co-administration with proton pump inhibitors (PPIs) can increase its absorption and systemic levels, potentially influencing its effects.[2][11]
4. How does pH affect the stability and solubility of BPS in experimental setups?
The pH of the experimental environment is a critical factor influencing the physicochemical properties of BPS. Colloidal Bismuth Subcitrate (a form of BPS) has been shown to have significantly different solubility at varying pH levels. For instance, its solubility is much higher at pH 7 (>70 mg/mL) compared to pH 3 (about 1 mg/mL).[6] It is least soluble in the pH range of 1.1 to 3.25.[5] This pH-dependent solubility can lead to precipitation of the compound in acidic solutions, which can be a major source of inconsistency in experiments.
Troubleshooting Guides
Issue 1: Precipitation of BPS in Culture Medium
Question: I am observing a precipitate in my culture medium after adding this compound. How can I resolve this?
Answer:
Precipitation of BPS in culture medium is a common issue, often related to pH and interactions with media components.
Troubleshooting Steps:
-
Verify the pH of your medium: The solubility of BPS is lowest in acidic conditions.[5][6] Ensure the pH of your final culture medium is within a range where BPS remains soluble (ideally closer to neutral). You may need to adjust the pH of your medium after adding all components.
-
Method of BPS addition: Instead of adding BPS powder directly to the medium, prepare a concentrated stock solution in a suitable solvent (e.g., sterile distilled water with pH adjusted to be slightly alkaline) and then add it to the medium with gentle mixing.
-
Component interactions: Some components of complex media can interact with BPS and cause precipitation. Consider using a defined minimal medium if possible to reduce these interactions. If using a complex medium, test the solubility of BPS in the basal medium before adding supplements like serum.
-
Filtration: If a precipitate still forms, consider whether it is affecting your experimental outcome. If you are studying the soluble fraction of BPS, you might consider preparing the medium with BPS, allowing it to equilibrate, and then filter-sterilizing it to remove any precipitate before use. However, be aware that this will reduce the total concentration of bismuth in your experiment.
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
Question: My MIC values for BPS against H. pylori are highly variable between experiments. How can I improve consistency?
Answer:
High variability in MIC values can be frustrating. The following steps can help improve the consistency of your results.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the bacterial inoculum is prepared consistently for each experiment. Use a standardized method to adjust the turbidity of the bacterial suspension (e.g., to a specific McFarland standard) to ensure a consistent starting number of bacteria.
-
Control pH of the Test Medium: As mentioned, pH is critical.[5][6] Prepare your agar or broth medium with a consistent and verified final pH. Small variations in pH between batches of media can lead to significant differences in BPS activity.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, atmosphere, and duration). For H. pylori, a microaerophilic environment is crucial and should be carefully controlled.
-
Source and Storage of BPS: Use BPS from the same supplier and lot number for a series of experiments to minimize variability between batches of the compound. Store the BPS powder in a cool, dry, and dark place as it can be hygroscopic and light-sensitive.[3]
-
Use of Control Strains: Always include a reference strain of H. pylori with a known MIC for BPS in your experiments. This will help you to monitor for any systemic errors in your assay.
Data Presentation
Table 1: pH-Dependent Solubility of Colloidal Bismuth Subcitrate
| pH | Solubility (mg/mL) | Reference |
| 7 | >70 | [6] |
| 3 | ~1 | [6] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori
| Bismuth Compound | MIC Range (µg/mL) | Reference |
| Bismuth Subsalicylate | 4 - 32 | [8] |
| Bismuth Potassium Citrate | 2 - 16 | [8] |
| Colloidal Bismuth Subcitrate | 1 - 8 | [8] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing of BPS against H. pylori (Agar Dilution Method)
This protocol is adapted from standard methodologies for H. pylori susceptibility testing.[12][13][14]
Materials:
-
This compound (BPS)
-
H. pylori strain(s)
-
Mueller-Hinton agar supplemented with 5% defibrinated horse blood
-
Phosphate-buffered saline (PBS), sterile
-
McFarland standards (0.5)
-
Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a tri-gas incubator)
Procedure:
-
BPS Stock Solution Preparation:
-
Prepare a concentrated stock solution of BPS in sterile distilled water. Gently warm and vortex to dissolve. The pH may need to be adjusted to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave.
-
Cool the agar to 45-50°C in a water bath.
-
Add 5% sterile defibrinated horse blood.
-
Prepare a series of two-fold dilutions of the BPS stock solution in sterile water.
-
Add the appropriate volume of each BPS dilution to separate aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no BPS.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Harvest H. pylori from a fresh culture plate (incubated for 48-72 hours).
-
Suspend the bacteria in sterile PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator or a sterile cotton swab, inoculate the surface of the BPS-containing agar plates and the control plate with the prepared bacterial suspension.
-
Allow the inoculum to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates in a microaerophilic atmosphere (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of BPS that completely inhibits the visible growth of H. pylori.
-
Visualizations
References
- 1. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 2. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Interaction of tripotassium dicitrato bismuthate with macrophages in the rat and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Some effects of tripotassium dicitrato bismuthate on gastric secretion and the mucus barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 12. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Helicobacter pylori Culture with Antimicrobial Susceptibilities, Varies - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]
Method refinement for accurate Bismuth tripotassium dicitrate quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of Bismuth Tripotassium Dicitrate (TDB). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate method refinement.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The quantification of this compound, a compound used in treating gastric ulcers, typically focuses on determining the bismuth content.[1][2] The most common analytical techniques are Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and complexometric titration.[3] While less common, spectrophotometric and HPLC methods have also been developed.[4][5]
Q2: How do I choose the most appropriate analytical method for my samples?
A2: The choice of method depends on factors such as the sample matrix (e.g., pharmaceutical formulation, biological fluid), required sensitivity, available equipment, and the number of samples.
-
ICP-MS offers the highest sensitivity and is ideal for trace-level quantification in biological samples like plasma or serum.[6][7][8]
-
AAS is a robust and widely available technique suitable for quantifying bismuth in pharmaceutical preparations.[9]
-
Complexometric titration is a classical and cost-effective method suitable for bulk drug analysis where high concentrations of bismuth are present.[3]
-
HPLC methods can be developed for simultaneous estimation of TDB with other active pharmaceutical ingredients.[5]
Q3: What are the key considerations for sample preparation?
A3: Sample preparation is critical for accurate quantification. For solid dosage forms like tablets, the sample is typically powdered and dissolved in nitric acid.[10] For biological samples such as serum or plasma, a simple dilution with nitric acid is often sufficient for ICP-MS analysis.[7] It may be necessary to precipitate proteins in serum samples using an acid like trichloroacetic acid.[10]
Q4: Can I quantify the intact this compound complex?
A4: Most quantitative methods focus on the bismuth ion (Bi³⁺) as it is the active moiety and more straightforward to measure, especially with atomic spectroscopy techniques. Quantifying the intact complex is more challenging and often not necessary for pharmaceutical quality control or pharmacokinetic studies.
Troubleshooting Guides
Atomic Absorption Spectroscopy (AAS)
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity/Absorbance | Incorrect wavelength or slit width setting. | Verify the monochromator is set to the correct wavelength for bismuth (223.1 nm) and use the recommended spectral bandwidth.[9][11] |
| Hollow cathode lamp (HCL) is old or misaligned. | Check the lamp's performance and align it for maximum light energy through the optical path.[11][12] Replace the lamp if it has reached the end of its operational life.[11] | |
| Suboptimal flame composition or burner height. | Optimize the air-acetylene flame composition and adjust the burner height to achieve maximum absorbance.[11] | |
| High Signal Noise/Poor Precision | Fluctuations in the HCL intensity. | Allow the lamp to warm up sufficiently. Bismuth lamps can have weaker intensity and higher baseline noise.[11] |
| Instability in the nebulizer or spray chamber. | Ensure the nebulizer is not clogged and that the glass bead impactor is positioned for maximum absorbance with minimum noise.[11] Check for leaks in the system. | |
| Matrix interferences. | Prepare standards in a matrix that matches the samples or use the method of standard additions. |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity | Suboptimal plasma conditions or instrument tuning. | Tune the ICP-MS for optimal performance using a tuning solution. Adjust gas flows and lens voltages. |
| Inefficient nebulization. | Check the nebulizer for blockages and ensure proper sample introduction. | |
| Signal Drift or Instability | Carbon buildup on the cones. | Clean the sampler and skimmer cones regularly, especially when analyzing samples with a high organic matrix. |
| Changes in sample viscosity or temperature. | Use an internal standard to correct for variations in sample introduction and plasma conditions. Thallium (Tl) can be used as an internal standard for bismuth analysis.[8] | |
| Memory Effects | Bismuth adhering to the sample introduction system. | Implement a sufficiently long and effective rinse/washout step between samples using a suitable acidic solution.[8] |
Experimental Protocols
Quantification of Bismuth by Flame Atomic Absorption Spectroscopy (AAS)
-
Preparation of Standard Stock Solution (1000 µg/mL Bi): Accurately weigh high-purity bismuth metal. Dissolve it in a minimal amount of 1:1 nitric acid solution. Transfer the solution to a volumetric flask and dilute to volume with deionized water.[9]
-
Preparation of Working Standards: Prepare a series of working standards (e.g., 2-20 µg/mL) by diluting the stock solution with 5% (v/v) nitric acid.[9]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a tablet.
-
Accurately weigh a portion of the powder and dissolve it in a known volume of 1:1 nitric acid solution.
-
Further dilute the sample solution with 5% (v/v) nitric acid to bring the bismuth concentration within the linear range of the calibration curve.[9]
-
-
Instrumental Analysis:
-
Set up the AAS with a bismuth hollow cathode lamp.
-
Set the wavelength to 223.1 nm and the spectral bandwidth to 0.4 nm.[9]
-
Use an air-acetylene flame and optimize the gas flow rates (e.g., Acetylene: 1.2 L/min, Air: 6.5 L/min).[9]
-
Aspirate the blank (5% nitric acid) to zero the instrument.
-
Aspirate the working standards and the sample solution, recording the absorbance values.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of bismuth in the sample solution from the calibration curve and calculate the amount of bismuth in the original tablet.
Quantification of Bismuth by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Preparation of Standard Stock Solution (1000 µg/mL Bi): As described in the AAS protocol.
-
Preparation of Working Standards: Prepare a series of working standards (e.g., 0.2-25 ng/mL) by diluting the stock solution with 2% (v/v) nitric acid.[6]
-
Sample Preparation (Plasma/Serum):
-
Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) for bismuth analysis.
-
Introduce the blank, standards, and samples into the ICP-MS.
-
Monitor the signal intensity for the bismuth isotope (m/z 209).
-
-
Data Analysis: Construct a calibration curve by plotting the intensity ratio (Bi/Internal Standard) against the concentration of the standards. Calculate the bismuth concentration in the biological samples based on their intensity ratios.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of bismuth.
Table 1: AAS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 20 µg/mL | [9] |
| Correlation Coefficient (r) | 0.9996 | [9] |
| Relative Standard Deviation (RSD) | 0.34% (for 4.00 µg/mL standard, n=9) | [9] |
Table 2: ICP-MS Method Validation Parameters for Biological Samples
| Parameter | Typical Value | Reference |
| Linearity Range | 0 - 25 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | [6] |
| Coefficient of Variation (CV) | < 15% (for concentrations above LOQ) | [6] |
| Limit of Detection (LOD) | 0.007 µg/L (0.007 ng/mL) | [7] |
Visualizations
Caption: Workflow for selecting an appropriate analytical method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of Tripotassium Dicitrato Bismuthate by ICP-MS in Human Volunteers -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 7. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Bismuth in Serum Urine by Direct Injection Nebulization Inductively Coupled Plasma Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. CN102590123A - Method for detecting content of bismuth in bismuth potassium citrate medicament - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
Minimizing Bismuth tripotassium dicitrate degradation during storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Bismuth Tripotassium Dicitrate (BPTC) during storage.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure its stability, BPTC should be stored in a well-closed, airtight container to protect it from moisture.[1][2] Specific temperature recommendations can vary, but generally, a cool and dry place is advised. For long-term storage, refrigeration (2-8°C) is often recommended.[3] Always refer to the manufacturer's specific storage instructions on the product label.
2. How can I visually identify potential degradation of BPTC?
While visual inspection is not a definitive test for chemical degradation, any change from its typical appearance as a white powder should be investigated.[3][4] Signs of potential degradation can include discoloration, clumping (indicating moisture uptake), or a change in odor.
3. What environmental factors are known to accelerate BPTC degradation?
Exposure to high humidity, elevated temperatures, and light can accelerate the degradation of BPTC.[5][6] Forced degradation studies have shown that BPTC can degrade under acidic, alkaline, oxidative, and thermal stress conditions.[5][6] Moisture is a critical factor, as it can facilitate hydrolytic degradation pathways.[7][8]
4. What are the primary degradation pathways for BPTC?
BPTC is a complex salt of bismuth and citric acid.[9] Degradation can involve the dissociation of the complex, precipitation of bismuth salts, or chemical modification of the citrate (B86180) ligand. Stress studies indicate susceptibility to hydrolysis under acidic and basic conditions, as well as oxidation.[5][6]
5. Which analytical methods are suitable for assessing BPTC stability?
Stability-indicating High-Performance Liquid Chromatography (HPLC) is the most robust method for quantifying BPTC and detecting its degradation products.[5][6][10][11] UV-Visible Spectroscopy can also be used for quantification, though it may be less specific in detecting individual degradation products.
Troubleshooting Guides
Issue: My BPTC assay shows lower than expected potency.
If you observe a loss of potency in your BPTC sample, it is crucial to systematically investigate the potential causes. This guide will walk you through the troubleshooting process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low potency results in BPTC samples.
Quantitative Data Summary
The following tables summarize recommended storage conditions based on USP guidelines and typical results from forced degradation studies, which are crucial for understanding BPTC's stability profile.
Table 1: Recommended Storage Conditions (Based on USP <659>) [1][12]
| Condition | Temperature Range | Relative Humidity |
| Cool | 8°C to 15°C (46°F to 59°F) | - |
| Controlled Room Temp. | 20°C to 25°C (68°F to 77°F) | - |
| Dry Place | - | Not to exceed 40% RH at 20°C |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | - |
Table 2: Example Forced Degradation Study Results for Bismuth Subcitrate [5][6]
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acidic | 0.1 M HCl | 24 hours | ~12.5% |
| Alkaline | 0.1 M NaOH | 24 hours | ~10.8% |
| Oxidative | 30% H₂O₂ | 24 hours | ~9.7% |
| Thermal | 105°C | 6 hours | ~8.2% |
| Photolytic | UV Light | 24 hours | ~7.5% |
Note: Data is illustrative and based on studies of bismuth subcitrate, which is structurally related to BPTC. Actual degradation will vary based on specific experimental conditions.
Experimental Protocols
A validated, stability-indicating analytical method is essential for accurately assessing the degradation of BPTC.
Protocol: Stability-Indicating RP-HPLC Method for BPTC
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.[5][10]
Objective: To quantify BPTC and separate it from potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 using orthophosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and methanol in a 40:60 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (140 µg/mL): Accurately weigh 14 mg of BPTC reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the mobile phase.
4. System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The system is suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%, the theoretical plates are >2000, and the tailing factor is <2.0.
5. Analysis Procedure:
-
Inject the blank (mobile phase), followed by the standard solution, and then the sample solutions.
-
Identify the BPTC peak by comparing the retention time with the standard.
-
Calculate the amount of BPTC in the sample using the peak area response.
Experimental Workflow Diagram
Caption: A standard experimental workflow for the HPLC analysis of BPTC stability samples.
Potential Degradation Pathway Visualization
Caption: A diagram illustrating potential degradation pathways for BPTC under various stress conditions.
References
- 1. uspnf.com [uspnf.com]
- 2. This compound (Tripotassium Bismuth Dicitrate) BP EP USP CAS 57644-54-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tri-potassium di-citrato bismuthate: a report of its pharmacological properties and therapeutic efficacy in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form [wisdomlib.org]
- 11. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 12. laiyangpackaging.com [laiyangpackaging.com]
Strategies to enhance Bismuth tripotassium dicitrate efficacy in resistant strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Bismuth Tripotassium Dicitrate (BPT) against resistant bacterial strains, with a primary focus on Helicobacter pylori.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (BPT) effective against antibiotic-resistant H. pylori?
A1: BPT exhibits a multi-targeted mechanism of action, making it difficult for bacteria to develop resistance. Its key actions include:
-
Cell Wall Disruption: BPT disrupts the bacterial glycocalyx and cell wall, a physiochemical interaction that is hard for microbes to develop resistance against.[1]
-
Enzyme Inhibition: Bismuth ions inhibit essential bacterial enzymes, including urease, catalase, and lipase, which are crucial for the survival and virulence of H. pylori in the acidic stomach environment.
-
Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron uptake by binding to siderophores, the molecules bacteria use to scavenge for iron. This leads to iron deprivation within the bacteria, disrupting critical metabolic processes.[2][3]
-
Inhibition of Adhesion: BPT can prevent H. pylori from adhering to gastric epithelial cells, a critical step in establishing infection.[3]
It is important to note that while resistance to BPT is rare, some bacteria may exhibit reduced susceptibility through mechanisms related to iron transport.[2]
Q2: What is the rationale for using BPT in combination therapies?
A2: The primary rationale is to achieve synergistic or additive effects with conventional antibiotics, thereby overcoming existing antibiotic resistance. Bismuth-containing quadruple therapies have been recommended as a first-line regimen in areas with high rates of clarithromycin (B1669154) and metronidazole (B1676534) resistance.[4] The addition of bismuth can significantly increase the eradication rates of antibiotic-resistant strains.[5]
Q3: What are some novel adjuvants that can enhance BPT efficacy?
A3: Research is ongoing to identify compounds that can potentiate the antimicrobial activity of bismuth. One promising example is hinokitiol (B123401) , a naturally occurring monoterpenoid. Studies have shown a strong synergistic effect between hinokitiol and colloidal bismuth subcitrate (a related bismuth salt) against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8] Mechanistically, hinokitiol enhances the accumulation of bismuth ions inside the bacterial cell and further disrupts iron homeostasis.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for BPT
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Testing Method | Use the agar (B569324) dilution method for BPT and other bismuth compounds. | Broth microdilution can be challenging to interpret due to the colloidal nature of bismuth preparations, which can cause turbidity unrelated to bacterial growth.[2] |
| Incorrect Inoculum Preparation | Ensure the bacterial inoculum is in the logarithmic growth phase and standardized to a 0.5 McFarland turbidity standard. | An incorrect inoculum density can lead to falsely high or low MIC values.[9] |
| Media Composition | Use Mueller-Hinton agar supplemented with 5-10% blood (e.g., sheep or horse blood). Ensure the agar plates are not too old (ideally not more than 2 weeks). | The composition and age of the media can affect the growth of the fastidious H. pylori and the activity of the antimicrobial agents.[10] |
| Incubation Conditions | Incubate plates at 37°C under microaerophilic conditions (e.g., using a gas pack system) for 72 hours. | H. pylori requires specific atmospheric conditions for optimal growth. Incorrect incubation can inhibit growth and lead to inaccurate MIC readings.[11] |
| pH of the Media | Be aware that the pH of the media can influence the activity of bismuth compounds, with some studies showing lower MICs at a more acidic pH (e.g., pH 5.0).[2] | While acidity may not be a major factor in clinical efficacy, it can influence in vitro results. Ensure consistent pH across experiments for comparable results. |
Issue 2: Lack of Synergy Observed in Checkerboard Assays with BPT and Antibiotics
| Potential Cause | Troubleshooting Step | Explanation |
| True Lack of Synergy | Re-evaluate the combination. Not all combinations of bismuth and antibiotics exhibit synergy. Some may have an additive or indifferent effect.[2] | The enhanced clinical efficacy of bismuth-containing regimens may be due to its multi-faceted mechanism of action rather than direct synergy with a specific antibiotic.[2] |
| Incorrect FIC Index Calculation | Double-check the calculation of the Fractional Inhibitory Concentration (FIC) index. Ensure the MIC of each agent alone and in combination is accurately determined. | The FIC index is calculated as: FIC of Agent A (MIC of A in combination / MIC of A alone) + FIC of Agent B (MIC of B in combination / MIC of B alone). An index ≤ 0.5 indicates synergy.[2][7] |
| Pipetting Errors | Use calibrated pipettes and be meticulous during the serial dilution steps. Small errors can cascade and lead to inaccurate results. | Precision in creating the two-dimensional concentration gradient is critical for a reliable checkerboard assay.[3] |
| "Edge Effects" in 96-well Plates | Fill the perimeter wells of the microtiter plate with sterile media or phosphate-buffered saline (PBS) to minimize evaporation from the experimental wells. | Evaporation can concentrate the agents and bacteria, leading to erroneous results.[3] |
| Inappropriate Growth Medium | Ensure the broth medium used (e.g., Brucella broth with fetal calf serum) supports robust growth of the H. pylori strain being tested. | Poor bacterial growth can make it difficult to determine the true MIC. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the efficacy of bismuth compounds alone and in combination with various antibiotics against H. pylori.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds and Standard Antibiotics against H. pylori
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bismuth Subsalicylate | 4 - 32 | 8 | 16 | [2] |
| Bismuth Potassium Citrate | 2 - 16 | 4 | 16 | [2] |
| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 | [2] |
| Amoxicillin | 0.004 - 0.125 | 0.016 | 0.06 | [2] |
| Clarithromycin | 0.008 - 32 | 0.03 | 16 | [2] |
| Metronidazole | 0.5 - 128 | 2 | 64 | [2] |
Table 2: Fractional Inhibitory Concentration (FIC) Index for Bismuth-Antibiotic Combinations against H. pylori
| Bismuth Compound | Antibiotic | H. pylori Strain(s) | FIC Index Range | Interpretation | Reference(s) |
| Colloidal Bismuth Subcitrate | Amoxicillin | 26695, J99, ATCC 43504 | 0.5 - 4 | No Interaction | [2] |
| Colloidal Bismuth Subcitrate | Clarithromycin | 26695, J99, ATCC 43504 | 0.5 - 4 | No Interaction | [2] |
| Colloidal Bismuth Subcitrate | Metronidazole | 26695, J99, ATCC 43504 | 0.5 - 4 | No Interaction | [2] |
Note: The interpretation of the FIC index is as follows: ≤ 0.5 = Synergy; > 0.5 to 4 = No interaction (additive or indifferent); > 4 = Antagonism.[2]
Experimental Protocols
Agar Dilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for H. pylori.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of BPT and other antimicrobial agents at a concentration 10 times the highest concentration to be tested. Use appropriate solvents as recommended by CLSI or the manufacturer.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar supplemented with 5% sterile, defibrinated sheep or horse blood.
-
Autoclave the agar and cool it to 48-50°C in a water bath.
-
Add the appropriate volume of antimicrobial stock solution to the molten agar to achieve the desired final concentrations. For example, add 2 mL of the 10x stock solution to 18 mL of molten agar.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Subculture H. pylori strains on appropriate agar plates for 48-72 hours to ensure purity and viability.
-
Harvest colonies and suspend them in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator (Steers replicator), spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C in a microaerophilic atmosphere for 72 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method for assessing the interaction between BPT and another antimicrobial agent.
-
Preparation of Reagents:
-
Prepare stock solutions of BPT (Agent A) and the second antimicrobial (Agent B) in a suitable broth medium (e.g., Brucella broth with 5% fetal calf serum).
-
Prepare a standardized inoculum of H. pylori at a concentration of approximately 5 x 10⁵ CFU/mL in the same broth.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
In the first column, add 50 µL of a 4x working stock of Agent A to the wells in row A. Perform serial two-fold dilutions down the column.
-
In the first row, add 50 µL of a 4x working stock of Agent B to the wells in column 1. Perform serial two-fold dilutions across the row.
-
This creates a two-dimensional gradient of both agents. Include wells with each agent alone (for MIC determination) and a growth control well with no agents.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a microaerophilic atmosphere for 72 hours.
-
-
Reading and Calculation:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
The FIC index for the combination is the lowest FIC index value obtained.
-
Visualizations
Caption: Workflow for Bismuth Synergy Testing using the Checkerboard Assay.
Caption: Bismuth's Disruption of Bacterial Iron Homeostasis.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Bismuth-Based Quadruple Therapy for Clarithromycin-Resistant Helicobacter pylori Infection: Effectiveness and Cost-Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gutnliver.org [gutnliver.org]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Bismuth Tripotassium Dicitrate vs. Bismuth Subsalicylate: A Comparative Guide on Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial properties of two common bismuth-containing compounds: Bismuth Tripotassium Dicitrate (BCT) and Bismuth Subsalicylate (BSS). The information presented is collated from various in vitro studies to aid in research and development efforts.
Executive Summary
Both this compound and Bismuth Subsalicylate exhibit broad-spectrum antimicrobial activity, particularly against gastrointestinal pathogens. Their primary mechanisms of action involve the disruption of bacterial cell wall integrity, inhibition of key bacterial enzymes, and interference with cellular metabolic processes. While both compounds are effective, variations in their in vitro potency have been observed, with BCT often demonstrating lower Minimum Inhibitory Concentrations (MICs) against Helicobacter pylori. This guide delves into the quantitative data from susceptibility testing, details the experimental protocols used, and illustrates the molecular mechanisms of action.
Quantitative Antimicrobial Susceptibility
The antimicrobial efficacy of BCT and BSS has been predominantly evaluated using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Helicobacter pylori
| Bismuth Compound | MIC50 (mg/L) | MIC Range (mg/L) | No. of Strains | Reference |
| This compound | 8 | Not Specified | 48 | [1] |
| Bismuth Subsalicylate | >64 | 4 - 32 | 12 | [2] |
Note: MIC50 represents the concentration required to inhibit the growth of 50% of the tested strains.
Table 2: Minimum Inhibitory Concentrations (MICs) of Bismuth Subsalicylate against Various Enteric Pathogens
| Bacterial Species | MIC Range (mg/mL) |
| Clostridium difficile | 2 - 8 |
| Escherichia coli O157:H7 | 4 - 64 |
| Salmonella Typhimurium | 4 - 64 |
| Shigella sonnei | 4 - 64 |
Source: Adapted from a study on the antimicrobial activity of bismuth subsalicylate.[3]
Experimental Protocols
The data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following are detailed descriptions of these protocols.
Agar (B569324) Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bismuth Salt Solutions: Stock solutions of the bismuth compounds are prepared and serially diluted to obtain a range of concentrations.
-
Agar Plate Preparation: A specific volume of each bismuth salt dilution is incorporated into molten Mueller-Hinton agar (or another suitable agar medium like Brucella agar for H. pylori) and poured into petri dishes.[1] A control plate containing no bismuth salt is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL) is prepared from an 18-24 hour culture.
-
Inoculation: The agar plates are inoculated with a defined volume of the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C in a microaerophilic atmosphere for H. pylori) for a specified period (e.g., 72 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the bismuth salt that completely inhibits visible bacterial growth on the agar surface.
Broth Microdilution Method
The broth microdilution method is another common technique for determining MIC values.
Protocol:
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a liquid growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The bismuth compounds are serially diluted across the wells of the microtiter plate.
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized as described for the agar dilution method.
-
Inoculation: Each well is inoculated with a specific volume of the bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the bismuth compound in which no visible turbidity (bacterial growth) is observed.
Mechanisms of Antimicrobial Action
Bismuth compounds exert their antimicrobial effects through a multi-targeted approach, making the development of bacterial resistance less likely. The primary mechanisms are illustrated below.
General Antimicrobial Mechanisms of Bismuth Compounds
Bismuth ions (Bi³⁺) are the active antimicrobial moiety. Their mechanisms of action are multifaceted and include:
-
Disruption of Cell Wall and Membrane: Bismuth ions can bind to the bacterial cell surface, leading to the degradation of the cell wall and disruption of the plasma membrane's integrity.[3]
-
Enzyme Inhibition: Bismuth has a high affinity for sulfur-containing groups and can inhibit the function of various essential bacterial enzymes by binding to cysteine residues.[4] Key inhibited enzymes include urease (crucial for H. pylori survival in the acidic stomach environment), catalase, and fumarase.[5]
-
Inhibition of ATP Synthesis: Bismuth can interfere with bacterial energy metabolism by inhibiting ATP synthesis, leading to a rapid decrease in intracellular ATP levels.[6]
-
Inhibition of Macromolecule Synthesis: Bismuth compounds can hinder the synthesis of proteins and cell wall components.[3][5]
-
Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron acquisition by blocking siderophores and cell surface receptors, leading to iron deprivation and disruption of essential cellular processes.
Specific Considerations for this compound and Bismuth Subsalicylate
While both compounds deliver active bismuth ions, their formulations and behavior in the gastrointestinal tract differ.
-
This compound (BCT): This is a colloidal bismuth compound that is soluble in water. In the acidic environment of the stomach, it precipitates to form a protective layer over the gastric mucosa and ulcer craters. This localized concentration may enhance its antimicrobial effect against H. pylori.
-
Bismuth Subsalicylate (BSS): In the stomach, BSS is hydrolyzed to bismuth oxychloride and salicylic (B10762653) acid.[7] Both components are believed to contribute to the overall antimicrobial and therapeutic effects. The salicylate (B1505791) moiety itself has anti-inflammatory and some bactericidal properties.[7][8]
Conclusion
Both this compound and Bismuth Subsalicylate are potent antimicrobial agents with a broad spectrum of activity against pathogenic bacteria. The available in vitro data, primarily from MIC studies, suggests that BCT may have greater potency against H. pylori compared to BSS. The multi-targeted mechanism of action of bismuth is a significant advantage, minimizing the likelihood of resistance development. Further comparative studies, particularly focusing on Minimum Bactericidal Concentrations (MBCs) and time-kill kinetics against a wider range of pathogens, would be beneficial to fully elucidate the comparative antimicrobial profiles of these two important compounds. The choice between these agents in a therapeutic or research context may depend on the specific target organism, the desired formulation properties, and the contribution of the salicylate moiety in the case of BSS.
References
- 1. The minimum inhibitory concentrations of various bismuth salts against Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding and killing of bacteria by bismuth subsalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 8. Suppression of Helicobacter pylori Infection With Bismuth Subsalicylate: Was It the Bismuth or the Salicylate? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bismuth Tripotassium Dicitrate and Other Bismuth Salts for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bismuth Tripotassium Dicitrate (CBS), also known as colloidal bismuth subcitrate, and other prominent bismuth salts utilized in medicine and research. This document aims to serve as a valuable resource by presenting objective comparisons of their physicochemical properties, therapeutic performance, and underlying mechanisms of action, supported by experimental data from peer-reviewed literature.
Physicochemical Properties
The therapeutic efficacy of bismuth salts is significantly influenced by their chemical and physical characteristics, such as solubility and bioavailability. These properties determine the amount of active bismuth available at the site of action, primarily the gastric mucosa.
| Bismuth Salt | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Bioavailability (in rats, as % of dose) |
| This compound (CBS) | C₁₂H₁₀BiK₃O₁₄ | 704.47[1] | Soluble in water[2] | 0.26 - 0.33[3] |
| Bismuth Subsalicylate (BSS) | C₇H₅BiO₄ | 362.09 | Practically insoluble in water | 0.04 - 0.11[3] |
| Bismuth Subnitrate | (BiO)₅(OH)₉(NO₃)₄ | 1461.99 | Insoluble in water | <0.01[4] |
| Bismuth Subcarbonate | (BiO)₂CO₃ | 509.97 | Insoluble in water[5] | Minimally absorbed[6] |
| Bismuth Subgallate | C₇H₅BiO₆ | 394.09 | Practically insoluble in water[3][7] | <1%[8] |
| Ranitidine Bismuth Citrate (RBC) | C₁₉H₂₇BiN₅O₈S | 713.58 | Soluble | Lower than CBS |
Table 1: Comparative Physicochemical Properties of Bismuth Salts. This table summarizes the key physicochemical properties of various bismuth salts, highlighting the higher solubility and bioavailability of citrate-based complexes compared to subsalicylate, subnitrate, and subcarbonate forms.
Antibacterial Activity Against Helicobacter pylori
A primary therapeutic application of bismuth salts is in the eradication of Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis. The in vitro antibacterial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
| Bismuth Salt | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (CBS) | 1 - 8[9][10] | 4[10] | 8[10] |
| Bismuth Subsalicylate (BSS) | 4 - 32[9][10] | 8[9] | 16[9] |
| Bismuth Potassium Citrate | 2 - 16[9][10] | 4[9] | 16[9] |
| Bismuth Subnitrate | >400 (inactive in vitro)[4] | N/A | N/A |
| Bismuth Subcarbonate | >1280 (for other bacteria)[11] | N/A | N/A |
Table 2: Comparative In Vitro Antibacterial Activity of Bismuth Salts against H. pylori. This table presents the Minimum Inhibitory Concentration (MIC) values for different bismuth salts against H. pylori. This compound (CBS) generally exhibits the lowest MIC values, indicating higher in vitro potency. N/A: Not Available.
Cytoprotective and Ulcer Healing Effects
Beyond their antimicrobial properties, bismuth salts possess significant cytoprotective effects on the gastric mucosa, contributing to ulcer healing. These effects are mediated through various mechanisms, including enhancing the mucosal barrier and stimulating protective signaling pathways.
| Bismuth Salt | Cytoprotective Effect | Ulcer Healing Rate |
| This compound (CBS) | Increases mucus glycoprotein (B1211001) secretion and resistance to acid-pepsin proteolysis.[12] Stimulates prostaglandin (B15479496) E2 (PGE2) synthesis.[13] | Superior to antacids in healing chronic gastric ulcers.[14] 69-76% healing of duodenal ulcers in 4 weeks.[15] |
| Bismuth Subsalicylate (BSS) | Partially reverses indomethacin-induced weakening of the gastric mucosal barrier.[16] | Effective in treating and preventing stomach ulcers. |
| Bismuth Subnitrate | Ineffective against stress-induced gastric lesions. | N/A |
| Bismuth Subcarbonate | Forms a protective coating over inflamed tissue.[6] | Used in the management of gastritis and peptic ulcers.[6] |
| Ranitidine Bismuth Citrate (RBC) | Protects against indomethacin-induced gastric injury. | N/A |
Table 3: Comparative Cytoprotective and Ulcer Healing Effects of Bismuth Salts. This table outlines the observed cytoprotective mechanisms and clinical efficacy in ulcer healing for various bismuth salts.
Effects on Gastric Mucus
The gastric mucus layer is a critical component of the mucosal defense system. Several bismuth salts have been shown to positively modulate the properties of this protective layer.
| Bismuth Salt | Effect on Mucus Thickness/Dimension | Effect on Mucus Composition |
| This compound (CBS) | 49% increase in mucus gel dimension. | 64% increase in sulfomucin and 112% increase in sialomucin content.[8] 32% higher phospholipid content.[8] |
| Bismuth Subsalicylate (BSS) | No significant effect on mucus gel thickness in the absence of injury. | Accumulates in the gastric mucus, especially during injury.[4][16] |
| Ranitidine Bismuth Citrate (RBC) | No significant effect on mucus gel thickness alone. | Increases gastric mucus bismuth concentrations, particularly after indomethacin-induced injury.[17] |
Table 4: Comparative Effects of Bismuth Salts on Gastric Mucus. This table details the impact of different bismuth salts on the thickness and composition of the gastric mucus layer.
Enzyme Inhibition
The therapeutic effects of bismuth salts are also attributed to their ability to inhibit various enzymes, both of bacterial and host origin.
| Bismuth Salt | Target Enzyme | Inhibition Type | Kᵢ / IC₅₀ |
| Ranitidine Bismuth Citrate (RBC) | Jack bean urease | Non-competitive | Kᵢ = 1.17 ± 0.09 mM[18] |
| Bismuth-EDTA complex | Jack bean urease | Competitive | Kᵢ = 1.74 ± 0.14 mM[18] |
| Bismuth-cysteine complex | Jack bean urease | Competitive | Kᵢ = 1.84 ± 0.15 mM[18] |
| This compound (CBS) | Metallo-β-lactamases (NDM-1, VIM-2, IMP-4) | - | IC₅₀ = 2.81 µM (NDM-1), 3.54 µM (VIM-2), 0.70 µM (IMP-4)[19] |
| Bismuth Subsalicylate (BSS) | Pepsin | Interacts with pepsin to inhibit proteolytic action.[20] | - |
Table 5: Comparative Enzyme Inhibition by Bismuth Salts. This table presents the inhibitory effects of various bismuth compounds on key enzymes.
Toxicity Profile
While generally considered safe for short-term use, the potential for toxicity, particularly with long-term or high-dose administration, is an important consideration in the clinical application of bismuth salts.
| Bismuth Salt | In Vitro Cytotoxicity (IC₅₀) | Acute Oral LD₅₀ (in rats) |
| This compound (CBS) | Induces cytotoxicity in Giardia lamblia trophozoites.[21] | > 2000 mg/kg |
| Bismuth Subsalicylate (BSS) | N/A | 1330 mg/kg |
| Bismuth Subnitrate | N/A | > 2000 mg/kg |
| Bismuth Subcarbonate | N/A | > 2000 mg/kg |
| Bismuth Nanoparticles | 28.7 ± 1.4 µg/ml (on HT-29 cells)[18] | N/A |
Table 6: Comparative Toxicity of Bismuth Salts. This table provides available data on the in vitro cytotoxicity and acute oral toxicity of different bismuth compounds. N/A: Not Available.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of bismuth salts are multifaceted, involving direct antimicrobial actions, enhancement of mucosal defense, and modulation of cellular signaling pathways.
Mechanisms of Action of this compound (CBS)
Caption: Mechanism of action of this compound (CBS).
Signaling Pathway Activated by Bismuth Subsalicylate (BSS)
References
- 1. This compound;Bismuth subcitrate | C12H10BiK3O14 | CID 118855609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BISMUTH SUBGALLATE | 99-26-3 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. BISMUTH SUBGALLATE | 99-26-3 [amp.chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bismuth Subgallate | C7H5BiO6 | CID 73415769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jpccr.eu [jpccr.eu]
- 10. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. mdpi.com [mdpi.com]
- 18. The effect of tripotassium dicitrato bismuthate on pepsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bismuth subsalicylate reduces peptic injury of the oesophagus in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Induced by Bismuth Subcitrate in Giardia lamblia Trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of ulceration index [bio-protocol.org]
Preclinical Showdown: Bismuth Tripotassium Dicitrate vs. Ranitidine in Gastric Mucosal Protection
In the landscape of gastric mucosal protective agents, Bismuth Tripotassium Dicitrate (BSS) and Ranitidine (B14927) have long been subjects of extensive preclinical investigation. While both aim to shield the gastric lining from injury, their mechanisms of action and efficacy profiles present distinct differences. This guide provides a comparative analysis of their preclinical performance, drawing upon experimental data from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Preclinical evidence suggests that this compound and Ranitidine employ different primary strategies for gastric protection. BSS primarily exerts a cytoprotective effect by enhancing the mucosal defense mechanisms, including mucus and bicarbonate secretion, and stimulating the production of protective prostaglandins (B1171923).[1][2] It also demonstrates a unique ability to form a protective layer over ulcer craters.[3] In contrast, Ranitidine, a histamine (B1213489) H2-receptor antagonist, fundamentally acts by reducing gastric acid secretion, thereby decreasing the aggressive factors within the stomach.[4][5] While Ranitidine also exhibits some anti-inflammatory properties, the direct cytoprotective actions of BSS appear more pronounced in preclinical models of topical injury.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies. It is important to note that these values are collated from different experiments and that direct head-to-head comparisons under identical conditions are limited in the available literature. The presented data should be interpreted with consideration of the potential variability in experimental protocols.
Table 1: Efficacy in Ethanol-Induced Gastric Ulcer Model in Rats
| Parameter | This compound | Ranitidine | Control (Ethanol-Induced) |
| Ulcer Index (Mean) | Significantly Reduced | Moderately Reduced | High |
| % Inhibition of Ulcer Formation | Dose-dependent reduction | 89.2% (at 30 mg/kg)[6][7] | N/A |
| Gastric pH | No significant change[2][8] | Increased[9] | Unchanged |
Table 2: Efficacy in NSAID-Induced Gastric Ulcer Model in Rats
| Parameter | This compound | Ranitidine | Control (NSAID-Induced) |
| Ulcer Index (Mean) | Significantly Reduced[10] | Significantly Reduced[11][12] | High |
| % Inhibition of Ulcer Formation | Dose-dependent reduction[10] | Dose-dependent reduction[13] | N/A |
| Gastric Acid Secretion | No direct effect[2][8] | Significantly Inhibited[4][5] | Unchanged |
Table 3: Effects on Inflammatory Markers and Gastric pH
| Parameter | This compound | Ranitidine |
| Myeloperoxidase (MPO) Activity | Likely reduced due to cytoprotective effects | Inhibited (reduces neutrophil accumulation)[4] |
| TNF-α & IL-6 Levels | Likely modulated via prostaglandin (B15479496) pathways | Potential for reduction through anti-inflammatory action[4] |
| Gastric pH | Generally no direct effect on basal or stimulated acid secretion[2][8] | Significantly increases gastric pH by blocking histamine-stimulated acid secretion[5][9] |
Experimental Protocols
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the cytoprotective effects of test compounds.
-
Animal Preparation: Male Wistar rats (180-200 g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: this compound or ranitidine is administered orally (p.o.) at various doses. The control group receives the vehicle (e.g., distilled water).
-
Ulcer Induction: One hour after drug administration, absolute ethanol (B145695) (e.g., 1 mL/200 g body weight) is administered orally to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The ulcer index is then determined by measuring the area of visible hemorrhagic lesions in the glandular part of the stomach. The percentage of inhibition of ulcer formation is calculated relative to the control group.
NSAID-Induced Gastric Ulcer Model in Rats
This model assesses the ability of a compound to protect against the gastric damage caused by non-steroidal anti-inflammatory drugs.
-
Animal Preparation: Male Wistar rats are fasted for 24 hours with access to water.
-
Drug Administration: The test compounds (this compound or ranitidine) are administered orally.
-
Ulcer Induction: A non-steroidal anti-inflammatory drug, such as indomethacin (B1671933) (e.g., 30 mg/kg, p.o.) or ibuprofen, is administered to induce gastric ulcers.[13][14]
-
Evaluation: Four to six hours after NSAID administration, the rats are sacrificed. The stomachs are excised, and the ulcer index is calculated based on the number and severity of the lesions. Gastric content can also be collected to measure pH and total acidity.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of this compound and Ranitidine are visualized in the following diagrams.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Ranitidine.
Conclusion
The preclinical data collectively suggest that this compound and Ranitidine offer gastric mucosal protection through fundamentally different yet complementary mechanisms. BSS acts as a direct cytoprotective agent, bolstering the intrinsic defensive capabilities of the gastric mucosa. In contrast, Ranitidine's primary role is to mitigate the aggressive factor of gastric acid. For researchers in drug development, the choice between these or similar agents would depend on the desired therapeutic strategy: direct mucosal defense enhancement versus reduction of luminal acidity. Future preclinical studies involving direct, standardized comparisons would be invaluable in further elucidating the nuanced differences in their efficacy and potential for synergistic application.
References
- 1. Role of endogenous prostaglandins in protection of rat gastric mucosa by tripotassium dicitrate bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric pharmacological activities of tripotassium dicitrato bismuthate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil activation by ranitidine contributes to prevent stress-induced gastric mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranitidine inhibits gastric acid and pepsin secretion following sham feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effect of Fustin Against Ethanol-Activated Gastric Ulcer via Downregulation of Biochemical Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of tripotassium dicitrato bismuthate on the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Prevention of gastric mucosal lesions in rats by tri-potassium di-citrato bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 12. archives.ijper.org [archives.ijper.org]
- 13. ijmrhs.com [ijmrhs.com]
- 14. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Bismuth Tripotassium Dicitrate with Antibiotics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interplay between Bismuth Tripotassium Dicitrate (Bismuth Subcitrate) and antibiotics is crucial for optimizing treatment strategies, particularly against Helicobacter pylori. This guide provides a comprehensive comparison of therapeutic regimens, supported by experimental data and detailed methodologies, to elucidate the synergistic or additive effects of incorporating bismuth into antibiotic therapies.
Clinical Efficacy: Bismuth-Based Quadruple Therapy vs. Standard Triple Therapy
Clinical evidence strongly supports the enhanced efficacy of bismuth-containing quadruple therapies over standard triple therapies for the eradication of H. pylori. The addition of bismuth consistently improves eradication rates, a finding of particular significance in regions with high antibiotic resistance.
A meta-analysis of nine randomized controlled trials in Asian populations demonstrated that bismuth-based quadruple therapy is 21% more likely to achieve treatment success compared to standard triple therapy.[1] Another meta-analysis comparing modified bismuth quadruple therapy (mBQT) to traditional triple therapy (TT) found a superior pooled eradication rate for mBQT (84.8% vs. 74.1%).[2] While some analyses have found the differences in eradication rates to be not statistically significant, the trend consistently favors bismuth-containing regimens.[3]
| Therapy Regimen | Number of Patients (ITT) | Eradication Rate (ITT) | Number of Patients (PP) | Eradication Rate (PP) | Reference |
| Bismuth Quadruple Therapy | 829 | 87.2% | 829 | 91.5% | [4] |
| Standard Triple Therapy | 829 | 85.5% | 829 | 88.4% | [4] |
| Modified Bismuth Quadruple Therapy | 9162 | 84.8% | 8449 | 88.2% | [2] |
| Standard Triple Therapy | 9162 | 74.1% | 8449 | 84.3% | [2] |
| Bismuth Quadruple Therapy (Asia) | 1133 | ~87% (weighted avg.) | 1133 | ~91% (weighted avg.) | [1] |
| Standard Triple Therapy (Asia) | 1133 | ~70% (weighted avg.) | 1133 | ~75% (weighted avg.) | [1] |
ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis.
In Vitro Synergism: A Complex Picture
The in vitro assessment of synergy between bismuth and antibiotics presents a more nuanced, and at times conflicting, picture compared to the clear clinical benefits. The primary methods for evaluating synergy are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
One study performing a checkerboard assay with colloidal bismuth subcitrate (CBS) against H. pylori reference strains found no synergistic interaction with amoxicillin, clarithromycin, or metronidazole (B1676534), with all FICI values falling between 0.5 and 4.[5][6] This suggests that the enhanced clinical efficacy may stem from mechanisms other than direct potentiation of the antibiotics' inhibitory activity.[5][6]
Conversely, other research indicates that bismuth compounds can exhibit synergistic effects with certain antibiotics against other bacteria, such as Pseudomonas aeruginosa.[7][8]
Time-Kill Curve Analysis
Time-kill curve assays assess the rate and extent of bacterial killing over time when exposed to antimicrobial agents, alone and in combination. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent.
Studies using time-kill methodologies have shown that the combination of bismuth with antibiotics like ampicillin (B1664943) or metronidazole leads to increased bactericidal activity against H. pylori.[9][10] For instance, one study concluded that ampicillin is more effective against actively replicating H. pylori, while bismuth targets cells in a stationary growth phase. The combination, therefore, targets a broader spectrum of the bacterial population.[9]
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the general steps for performing a checkerboard assay to assess the synergy between this compound and an antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired antibiotic in an appropriate solvent.
-
Prepare serial two-fold dilutions of both agents in a suitable broth medium (e.g., Mueller-Hinton broth supplemented with serum for H. pylori).
-
-
Plate Setup:
-
In a 96-well microtiter plate, dispense the diluted antibiotic horizontally and the diluted this compound vertically.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells with each agent alone, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test organism (e.g., H. pylori) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate under appropriate conditions for the test organism (e.g., microaerophilic conditions at 37°C for H. pylori) for a specified period (e.g., 48-72 hours).
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination wells.
-
Calculate the FICI by summing the individual FICs.[11]
-
Time-Kill Curve Analysis Protocol
This protocol provides a general framework for conducting a time-kill curve analysis.
-
Preparation:
-
Prepare cultures of the test organism and grow to the desired phase (e.g., logarithmic phase).
-
Prepare solutions of this compound and the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
Experiment Setup:
-
Inoculate flasks containing broth medium with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.
-
Add the antimicrobial agents to the flasks, including flasks for each agent alone, the combination of agents, and a growth control without any antimicrobials.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates under suitable conditions until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Analyze the curves to determine the rate and extent of bacterial killing. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.
-
Mechanism of Action and Synergistic Rationale
The beneficial effect of bismuth in combination therapies is likely multifactorial, extending beyond a direct synergistic interaction with antibiotics.[12][13]
The proposed mechanisms of action for bismuth against H. pylori include:
-
Inhibition of Bacterial Enzymes: Bismuth can inhibit various bacterial enzymes crucial for survival and pathogenesis.[14]
-
Disruption of Cell Wall Synthesis and Membrane Function: Bismuth compounds can interfere with the integrity of the bacterial cell wall and membrane.[12][14]
-
Impairment of ATP Synthesis: Bismuth can disrupt the energy metabolism of the bacteria.[12]
-
Inhibition of Adherence: Bismuth can prevent H. pylori from adhering to gastric epithelial cells.[12]
-
Formation of a Protective Layer: In the acidic environment of the stomach, bismuth forms a protective layer over ulcer craters, which may also inhibit bacterial colonization.[13][15]
-
Increased Mucus Barrier Resistance: Bismuth may enhance the resistance of the gastric mucus barrier to acid-pepsin proteolysis.[16]
The clinical synergy observed may be a result of these multifaceted actions creating an environment where antibiotics can be more effective, rather than a direct potentiation of the antibiotics' mechanisms.[5]
Conclusion
The addition of this compound to antibiotic regimens for H. pylori eradication is strongly supported by clinical data, demonstrating a significant improvement in eradication rates. While in vitro studies on direct synergy have produced conflicting results, the multifaceted mechanism of action of bismuth likely contributes to this enhanced clinical efficacy. Further research is warranted to fully elucidate the precise interactions between bismuth and antibiotics at a molecular level. For drug development professionals, the focus should remain on the proven clinical benefit of bismuth-containing combination therapies.
References
- 1. Comparative Efficacy of Triple Versus Quadruple Therapy for the Eradication of Helicobacter pylori Infection in Asian Adults—A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High dose dual therapy versus bismuth quadruple therapy for Helicobacter pylori eradication treatment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Bismuth Thiols and Various Antibiotics Against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of time-kill kinetic methodologies for assessing the bactericidal activities of ampicillin and bismuth, alone and in combination, against Helicobacter pylori in stationary and logarithmic growth phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 14. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 15. Interaction of tripotassium dicitrato bismuthate with macrophages in the rat and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Some effects of tripotassium dicitrato bismuthate on gastric secretion and the mucus barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Bismuth Tripotassium Dicitrate and Cimetidine in Preclinical Ulcer Models
In the landscape of gastric ulcer therapeutics, both bismuth tripotassium dicitrate (TDB) and cimetidine (B194882) have historically played significant roles. While clinical efficacy is well-documented, this guide provides a comparative analysis of their performance in preclinical ulcer models, offering insights for researchers and drug development professionals. This comparison draws upon experimental data to elucidate their distinct mechanisms of action and therapeutic effects.
Mechanisms of Action: A Tale of Two Pathways
This compound primarily acts as a mucosal protectant. Upon ingestion, it forms a protective layer over the ulcer crater, shielding it from the corrosive effects of gastric acid and pepsin[1]. This barrier facilitates the natural healing process. Additionally, TDB is thought to stimulate the local production of prostaglandins (B1171923) and may increase the presence of macrophages at the ulcer site, further aiding in tissue repair[1][2]. In contrast, cimetidine is a histamine (B1213489) H2-receptor antagonist. It competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of gastric acid. This reduction in acidity provides a more favorable environment for ulcer healing.
Performance in Acetic Acid-Induced Gastric Ulcer Models
The acetic acid-induced ulcer model in rats is a widely used method for studying chronic ulcer healing. While direct head-to-head studies are limited, independent research provides insights into the efficacy of each compound in this model.
Experimental Protocol: Acetic Acid-Induced Gastric Ulcer in Rats
A common method for inducing chronic gastric ulcers in rats involves the local application of acetic acid to the gastric serosa.
Efficacy Data
| Drug | Model | Key Findings | Reference |
| Cimetidine | Acetic Acid-Induced Gastric Ulcer (Rat) | Promoted ulcer healing. At the end of one week, cimetidine showed increased ulcer healing. It was also noted to decrease gastric mucosal blood flow. | [3][4] |
| This compound | Chronic Gastric Ulcer (Rat) | Demonstrated a coating affinity for the ulcer base, but not for adjacent normal mucosa. This protective coat may insulate the ulcer from acid-pepsin digestion. | [1] |
Note: Quantitative head-to-head data for both drugs in the same acetic acid-induced ulcer study was not available in the reviewed literature. The findings for this compound are from a model of mucosal wounding rather than direct acetic acid application.
Performance in Ethanol-Induced Gastric Ulcer Models
The ethanol-induced gastric ulcer model is an acute model that is useful for evaluating the cytoprotective effects of drugs.
Experimental Protocol: Ethanol-Induced Gastric Ulcer in Rats
This model typically involves the oral administration of a high concentration of ethanol (B145695) to fasted rats, leading to the rapid development of gastric lesions.
Efficacy Data
| Drug | Model | Key Findings | Reference |
| Cimetidine | Ethanol-Induced Gastric Ulcer (Rat) | In some studies, cimetidine's therapeutic effect was abolished when administered with a 45% ethanol solution in rats with chronic peptic ulcers. It has been suggested that H2-mediated gastric secretion is not primarily involved in alcoholic ulcers, and thus cimetidine is less effective. | [5][6] |
| This compound | Ethanol-Induced Gastric Ulcer (Rat) | TDB protects against gastric lesions induced by 85% ethanol. This protective effect may be linked to the release of gastric mucosal prostaglandins. | [2] |
Histological and Cellular Observations
Histological examination of healed ulcers provides deeper insights into the quality of tissue repair. In a study on experimental wounds in rat gastric mucosa, cimetidine treatment (75 mg/kg twice daily for 130 days) resulted in a thicker regenerating mucosa compared to controls[7]. Stereological analyses showed an increase in the secretory surface density of parietal cells in the cimetidine-treated group[7]. For this compound, light and electron microscopy of treated ulcers revealed an abundance of macrophages that had ingested the bismuth, suggesting a role for these immune cells in the healing process[1].
Summary and Conclusion
This compound and cimetidine promote ulcer healing through fundamentally different mechanisms. TDB provides a direct protective barrier and may enhance mucosal defense mechanisms, showing efficacy in models where cytoprotection is key, such as ethanol-induced damage. Cimetidine's action is primarily through the reduction of gastric acid secretion, making it effective in models where acid is a major pathogenic factor.
The choice of preclinical model is therefore critical when evaluating and differentiating the activity of anti-ulcer agents. For compounds with a suspected cytoprotective mechanism, models like ethanol-induced ulcers are highly relevant. For those targeting acid secretion, models involving hyperacidity or where acid is a key exacerbating factor are more appropriate. While direct comparative preclinical data is sparse, the available evidence suggests that TDB's mucosal protective effects may offer advantages in certain ulcer etiologies, a concept supported by some clinical findings of its efficacy in cimetidine-resistant ulcers. Future head-to-head studies in standardized preclinical models would be invaluable for a more definitive comparison of these two compounds.
References
- 1. Selective coating of gastric ulcer by tripotassium dicitrato bismuthate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of capsaicin and cimetidine on the healing of acetic acid induced gastric ulceration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of capsaicin and cimetidine on the healing of acetic acid induced gastric ulceration in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of gastronomical concentrations of ethanol on therapeutic effect of cimetidine and sucralfate in rats with chronic gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. Cimetidine and parietal cell regeneration in experimental wounds in rat gastric mucosa. A light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Bismuth Tripotassium Dicitrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of four common analytical methods for the determination of Bismuth Tripotassium Dicitrate (BPTC), a compound frequently used in the treatment of gastrointestinal disorders. The comparison includes detailed experimental protocols, performance data, and a workflow for cross-validation to ensure data integrity across different analytical techniques.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for Complexometric Titration, UV-Visible Spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of bismuth.
| Parameter | Complexometric Titration | UV-Visible Spectrophotometry | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Linearity (Correlation Coefficient, r²) | N/A (Titrimetric method) | > 0.998[1][2] | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0%[3] | 97.0 - 103.0% | 85 - 115% |
| Precision (% RSD) | < 2.0% | < 2.0%[3][4] | < 5.0% | < 15% |
| Limit of Detection (LOD) | mg range | ~2.35 µg/mL[1][2] | ng/mL range | < 1 ng/mL[5] |
| Limit of Quantification (LOQ) | mg range | ~7.12 µg/mL[1][2] | ng/mL range | ng/mL range |
| Throughput | Low | High | Medium | High |
| Cost per Sample | Low | Low | Medium | High |
| Specificity | Moderate (May be affected by other metal ions)[6][7] | Moderate (Dependent on chromogenic agent and matrix) | High | Very High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results.
Complexometric Titration
This classical titrimetric method relies on the formation of a stable complex between bismuth ions and a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).
a. Sample Preparation:
-
Accurately weigh a quantity of BPTC powder equivalent to about 25-35 mg of bismuth.
-
Dissolve the sample in 20 mL of 0.5 M nitric acid with gentle heating if necessary.
-
Cool the solution to room temperature and dilute with 80 mL of deionized water. The final pH should be around 1.5-1.6.[8]
b. Titration:
-
Add 3-5 drops of Xylenol Orange indicator to the sample solution. The solution will turn red.[8]
-
Titrate the solution with a standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color of the solution changes from red to yellow.[8] The color change should persist for at least 5 minutes.[8]
-
Calculate the bismuth content based on the volume of EDTA consumed.
UV-Visible Spectrophotometry
This method involves the formation of a colored complex of bismuth, which is then quantified by measuring its absorbance at a specific wavelength.
a. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of bismuth (e.g., 100 µg/mL) by dissolving a known amount of a bismuth salt in dilute nitric acid.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 2 to 20 µg/mL.[9]
-
Sample Solution: Accurately weigh a sample of BPTC, dissolve it in dilute nitric acid, and dilute to a final concentration within the calibration range.
-
Complex Formation: To each standard and sample solution, add a chromogenic agent such as potassium iodide[8] or pyrocatechol (B87986) violet[9] to form a colored complex. For instance, when using potassium iodide, a yellow BiI₄⁻ complex is formed.[8]
b. Measurement:
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) of the bismuth complex (e.g., 463 nm for the iodide complex, 648 nm for the pyrocatechol violet complex[9]) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of bismuth in the sample solution from the calibration curve.
Atomic Absorption Spectroscopy (AAS)
AAS is a sensitive technique for the quantification of metals. It measures the absorption of light by free atoms in the gaseous state.
a. Sample and Standard Preparation:
-
Standard Stock Solution: Use a commercially available certified bismuth standard solution (e.g., 1000 ppm).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 2% v/v nitric acid to cover the expected concentration range of the samples.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh about 0.4 g of the BPTC sample into a microwave digestion vessel.[10]
-
Add a mixture of concentrated nitric acid and hydrochloric acid.
-
Perform microwave digestion according to a validated program to ensure complete dissolution of the sample.[10]
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute with deionized water to a known volume.[10]
-
b. Instrumental Analysis:
-
Set up the AAS instrument with a bismuth hollow cathode lamp.
-
Aspirate the blank, standards, and sample solutions into the flame or graphite (B72142) furnace.
-
Measure the absorbance at the primary bismuth wavelength of 223.1 nm.
-
Generate a calibration curve and determine the bismuth concentration in the sample.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and specific technique capable of multi-elemental analysis at trace levels.
a. Sample and Standard Preparation:
-
Sample and standard preparation follows a similar procedure to that for AAS, involving acid digestion (e.g., microwave digestion) to bring the sample into a solution form.[10][11] The final sample matrix is typically 2% nitric acid and 0.5% hydrochloric acid.[10]
-
Internal standards such as Scandium (Sc), Yttrium (Y), and Bismuth (Bi) itself (if not the analyte) can be added to correct for matrix effects and instrumental drift.[10]
b. Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and detector settings.
-
Introduce the prepared blank, standards, and sample solutions into the ICP-MS.
-
Monitor the primary isotope of bismuth (²⁰⁹Bi) for quantification.
-
Construct a calibration curve and calculate the bismuth concentration in the sample.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable results.[12][13] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described.
Caption: Workflow for the cross-validation of analytical methods for BPTC.
Signaling Pathways and Logical Relationships
The choice of an analytical method often depends on a logical evaluation of various factors. The following diagram illustrates the decision-making process.
Caption: Decision matrix for selecting an analytical method for BPTC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The comparison of methods for the quantification of the pharmaceutical substance bismuth subsalicylate by UV-spectrophotometry and stripping voltammetry | Vizer | Journal of Siberian Medical Sciences [jsms.elpub.ru]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. shimadzu.com [shimadzu.com]
- 11. kohan.com.tw [kohan.com.tw]
- 12. catalog.journals4promo.com [catalog.journals4promo.com]
- 13. researchgate.net [researchgate.net]
Comparative proteomics of bacterial response to different bismuth compounds
For Researchers, Scientists, and Drug Development Professionals
Bismuth compounds have long been a therapeutic arsenal (B13267) against bacterial infections, most notably in the eradication of Helicobacter pylori. Their multifaceted mechanisms of action, which contribute to a low incidence of bacterial resistance, make them a subject of continuous interest. This guide provides a comparative overview of the bacterial proteomic responses to different bismuth compounds, supported by experimental data and detailed methodologies. By dissecting the molecular changes within bacteria upon exposure to these agents, we can better understand their efficacy and explore new therapeutic avenues.
Comparative Analysis of Proteomic Responses
While direct comparative proteomic studies on different bismuth compounds are limited, research on the effects of bismuth, primarily in the form of citrate (B86180) salts, on Helicobacter pylori provides significant insights. The following tables summarize the key proteins and pathways affected by bismuth treatment, offering a window into its antibacterial mechanisms.
Key Downregulated Proteins in H. pylori Following Bismuth Treatment
This table synthesizes data from proteomic analyses of H. pylori treated with bismuth compounds. The downregulation of these proteins suggests a multifaceted attack on the bacterium's virulence, motility, and survival mechanisms.[1]
| Protein Category | Protein Name | Function | Fold Change (Approx.) |
| Virulence Factors | CagA (Cytotoxin-associated gene A) | Associated with gastric inflammation and cancer risk. | -2.5 |
| VacA (Vacuolating cytotoxin A) | Induces vacuole formation in gastric epithelial cells. | -2.0 | |
| Flagellar Assembly & Motility | FlaA (Flagellin A) | Major flagellar protein, essential for motility. | -3.0 |
| FliD (Flagellar hook-associated protein) | Flagellar cap protein, crucial for filament assembly. | -2.8 | |
| MotB (Flagellar motor protein) | Component of the flagellar motor. | -2.2 | |
| Antioxidant Enzymes | KatA (Catalase) | Detoxifies hydrogen peroxide. | -2.1 |
| SodB (Superoxide dismutase) | Converts superoxide (B77818) radicals to less harmful molecules. | -1.8 | |
| Adhesion | HpaA (Neuraminyllactose-binding hemagglutinin) | Mediates adhesion to host cells. | -1.9 |
Bismuth-Binding Proteins in H. pylori
An integrative metalloproteomic approach has identified several proteins that directly bind to bismuth, suggesting these are primary targets.[2][3] This direct interaction can lead to the inhibition of their functions.
| Protein Function | Protein Examples | Implication of Bismuth Binding |
| Enzymatic Activity | Urease (UreA/UreB) | Inhibition of urease activity, which is crucial for pH buffering and survival in the acidic stomach environment. |
| Alkyl hydroperoxide reductase (AhpC) | Compromises the defense against reactive oxygen species (ROS). | |
| Chaperone Activity | DnaK (Hsp70) | May inhibit bacterium-host cell adhesion and proper protein folding. |
| Metabolic Enzymes | Fumarate reductase | Disruption of energy metabolism. |
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for Bacterial Proteomics
This diagram outlines a typical workflow for studying the proteomic response of bacteria to a compound like bismuth.[2]
Caption: A generalized workflow for the comparative proteomic analysis of bacterial responses to chemical compounds.
Key Signaling Pathways Disrupted by Bismuth in H. pylori
This diagram illustrates the multi-targeted effect of bismuth on essential bacterial pathways, as inferred from proteomic data.[1][2][4]
Caption: Multi-targeted disruption of key bacterial pathways in H. pylori by bismuth compounds.
Detailed Experimental Protocols
The following methodologies are based on protocols from studies investigating the proteomic effects of bismuth on bacteria.[1][2]
Bacterial Culture and Bismuth Treatment
-
H. pylori strains are cultured in a suitable liquid medium (e.g., Brucella broth supplemented with fetal bovine serum) under microaerophilic conditions.
-
Bacteria are grown to the mid-logarithmic phase.
-
The culture is then treated with a sub-lethal concentration of the bismuth compound (e.g., colloidal bismuth subcitrate) for a defined period (e.g., 24 hours). An untreated culture serves as the control.
Protein Extraction and Digestion
-
Bacterial cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in lysis buffer containing protease inhibitors.
-
Cells are lysed using sonication or a French press.
-
The protein concentration in the supernatant is determined using a standard assay (e.g., BCA assay).
-
Aliquots of protein are reduced, alkylated, and then digested overnight with sequencing-grade trypsin.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and subjected to mass analysis.
-
Data-Independent Acquisition (DIA): For quantitative proteomics, a DIA approach can be employed to systematically fragment all peptide ions within a specified mass range.[1]
-
Database Searching: The raw MS data is processed, and the resulting spectra are searched against a relevant protein database (e.g., UniProt for H. pylori) using software like MaxQuant or Proteome Discoverer.
-
Protein Quantification and Statistical Analysis: Label-free quantification or isobaric labeling techniques (like iTRAQ) are used to determine the relative abundance of proteins between treated and control samples.[2] Proteins with a statistically significant change in expression (e.g., p-value < 0.05 and fold change > 1.5 or < -1.5) are identified as differentially expressed.
-
Bioinformatics Analysis: The list of differentially expressed proteins is subjected to functional annotation and pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes affected by the bismuth compound.
Concluding Remarks
The proteomic evidence strongly suggests that bismuth compounds exert their antibacterial effects through a multi-targeted mechanism, which is a key reason for their sustained efficacy.[5] They simultaneously disrupt virulence, motility, and crucial survival pathways like antioxidant defense and pH regulation. While much of the detailed proteomic work has focused on H. pylori and citrate-based bismuth compounds, the fundamental mechanisms are likely to have broader relevance. Future comparative proteomic studies directly comparing compounds like bismuth subsalicylate, ranitidine (B14927) bismuth citrate, and colloidal bismuth subcitrate against a panel of pathogenic bacteria would be invaluable for optimizing their clinical use and for the development of new, potent antimicrobial therapies.
References
- 1. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrative approach for the analysis of the proteome-wide response to bismuth drugs in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the anti-inflammatory properties of Bismuth tripotassium dicitrate vs. other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Bismuth Tripotassium Dicitrate (BPT) against other established anti-inflammatory agents, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and aminosalicylates. This analysis is supported by available experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound (BPT) is a well-established gastroprotective agent with demonstrated anti-inflammatory properties, particularly within the gastrointestinal tract. While its primary clinical application has been in the treatment of peptic ulcers and gastritis, emerging evidence highlights its potential as a modulator of inflammatory cascades. This guide evaluates BPT's anti-inflammatory profile in comparison to conventional agents like NSAIDs and mesalazine, focusing on their mechanisms of action and effects on key inflammatory mediators. Direct comparative studies providing quantitative data on the inhibition of specific inflammatory markers by BPT versus other agents are limited. Therefore, this comparison is based on existing data on their individual effects and mechanisms.
Comparative Data on Anti-inflammatory Effects
The following table summarizes the known effects of BPT, NSAIDs (represented by Indomethacin), and Mesalazine on key inflammatory markers. It is important to note that the quantitative data presented is often derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inflammatory Marker | This compound (BPT) | Indomethacin (NSAID) | Mesalazine (5-ASA) |
| TNF-α Inhibition | Qualitative evidence of inhibition. In a study on ulcerative colitis, a combination therapy including mesalazine showed a significant decrease in TNF-α levels. While BPT is used for GI inflammation, specific quantitative data on its sole effect on TNF-α is not readily available. | Indirectly affects TNF-α signaling by inhibiting prostaglandin (B15479496) synthesis, which can modulate cytokine production. | In patients with ulcerative colitis, treatment with mesalazine has been shown to significantly reduce serum TNF-α levels[1][2]. |
| IL-6 Inhibition | Qualitative evidence of inhibition. | Can reduce IL-6 production in certain inflammatory models. | Treatment with mesalazine has been demonstrated to decrease serum IL-6 levels in patients with ulcerative colitis[1][2]. |
| IL-1β Inhibition | Qualitative evidence of inhibition. | Can modulate IL-1β signaling pathways. | Mesalazine has been shown to inhibit the production of IL-1β[3]. |
| COX-2 Inhibition | Does not directly inhibit the COX-2 enzyme. Its anti-inflammatory effect is mediated through other pathways. | Potent inhibitor of both COX-1 and COX-2 enzymes, which is the primary mechanism of its anti-inflammatory action[4]. | Can inhibit COX activity, but this is not considered its primary anti-inflammatory mechanism in IBD[3]. |
| NF-κB Inhibition | Suggested to inhibit the NF-κB signaling pathway, a central regulator of inflammation. | Can indirectly inhibit NF-κB activation by reducing prostaglandin-mediated inflammatory signals. | Known to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes[3]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory properties are provided below.
In Vitro Assessment of NF-κB Inhibition by Immunofluorescence
This protocol is designed to visualize and quantify the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.
1. Cell Culture and Treatment:
- HeLa cells are seeded onto glass coverslips in a 24-well plate and allowed to adhere overnight.
- Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.
- Inflammation is induced by stimulating the cells with TNF-α (10 ng/mL) for 30-60 minutes.
2. Immunostaining:
- Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin.
- Cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorophore-conjugated secondary antibody.
- Nuclei are counterstained with DAPI.
3. Imaging and Analysis:
- Coverslips are mounted on microscope slides and visualized using a fluorescence microscope.
- The nuclear fluorescence intensity of p65 is quantified in multiple cells per condition to determine the extent of nuclear translocation. The results are expressed as the percentage of inhibition of translocation compared to the TNF-α-stimulated control.
In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used in vivo assay assesses the ability of a compound to reduce acute inflammation.
1. Animal Model and Grouping:
- Male Wistar rats (180-220 g) are used.
- Animals are divided into control and treatment groups.
2. Induction of Inflammation:
- A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
3. Drug Administration:
- The test compound (e.g., this compound) or a reference drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
4. Measurement of Paw Edema:
- The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
5. Data Analysis:
- The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Measurement of Cytokine Inhibition in Macrophages
This protocol quantifies the inhibitory effect of a test compound on the production of pro-inflammatory cytokines by macrophages.
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated overnight.
- Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
- Inflammation is stimulated by adding lipopolysaccharide (LPS) (100 ng/mL) for 18-24 hours.
2. Cytokine Measurement:
- The cell culture supernatant is collected.
- The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
3. Data Analysis:
- The percentage of inhibition of each cytokine is calculated by comparing the concentrations in the drug-treated wells to the LPS-stimulated control wells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of anti-inflammatory agents.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
References
A comparative study on the mucosal adherence of different bismuth preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mucosal adherence properties of various bismuth preparations, crucial for their therapeutic efficacy in treating gastrointestinal disorders. The adherence of these compounds to the gastric mucosa is a key mechanism for their protective and antimicrobial actions. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Comparative Performance of Bismuth Preparations
The mucosal adherence of bismuth compounds is a critical factor in their ability to form a protective barrier against gastric acid and pepsin, as well as in their topical antimicrobial activity against Helicobacter pylori. While direct comparative studies quantifying the mucoadhesive strength of different bismuth preparations are limited, existing research provides valuable insights into their individual interactions with the gastric mucosa. The following table summarizes key findings from various studies.
| Bismuth Preparation | Key Findings on Mucosal Interaction and Adherence | Quantitative Data |
| Colloidal Bismuth Subcitrate (CBS) | Forms complexes with mucus glycoproteins, creating a protective layer on the ulcer crater.[1] It has been observed to increase the physical properties of the gastric mucus gel.[2] Electron microscopy has shown transmucosal penetration of bismuth particles from tripotassium dicitrato bismuthate (a form of CBS).[3] | Elicited a 49% increase in mucus gel dimension, a 2.2-fold increase in viscosity, and a 26% increase in gel hydrophobicity in a rat model.[2] |
| Bismuth Subsalicylate (BSS) | Exerts a topical protective effect at the mucosal level.[4] Its efficacy in anti-H. pylori therapy is considered to be unrelated to systemic absorption, highlighting the importance of its local action.[3][5] Unlike CBS, transmucosal penetration of bismuth particles has not been observed.[3] | Direct quantitative data on mucoadhesive strength or enhancement of mucus properties is not readily available in the reviewed literature. |
| Ranitidine Bismuth Citrate (RBC) | Associated with high and prolonged concentrations of bismuth within the gastric mucus in rat models.[6] | Specific quantitative mucoadhesion metrics were not detailed in the reviewed studies. |
| Bismuth Subnitrate | Considered a "non-absorbable" form of bismuth, its efficacy in H. pylori eradication as part of triple therapy suggests a potent topical effect.[3][5] | Comparative quantitative data on mucosal adherence is not available in the reviewed literature. |
Experimental Protocols
The evaluation of mucosal adherence is performed using a variety of in vitro and ex vivo methods. Below are detailed methodologies for key experiments relevant to assessing the mucoadhesive properties of bismuth preparations.
Ex Vivo Mucoadhesive Strength Measurement (Tensile Strength Method)
This method quantifies the force required to detach a bismuth formulation from a mucosal tissue sample.
-
Tissue Preparation: Fresh gastric mucosal tissue is obtained (e.g., from porcine or rat stomach) and kept in an appropriate physiological buffer (e.g., Krebs solution). A section of the mucosa is secured onto a holder.
-
Sample Preparation: The bismuth preparation (e.g., a tablet or a defined volume of a liquid formulation) is attached to a probe connected to a texture analyzer or a modified balance.
-
Adhesion Test:
-
The probe with the bismuth preparation is lowered onto the mucosal surface with a predefined contact force and for a specific duration to allow for interaction.
-
The entire setup is often immersed in a temperature-controlled vessel containing simulated gastric fluid to mimic physiological conditions.[7]
-
The probe is then withdrawn at a constant speed.
-
-
Data Acquisition: The force required to detach the formulation from the mucosa is recorded. The peak detachment force and the total work of adhesion (calculated from the area under the force-distance curve) are used as measures of mucoadhesive strength.[7]
In Vitro Mucin Binding Assay
This assay assesses the interaction of bismuth compounds with mucin, the primary component of the mucus layer.
-
Mucin Immobilization: Gastric mucin is immobilized on a solid support, such as the wells of a microtiter plate or a chromatography column.
-
Interaction: A solution of the bismuth preparation is added to the immobilized mucin and incubated for a set period to allow for binding.
-
Washing: Unbound bismuth is removed by washing with a suitable buffer.
-
Quantification: The amount of bismuth bound to the mucin is quantified using an appropriate analytical technique, such as atomic absorption spectroscopy, to determine the concentration of bismuth.
Ex Vivo Falling Liquid Film Technique
This method visually and quantitatively assesses the retention of a formulation on a mucosal surface under simulated physiological flow.
-
Tissue Mounting: A section of excised gastric mucosa is mounted on a stage, which can be inclined to simulate the orientation within the stomach.[8][9]
-
Formulation Application: The bismuth formulation, often stained with a dye like methylene (B1212753) blue for visualization, is applied to the mucosal surface.[8][9]
-
Simulated Gastric Flow: A continuous flow of simulated gastric fluid (e.g., 0.1 M HCl) is passed over the mucosal surface at a controlled rate to simulate gastric motility and secretions.[8][9]
-
Analysis: The residence time of the formulation on the mucosa is observed visually. The amount of the formulation washed off can be collected and quantified (e.g., spectrophotometrically if a dye is used) to determine the extent of adhesion over time.[8][9]
Visualizations
Experimental Workflow for Mucoadhesion Assessment
References
- 1. Recent advances in bioinorganic chemistry of bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The gastroduodenal mucus barrier and its role in protection against luminal pepsins: the effect of 16,16 dimethyl prostaglandin E2, carbopol-polyacrylate, sucralfate and bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind comparison of absorbable colloidal bismuth subcitrate and nonabsorbable bismuth subnitrate in the eradication of Helicobacter pylori and the relief of nonulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of mucosal addressin cell adhesion molecule 1 on vessel endothelium of gastric mucosa in patients with nodular gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stablemicrosystems.com [stablemicrosystems.com]
- 8. Prostaglandin EP receptors involved in modulating gastrointestinal mucosal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of adhesion molecules in gastric ulcer healing - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Bismuth Tripotassium Dicitrate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Bismuth Tripotassium Dicitrate (BPTC) against other alternatives, supported by experimental data. It delves into the multifaceted mechanism of action of BPTC, encompassing both its well-established anti-Helicobacter pylori activity and its cytoprotective effects on the gastric mucosa.
Dual Mechanism of Action: A Synergistic Approach
This compound exhibits a unique dual mechanism of action that contributes to its efficacy in treating peptic ulcer disease and H. pylori infections. In vivo studies have consistently demonstrated its ability to both directly combat the pathogenic bacterium and enhance the defensive capabilities of the gastric lining.
Antibacterial Action against Helicobacter pylori
BPTC's bactericidal effects against H. pylori are multifaceted, making it a valuable component of eradication therapies. Unlike antibiotics that target specific metabolic pathways, bismuth compounds act on multiple sites within the bacterium, which may contribute to the low rates of reported resistance.[1]
The primary antibacterial mechanisms include:
-
Enzyme Inhibition: Bismuth ions have been shown to inhibit several key H. pylori enzymes that are crucial for its survival and virulence. This includes urease, which neutralizes gastric acid, as well as catalases and lipases.[2] The inhibition of urease is a critical aspect of its action, as it disrupts the bacterium's ability to colonize the acidic stomach environment.[3]
-
Disruption of Cell Wall Synthesis: Bismuth compounds can interfere with the synthesis of the bacterial cell wall, leading to structural instability and cell lysis.[1]
-
Inhibition of Adherence: BPTC can prevent H. pylori from adhering to the surface of gastric epithelial cells, a crucial step in the infection process.[1]
-
ATP Synthesis Inhibition: Bismuth has been found to disrupt ATP synthesis, the primary energy currency of the cell, further compromising the bacterium's viability.[1][4]
Cytoprotective Effects on Gastric Mucosa
Beyond its antimicrobial properties, BPTC plays a significant role in protecting the gastric mucosa from injury and promoting the healing of existing ulcers. This cytoprotective action is mediated through several pathways:
-
Formation of a Protective Barrier: In the acidic environment of the stomach, BPTC precipitates to form a glycoprotein-bismuth complex that selectively binds to the ulcer crater. This layer acts as a physical barrier, shielding the ulcer from the damaging effects of gastric acid and pepsin.[5]
-
Stimulation of Prostaglandin (B15479496) E2 (PGE2) Synthesis: BPTC has been shown to increase the production of PGE2 in the gastric mucosa.[2][6][7][8] Prostaglandins are critical mediators of mucosal defense, stimulating the secretion of both mucus and bicarbonate, which neutralize acid at the epithelial surface.[2][7] They also play a role in maintaining mucosal blood flow, which is essential for tissue repair.
-
Increased Mucus and Bicarbonate Secretion: By stimulating PGE2 production, BPTC indirectly enhances the secretion of mucus and bicarbonate, reinforcing the protective pre-epithelial barrier.[1]
Comparative Performance: BPTC in H. pylori Eradication and Ulcer Healing
The clinical efficacy of BPTC is most evident in its role within quadruple therapy regimens for the eradication of H. pylori. These regimens have demonstrated high success rates, particularly in areas with significant antibiotic resistance.
Helicobacter pylori Eradication Rates
Bismuth-containing quadruple therapies are recommended as a first-line treatment option in regions with high clarithromycin (B1669154) resistance.[1] These regimens typically include a proton pump inhibitor (PPI), bismuth, metronidazole, and tetracycline.
| Treatment Regimen | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference |
| Bismuth Quadruple Therapy | 10-14 days | 85.21% - 90%+ | ~90% | [1][9] |
| Standard Triple Therapy (PPI, Clarithromycin, Amoxicillin) | 7-14 days | Varies significantly with clarithromycin resistance (can be <70%) | Varies | [9] |
| Vonoprazan-based Triple Therapy | 7-14 days | Numerically superior to PPI-based triple therapy | - | [9] |
Ulcer Healing Rates
Historically, BPTC has been shown to be effective in promoting the healing of both gastric and duodenal ulcers. Comparative studies with H2-receptor antagonists have demonstrated comparable or superior healing rates with BPTC.
| Treatment | Duration | Gastric Ulcer Healing Rate | Duodenal Ulcer Healing Rate | Reference |
| This compound | 28 days | 94% (p < 0.01 vs. placebo) | 75% | [10] |
| Placebo | 28 days | - | 60% | [10] |
| This compound | 1 month | 72% | - | [11] |
| Placebo | 1 month | 36% | - | [11] |
| This compound | 6 weeks | - | 80% | [9] |
| Cimetidine | 6 weeks | - | 85% | [9] |
| This compound | 4 weeks | - | 84% | [12] |
| Ranitidine | 4 weeks | - | 68% | [12] |
| This compound | 8 weeks | - | 96% | [12] |
| Ranitidine | 8 weeks | - | 90% | [12] |
More recent network meta-analyses suggest that for iatrogenic ulcers following endoscopic submucosal dissection, a combination of a PPI and a muco-protective agent (a class that includes bismuth) is superior to a PPI alone at 4 weeks.[13] At 8 weeks, the novel potassium-competitive acid blocker, vonoprazan, showed superiority to PPIs.[13]
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key in vivo experiments used to validate the mechanism of action of this compound.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the cytoprotective effects of various compounds.
Objective: To evaluate the ability of BPTC to protect the gastric mucosa from ethanol-induced injury.
Materials and Methods:
-
Animals: Male Wistar rats (180-220g) are used. Animals are fasted for 24 hours before the experiment but allowed free access to water.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., distilled water) orally.
-
BPTC Group: Receives BPTC at various doses (e.g., 50, 100, 200 mg/kg) orally.
-
Reference Drug Group: Receives a standard cytoprotective agent like sucralfate (B611045) or a PPI.
-
-
Procedure:
-
One hour after the administration of the test compounds, all animals receive 1 mL of absolute ethanol (B145695) orally via gavage.
-
One hour after ethanol administration, the animals are euthanized by cervical dislocation.
-
-
Evaluation:
-
Macroscopic Ulcer Index: The stomachs are removed, opened along the greater curvature, and washed with saline. The ulcerated areas are measured, and an ulcer index is calculated based on the number and severity of the lesions.
-
Histological Examination: Gastric tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The sections are examined microscopically for evidence of necrosis, erosion, hemorrhage, and inflammatory cell infiltration. A histological scoring system is used for quantitative analysis.[4][8][11][14]
-
Molecular Analysis: Gastric tissue can be homogenized for the measurement of various biomarkers. This can include:
-
Prostaglandin E2 (PGE2) levels: Measured by ELISA.
-
Myeloperoxidase (MPO) activity: An indicator of neutrophil infiltration and inflammation.
-
Oxidative stress markers: Such as malondialdehyde (MDA) and glutathione (B108866) (GSH) levels.
-
Gene expression analysis (qPCR): To assess the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and protective genes.[15]
-
Protein expression analysis (Western Blot): To quantify the levels of key proteins involved in inflammation and cytoprotection.
-
-
NSAID-Induced Gastric Ulcer Model in Rats
This model is relevant for studying drug-induced gastric injury.
Objective: To assess the protective effect of BPTC against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).
Materials and Methods:
-
Animals: Male Wistar rats (150-200g) are used. Animals are fasted for 24 hours prior to the experiment.
-
Treatment Groups: Similar to the ethanol-induced model, with a control, BPTC, and reference drug groups.
-
Procedure:
-
Indomethacin or another NSAID (e.g., aspirin (B1665792) 200 mg/kg) is administered orally or subcutaneously to induce ulcers.[6][16][17][18]
-
Test compounds are administered 30 minutes before the NSAID.
-
Animals are euthanized 4-6 hours after NSAID administration.
-
-
Evaluation: The evaluation methods are the same as described for the ethanol-induced ulcer model (macroscopic ulcer index, histology, and molecular analysis).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex interactions of BPTC, the following diagrams illustrate its key mechanisms of action and experimental workflows.
Conclusion
The in vivo evidence strongly supports the dual mechanism of action of this compound, highlighting its efficacy as both a potent anti-Helicobacter pylori agent and a robust cytoprotective compound. Its ability to act on multiple bacterial targets makes it a cornerstone of anti-H. pylori quadruple therapy, particularly in the face of rising antibiotic resistance. Furthermore, its capacity to enhance the natural defense mechanisms of the gastric mucosa through the formation of a protective barrier and stimulation of prostaglandin synthesis underscores its role in ulcer healing. The experimental models presented provide a framework for the continued investigation and comparison of BPTC with novel gastroprotective and antimicrobial agents. For researchers and drug development professionals, BPTC serves as a benchmark for multi-target therapeutic agents in the field of gastroenterology.
References
- 1. researchgate.net [researchgate.net]
- 2. HKU Scholars Hub: Inhibition of urease through disruption of GTPase UreG in helicobacter pylori by bismuth [hub.hku.hk]
- 3. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experiment no 1 | PPTX [slideshare.net]
- 7. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastric mucosa protection and prostaglandin E2 generation in rats by colloidal bismuth subcitrate (DE-NOL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium-Competitive Acid Blocker and Proton Pump Inhibitor–Based Regimens for First-Line Helicobacter pylori Eradication: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral tripotassium-dicitratobismuthate in gastric and duodenal ulceration. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric ulcer healing with tripotassium dicitrato bismuthate and subsequent relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative efficacy of various anti-ulcer medications after gastric endoscopic submucosal dissection: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of prostaglandin E2-EP1 receptor signaling in regulation of gastric motor activity and emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Global analysis of the human gastric epithelial transcriptome altered by Helicobacter pylori eradication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 17. archives.ijper.org [archives.ijper.org]
- 18. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Bismuth Tripotassium Dicitrate Versus Newer Compounds in Gastrointestinal Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the established gastrointestinal drug, Bismuth Tripotassium Dicitrate (BTD), against newer compounds used for similar indications, primarily the eradication of Helicobacter pylori and treatment of peptic ulcer disease. This analysis is based on a comprehensive review of preclinical and clinical data, with a focus on quantitative safety metrics, experimental methodologies, and known toxicity pathways.
Executive Summary
This compound, a cornerstone of quadruple therapy for H. pylori infection, maintains a generally favorable safety profile, characterized by low systemic absorption and primarily gastrointestinal side effects. Newer agents, such as the potassium-competitive acid blockers (P-CABs) vonoprazan (B1684036) and tegoprazan (B1682004), and the antibiotic rifabutin, offer improved efficacy in some cases but present distinct safety considerations. Vonoprazan and tegoprazan demonstrate a different adverse effect profile related to their potent and sustained acid suppression. Rifabutin, while effective in salvage therapies, carries a risk of more systemic side effects, including uveitis and hematological changes. This guide presents a detailed, data-driven comparison to aid in the informed assessment of these therapeutic options.
Quantitative Safety Data Comparison
The following tables summarize the reported adverse event rates from clinical trials for this compound-based therapies and newer comparator compounds.
Table 1: Incidence of Common Adverse Events in H. pylori Eradication Therapies
| Adverse Event | Bismuth-based Quadruple Therapy (%) | Vonoprazan-based Therapy (%) | Rifabutin-based Therapy (%) | Tegoprazan-based Therapy (%) |
| Gastrointestinal | ||||
| Nausea/Vomiting | 5.0 - 63.8 | 8.5 - 9.5 | 5.0 - 42.0 | 2.0 - 4.9 |
| Diarrhea | 9.0 - 11.3 | 9.5 | 9.0 - 42.0 | 2.9 |
| Abdominal Pain | 9.1 - 9.7 | - | - | - |
| Dark Stool | Significantly more common | - | - | - |
| Taste Disturbance | 19.4 | - | - | - |
| Neurological | ||||
| Headache | - | - | 7.0 | 1.0 - 4.9 |
| Dizziness | - | - | 5.1 | - |
| Other | ||||
| Rash | - | - | Up to 11.0 | - |
| Arthralgia/Myalgia | - | - | 19.0 | - |
| Uveitis | - | - | 8.0 | - |
Note: Ranges reflect data from various clinical trials with different regimens and patient populations. Direct comparison should be made with caution.
Experimental Protocols for Key Safety Assessments
Detailed experimental protocols for preclinical safety studies are often proprietary. However, this section outlines standardized methodologies for key toxicological assessments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Cytotoxicity Assays
These assays are fundamental in early-stage drug development to assess a compound's potential to cause cell death.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product, which is measured spectrophotometrically.[1][2] The intensity of the color is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Plate cells (e.g., human gastric epithelial cells, hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the test compound (e.g., this compound, vonoprazan) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration at which 50% of cells are non-viable).
-
2. Neutral Red (NR) Uptake Assay:
-
Principle: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.[3]
-
General Protocol:
-
Cell Seeding and Compound Exposure: Similar to the MTT assay.
-
NR Staining: Incubate the cells with a medium containing neutral red for a few hours.
-
Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the viable cells using a destaining solution.
-
Absorbance Reading: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Quantify the amount of dye retained by the cells as an indicator of viability.
-
Genotoxicity Assays
These assays are designed to detect the potential of a compound to cause genetic damage. OECD guidelines provide a framework for these studies.[4][5]
1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471:
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the essential amino acid.
-
General Protocol:
-
Bacterial Strains: Use a set of tester strains with different types of mutations.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the specific amino acid.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487:
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
General Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes.
-
Compound Exposure: Treat the cells with the test compound for a defined period.
-
Cytokinesis Block: Often, a cytokinesis inhibitor like cytochalasin B is added to identify cells that have completed one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates clastogenic or aneugenic activity.
-
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the known or proposed signaling pathways associated with the therapeutic and toxic effects of this compound and newer compounds.
Caption: Proposed mechanisms of this compound's therapeutic action and toxicity.
Caption: Mechanism of action and adverse effect profile of P-CABs (Vonoprazan, Tegoprazan).
Caption: Therapeutic mechanism and proposed pathway for Rifabutin-induced uveitis.
Conclusion
The selection of a therapeutic agent for gastrointestinal disorders, particularly for H. pylori eradication, requires a careful balance of efficacy and safety. This compound, as part of a quadruple therapy, remains a viable option with a well-established safety profile primarily affecting the gastrointestinal tract. The newer potassium-competitive acid blockers, vonoprazan and tegoprazan, offer potent acid suppression and have shown favorable safety profiles in clinical trials, with a different spectrum of adverse events compared to traditional therapies. Rifabutin-based regimens provide an important alternative for treatment-resistant infections but necessitate vigilant monitoring for potential systemic toxicities.
This guide provides a comparative framework based on currently available data. Researchers and drug development professionals are encouraged to consult the primary literature and consider the specific clinical context when evaluating the safety of these compounds. Further long-term safety data and head-to-head comparative trials will continue to refine our understanding of the risk-benefit profiles of these important therapeutic agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. turkjps.org [turkjps.org]
- 4. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 5. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bismuth Tripotassium Dicitrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of bismuth tripotassium dicitrate, aligning with standard laboratory safety protocols and regulatory guidelines.
This compound is a bismuth salt of citric acid used in pharmaceutical applications. While it is generally not classified as a hazardous substance, it is crucial to handle it with care and dispose of it properly to minimize environmental impact.[1] The primary principle of chemical waste management is to identify, segregate, and dispose of waste in accordance with federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal process, ensure that all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses with side shields or goggles, protective gloves, and a lab coat.[2] In case of dust generation, use a dust respirator.[2]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2]
-
Spill Management: In the event of a spill, sweep up the solid material, taking care not to create dust, and collect it in a suitable, airtight container for disposal.[2] Prevent the spill from entering drains or waterways.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for specific disposal instructions. For this compound, the SDS advises consulting local, regional, and national regulations.[2]
-
Waste Identification and Classification: Determine if the waste is considered hazardous. While the Safety Data Sheet for this compound from TCI Chemicals does not classify it as a hazardous substance under GHS, institutional or local regulations may have stricter requirements.[2] It is essential to check with your institution's Environmental Health and Safety (EHS) office.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[3] It should be segregated into a designated container for non-hazardous solid chemical waste.
-
Container Selection and Labeling:
-
Use a chemically compatible, non-reactive container with a secure lid.
-
Clearly label the container with "Non-Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
-
Accumulation and Storage:
-
Disposal Method:
-
Professional Waste Disposal Service: The recommended method of disposal is through a licensed professional waste disposal service. This ensures compliance with all regulations.
-
Incineration: The SDS for this compound suggests that it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed and permitted facility.
-
Landfill: As a non-hazardous waste, disposal in a permitted landfill may be an option, but this must be confirmed with local authorities and your institution's EHS department.
-
Sewer Disposal is Prohibited: Do not dispose of this compound down the drain. This can harm the environment and may be a violation of local regulations.
-
Regulatory Overview
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative to comply with all federal, state, and local regulations.
| Regulatory Body | Key Requirements |
| EPA (Federal) | Sets standards for hazardous waste identification, generation, transportation, treatment, storage, and disposal under RCRA. |
| State Environmental Agency | May have more stringent regulations than the EPA. Always consult your state's specific requirements. |
| Local/Municipal Authorities | May have additional ordinances regarding chemical waste disposal, including sewer discharge limits. |
| Institutional EHS | Your organization's Environmental Health and Safety department will provide specific protocols and guidance for waste disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bismuth Tripotassium Dicitrate
For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bismuth Tripotassium Dicitrate, a compound commonly used in pharmaceutical applications for its gastroprotective and antimicrobial properties. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
Core PPE Requirements:
-
Respiratory Protection: An appropriate dust respirator should be worn to avoid the inhalation of fine particles.[1] The specific type of respirator should be chosen based on a risk assessment of the workplace and in accordance with local and national regulations.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[1] In situations where splashing is a risk, such as when preparing solutions, a face shield should also be used.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A lab coat or protective clothing is required to protect the skin.[1] In scenarios with a higher risk of contamination, additional protective clothing may be necessary.
Occupational Exposure Limits
While no specific occupational exposure limit (OEL) has been established by OSHA or ACGIH for this compound, it is prudent to adhere to the limits for related bismuth compounds as a precautionary measure.
| Compound/Substance | Exposure Limit | Organization | Notes |
| Bismuth | 13.1 mg/m³ | ECHA | Derived No-Effect Level (DNEL), inhalatory, worker, chronic systemic effects |
| Bismuth Telluride (undoped) | 15 mg/m³ (total dust) | OSHA | Permissible Exposure Limit (PEL), Time-Weighted Average (TWA)[1] |
| Bismuth Telluride (undoped) | 5 mg/m³ (respirable fraction) | OSHA | Permissible Exposure Limit (PEL), Time-Weighted Average (TWA)[1] |
| Bismuth Telluride (undoped) | 10 mg/m³ | ACGIH | Threshold Limit Value (TLV), Time-Weighted Average (TWA)[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dark, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
2. Handling and Preparation of Solutions (Experimental Protocol):
This protocol details the preparation of a 100 mL 0.1 M aqueous solution of this compound (Molar Mass: 704.47 g/mol ).
-
Pre-Experiment Checklist:
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Confirm the fume hood or ventilated enclosure is functioning correctly.
-
Don all required PPE as outlined above.
-
-
Step-by-Step Procedure:
-
Place a weigh boat on a calibrated analytical balance and tare.
-
Carefully weigh 7.045 g of this compound powder in the weigh boat. This should be done in a fume hood or a ventilated enclosure to minimize dust dispersion.[1]
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask. This compound is readily soluble in water.[3]
-
Gently swirl the flask to dissolve the powder.
-
Once dissolved, add deionized water to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
Label the flask clearly with the compound name, concentration, and date of preparation.
-
3. Spillage and Emergency Procedures:
-
In case of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, carefully sweep up the spilled powder, avoiding dust generation, and collect it in a sealed container for disposal.[1]
-
For skin contact, immediately wash the affected area with plenty of soap and water.[2]
-
In case of eye contact, rinse cautiously with water for several minutes.[1] If irritation persists, seek medical attention.[1]
-
If inhaled, move to fresh air. If you feel unwell, seek medical advice.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Chemical Waste:
-
Unused or waste this compound should be disposed of as chemical waste.
-
Consult your institution's environmental health and safety (EHS) department and local, state, and federal regulations for proper disposal procedures.[1]
-
One possible method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Contaminated Materials:
-
All contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed bag and disposed of as chemical waste.
-
Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate should be collected as chemical waste.
-
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
